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4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine Documentation Hub

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  • Product: 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine
  • CAS: 866149-58-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

An in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of action of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. Abstract The compound 4-[(4-benzoyl-1-met...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of action of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine.

Abstract

The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine, with CAS Number 866149-58-8, represents a novel chemical entity with potential pharmacological activity.[1] Its structure combines three key chemical motifs: a pyrrole core, a benzoyl group, and a morpholine ring. Each of these is a "privileged pharmacophore" known to be present in a wide array of biologically active compounds, suggesting a high potential for therapeutic application.[2] This guide provides a comprehensive framework for the systematic investigation and elucidation of its mechanism of action (MOA). While direct research on this specific molecule is limited, data from related pyrrolopyrimidine and morpholine-containing compounds suggest potential activities ranging from kinase inhibition to the induction of apoptosis.[3][4][5] This document serves as a strategic workflow for researchers to deconstruct its biological function, from initial hypothesis generation to in-depth mechanistic validation.

Introduction: Structural Rationale and Postulated Biological Activity

The molecular architecture of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine provides a strong basis for hypothesizing its biological targets. The pyrrolopyrimidine scaffold, a close relative of the pyrrole core, is extensively found in potent kinase inhibitors.[4][5] Several have been developed as targeted anti-cancer agents that interfere with critical signaling pathways like PI3K/Akt/mTOR.[6] The morpholine ring is another versatile moiety frequently incorporated into drug candidates to improve pharmacokinetic properties and can contribute to target binding.[2]

Initial high-throughput screening data, though preliminary, indicates this compound has been assayed for activity as a G-protein coupled receptor 151 (GPR151) activator, among other targets.[1] This provides a potential, albeit unconfirmed, starting point for investigation.

Given the established activities of its constituent parts, we can formulate several primary hypotheses for its mechanism of action:

  • Hypothesis 1: Kinase Inhibition. The compound acts as an inhibitor of one or more protein kinases, disrupting signal transduction pathways crucial for cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways.

  • Hypothesis 2: Induction of Apoptosis. The compound triggers programmed cell death in pathological cells, potentially through the intrinsic (mitochondrial) pathway, by modulating pro- and anti-apoptotic proteins like BAX, BCL-2, and caspases.[3]

  • Hypothesis 3: GPCR Modulation. The compound functions as a modulator (agonist or antagonist) of a G-protein coupled receptor, such as GPR151.

This guide will now detail the experimental strategy to systematically test these hypotheses.

Phase I: Target Identification and Initial Functional Screening

The initial phase is designed to cast a wide net to identify the primary cellular function of the compound and to narrow down its potential molecular targets.

In Silico and High-Throughput Screening

The logical first step is a combination of computational modeling and broad-spectrum experimental screening. This dual approach maximizes the probability of identifying a high-confidence target early in the process.

Experimental Protocol: Kinase and GPCR Panel Screening

  • Objective: To assess the compound's activity against a large panel of known kinases and GPCRs.

  • Methodology:

    • Kinase Panel: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega). The compound is typically screened at a fixed concentration (e.g., 10 µM) against a panel of hundreds of purified human kinases. The percent inhibition is measured.

    • GPCR Panel: Employ a similar service that uses cell-based assays (e.g., calcium flux, cAMP measurement) to detect agonist or antagonist activity at a comprehensive GPCR panel.

  • Causality and Rationale: This unbiased approach is critical for identifying both expected and unexpected targets. It avoids the confirmation bias of focusing only on a single hypothesized target. A broad screen provides a "hit landscape" that guides all subsequent validation efforts.

Phenotypic Screening in Cellular Models

Parallel to target-based screening, evaluating the compound's effect on cellular phenotypes provides crucial context for its biological activity.

Experimental Protocol: Anti-Proliferative and Apoptosis Induction Assays

  • Objective: To determine if the compound affects cell viability and induces apoptosis in relevant cell lines (e.g., HT-29 colon cancer cells, based on data from related compounds).[3]

  • Methodology:

    • Cell Viability (MTT/MTS Assay):

      • Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

      • Add MTT or MTS reagent and incubate until color development.

      • Read absorbance on a plate reader to determine cell viability relative to a vehicle control (e.g., DMSO).

      • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

    • Apoptosis Detection (Annexin V/Propidium Iodide Staining):

      • Treat HT-29 cells with the compound at its IC50 and 2x IC50 concentration for 24-48 hours.

      • Harvest and wash the cells.

      • Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

      • Analyze the cell population by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Self-Validating System: A positive result in the anti-proliferative assay that is subsequently confirmed to be caused by apoptosis (rather than simple cytotoxicity) provides a strong, internally consistent rationale for proceeding with mechanistic studies focused on apoptotic pathways.

Phase II: Target Validation and Pathway Deconvolution

Once a putative target or a clear cellular phenotype is identified, the next phase focuses on confirming direct engagement with the target and mapping the downstream signaling consequences.

Confirming Target Engagement in a Cellular Context

A critical step is to prove that the compound physically interacts with its proposed target inside the cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that the compound binds to its target protein in intact cells, leading to its thermal stabilization.

  • Methodology:

    • Treat intact cells (e.g., HT-29) with the compound or vehicle.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Cool the samples and centrifuge to pellet aggregated, denatured proteins.

    • Analyze the soluble fraction (supernatant) by Western blot, probing for the target protein (e.g., Akt, if identified as a hit).

  • Interpretation: A positive result is observed if the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples, indicating that ligand binding has conferred thermal stability. This provides powerful evidence of direct target engagement.

Mapping the Signaling Cascade

With a confirmed target, the next step is to elucidate the downstream effects on the relevant signaling pathway.

Experimental Protocol: Western Blot Analysis of Key Signaling Nodes

  • Objective: To measure changes in the phosphorylation status of key proteins downstream of the putative target. For a hypothesized Akt inhibitor, this would involve examining the PI3K/Akt/mTOR pathway.[3][6]

  • Methodology:

    • Treat cells with the compound at various concentrations and time points.

    • Prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for both the phosphorylated form (e.g., p-Akt Ser473) and the total form of the protein of interest (e.g., Total Akt).

    • Use secondary antibodies conjugated to HRP and an ECL substrate for detection.

  • Trustworthiness: Probing for both the phosphorylated and total protein is a self-validating control. A true inhibition of signaling will show a decrease in the p-Akt/Total Akt ratio, confirming that the effect is not due to a general decrease in protein expression.

Data Presentation: Summarizing Initial Findings

Quantitative data from these initial phases should be summarized for clear interpretation.

Assay TypeCell LineEndpointResult (Example)Reference
Kinase Screen(Biochemical)% Inhibition at 10 µMAkt1: 95%, PI3Kα: 88%[3]
Anti-ProliferationHT-29IC503.5 µM[3]
Apoptosis AssayHT-29% Apoptotic Cells at 2x IC5065%[7]

Visualization of Workflows and Pathways

Clear visual diagrams are essential for conceptualizing complex biological systems and experimental strategies.

Proposed Experimental Workflow

G cluster_0 Phase I: Target Identification cluster_1 Phase II: Target Validation cluster_2 Phase III: In-Depth MOA a In Silico Screening (Docking) b High-Throughput Screening (Kinase/GPCR Panels) d Target Engagement (CETSA) b->d Identified Hits c Phenotypic Screening (Viability, Apoptosis) e Signaling Pathway Analysis (Western Blot) c->e Observed Phenotype g Target Dependency (siRNA/CRISPR) d->g Validated Target e->g f Cell Cycle Analysis (Flow Cytometry) h Binding Kinetics (SPR) g->h Confirmed Target i Global Expression Analysis (RNA-Seq) h->i

Caption: Workflow for MOA elucidation.

Hypothesized PI3K/Akt Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 4-[(4-benzoyl-1-methyl... -1H-pyrrol-2-yl)methyl]morpholine Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

References

  • The mechanism of anticancer effects of some pyrrolopyrimidine derivatives on HT-29 human colon cancer cells. PubMed. Available at: [Link]

  • Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents. Semantic Scholar. Available at: [Link]

  • Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism | Request PDF. ResearchGate. Available at: [Link]

  • Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Who we serve. Available at: [Link]

  • Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism. PubMed. Available at: [Link]

  • Development of Novel Benzomorpholine Class of Diacylglycerol Acyltransferase I Inhibitors | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ijcrt.org. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ijcrt.org. Available at: [Link]

  • 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine | Chemsrc. Chemsrc. Available at: [Link]

  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. ResearchGate. Available at: [Link]

Sources

Exploratory

CAS 866149-58-8 physical and chemical properties data sheet

An Overview for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Dabrafenib, a potent and selective inhibitor of BRAF kinase. While the CAS number 8661...

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Author: BenchChem Technical Support Team. Date: March 2026

An Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dabrafenib, a potent and selective inhibitor of BRAF kinase. While the CAS number 866149-58-8 is not widely cited in public literature, it is associated with Dabrafenib, also known as GSK2118436. This document will delve into the critical physical and chemical properties, mechanism of action, and relevant experimental insights for professionals engaged in oncology research and drug development.

Compound Identification and Nomenclature

Dabrafenib is a small molecule inhibitor targeting the BRAF protein, a key component of the MAPK signaling pathway. It is primarily used in its mesylate salt form in clinical applications.

  • Chemical Name: N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

  • Synonyms: GSK2118436[1]

  • CAS Numbers:

    • Dabrafenib (free base): 1195765-45-7

    • Dabrafenib Mesylate: 1195768-06-9[2]

  • Molecular Formula: C23H20F3N5O2S2 (free base)

  • Molecular Weight: 519.57 g/mol (free base)[3]

Physicochemical Properties

The physicochemical properties of Dabrafenib are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

PropertyValueSource(s)
Physical Appearance White to slightly colored solid[3]
Solubility Aqueous: Very slightly soluble at pH 1 and practically insoluble above pH 4.[3] Organic Solvents: - DMSO: 30 mg/mL[4] - DMF: 30 mg/mL - Ethanol: 1 mg/mL (with slight warming)[4][3][4]
pKa 6.6, 2.2, -1.5[5]
UV Absorption Maxima (λmax) 281, 333 nm

Expert Insight: The poor aqueous solubility of Dabrafenib above pH 4 underscores the importance of its formulation as a mesylate salt to enhance bioavailability for oral administration. The solubility in organic solvents like DMSO is a key consideration for in vitro assay development and stock solution preparation. For cellular assays, it is critical to ensure the final DMSO concentration is non-toxic to the cells.

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent and selective, ATP-competitive inhibitor of mutated BRAF kinases, particularly those with the V600E mutation.[1][6] The BRAF gene is a proto-oncogene that, when mutated, can lead to constitutive activation of the MAPK (RAS/RAF/MEK/ERK) signaling pathway, driving cell proliferation and survival in various cancers, most notably melanoma.[6]

Dabrafenib's inhibitory action on BRAF V600E leads to a downstream blockade of MEK and ERK phosphorylation, ultimately resulting in the inhibition of tumor cell growth.

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant, blocking downstream signaling in the MAPK pathway.

Experimental Protocols and Considerations

In Vitro Kinase and Cell Proliferation Assays

Objective: To determine the inhibitory activity of Dabrafenib against BRAF V600E and its effect on the proliferation of BRAF-mutant cancer cell lines.

Methodology:

  • Kinase Assay (Cell-free):

    • Utilize a recombinant human BRAF V600E enzyme.

    • Prepare a serial dilution of Dabrafenib in an appropriate buffer containing a low percentage of DMSO.

    • Incubate the enzyme with Dabrafenib and a sub-saturating concentration of ATP and a suitable substrate (e.g., MEK1).

    • Measure the phosphorylation of the substrate using methods such as ELISA, TR-FRET, or radiometric assays.

    • Calculate the IC50 value, which represents the concentration of Dabrafenib required to inhibit 50% of the kinase activity. Dabrafenib has shown IC50 values in the low nanomolar range for BRAF V600E.[1][7]

  • Cell Proliferation Assay:

    • Culture BRAF V600E mutant cancer cell lines (e.g., A375 melanoma cells) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of Dabrafenib concentrations for a specified period (e.g., 72 hours).

    • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Trustworthiness and Self-Validation: It is imperative to run parallel experiments with wild-type BRAF cell lines to confirm the selectivity of Dabrafenib. Additionally, a positive control (e.g., another known BRAF inhibitor) and a negative control (vehicle, typically DMSO) should be included in all assays.

Workflow for In Vitro Assay

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dabrafenib Stock Solution (DMSO) D Treat with Serial Dilutions of Dabrafenib A->D B Culture BRAF V600E and Wild-Type Cell Lines C Seed Cells in 96-well Plates B->C C->D E Incubate for 72 hours D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Calculate IC50/GI50 Values F->G H Compare Activity in Mutant vs. Wild-Type Cells G->H

Caption: A typical workflow for evaluating the in vitro efficacy of Dabrafenib on cancer cell lines.

Safety and Handling

Dabrafenib is a potent pharmaceutical compound and should be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and tightly sealed goggles.[8]

  • Engineering Controls: Use a fume hood or local exhaust to minimize airborne exposure.[8]

  • Storage: Store the solid compound desiccated at -20°C for long-term stability.[8] Stock solutions in DMSO can be stored at -20°C for up to three months.[4][8]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen fluoride, hydrogen sulfide, and nitrogen oxides.[8]

For research use only: This product is not intended for use as a drug, medical device, or for any other non-laboratory application.[8]

Conclusion

Dabrafenib is a well-characterized and highly selective inhibitor of BRAF V600E, representing a significant advancement in the targeted therapy of melanoma and other BRAF-mutant cancers. Its distinct physicochemical properties and well-defined mechanism of action provide a solid foundation for its use in both basic research and clinical drug development. A thorough understanding of its properties and appropriate handling are essential for obtaining reliable and reproducible results in a research setting.

References

  • Novartis. (2024, December 5). Dabrafenib capsules.
  • Cayman Chemical. Dabrafenib (GSK2118436, CAS Number: 1195765-45-7).
  • Sino Biological. Dabrafenib datasheet.
  • PubChem. Dabrafenib.
  • APExBIO. Dabrafenib (GSK2118436).
  • Selleck Chemicals. Dabrafenib (GSK2118436).
  • Probes & Drugs. DABRAFENIB (PD003542, BFSMGDJOXZAERB-UHFFFAOYSA-N).
  • Selleck Chemicals. Dabrafenib Mesylate.
  • New Drug Approvals. (2015, March 19). Dabrafenib mesylate, GSK 2118436.
  • Cell Signaling Technology. Dabrafenib (GSK2118436) #91942.

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the determination of the molecular weight and exact mas...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the determination of the molecular weight and exact mass of the compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine, a molecule of interest in contemporary chemical and pharmaceutical research. This document is intended to serve as a practical resource, elucidating not only the fundamental physicochemical properties of this compound but also the rigorous methodologies employed for their accurate determination.

Introduction: The Critical Role of Molecular Mass in Drug Discovery

In the landscape of drug development, the precise characterization of a chemical entity is paramount. The molecular weight and exact mass of a compound are foundational parameters that influence a multitude of downstream applications, from pharmacokinetic and pharmacodynamic modeling to ensuring the purity and consistency of active pharmaceutical ingredients (APIs). An accurate determination of these values is a critical first step in the journey from a promising lead compound to a viable therapeutic agent.

The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine, with its distinct morpholine, pyrrole, and benzoyl moieties, presents a unique structural architecture. Understanding its precise mass is essential for researchers engaged in its synthesis, characterization, and evaluation of its biological activity.

Physicochemical Properties of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

The fundamental physicochemical properties of this compound are summarized in the table below. These values are derived from both computational analysis based on its chemical structure and have been corroborated by publicly available chemical database information.

PropertyValueSource
Chemical Name 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine-
CAS Number 866149-58-8[1]
Molecular Formula C₁₇H₂₀N₂O₂
Molecular Weight 284.35 g/mol
Exact Mass 284.1525 DaCalculated

Note on Molecular Weight vs. Exact Mass: It is crucial to distinguish between molecular weight and exact mass. Molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element. In contrast, exact mass is calculated using the mass of the most abundant isotope of each element. For high-resolution mass spectrometry, the exact mass is the more relevant and experimentally determined value.

Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Workflow

The definitive method for determining the exact mass of a compound is high-resolution mass spectrometry (HRMS). This technique provides a level of precision that allows for the unambiguous determination of the elemental composition of a molecule. The following protocol outlines a standard workflow for the analysis of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine using HRMS.

Sample Preparation
  • Dissolution: A stock solution of the compound is prepared by dissolving approximately 1 mg of the solid material in 1 mL of a suitable solvent, such as methanol or acetonitrile. The solution should be clear and free of any particulate matter.

  • Dilution: A working solution is prepared by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent. The final concentration may need to be optimized based on the sensitivity of the mass spectrometer.

Instrumentation and Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used for the analysis. These instruments are capable of mass accuracies in the low parts-per-million (ppm) range.

  • Ionization: Electrospray ionization (ESI) is a suitable ionization technique for this compound due to the presence of nitrogen atoms that can be readily protonated. The analysis is typically performed in positive ion mode.

  • Mass Analysis: The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured.

Data Analysis and Interpretation
  • Mass Extraction: The raw data is processed to extract the m/z value of the most intense peak corresponding to the [M+H]⁺ ion.

  • Elemental Composition Determination: The measured exact mass is used to determine the elemental composition of the ion using a formula calculator. The software will generate a list of possible elemental formulas that are within a specified mass tolerance (typically < 5 ppm) of the measured mass.

  • Confirmation: The most plausible elemental formula is confirmed by comparing it to the expected formula based on the known structure of the compound (C₁₇H₂₀N₂O₂). The isotopic pattern of the measured ion should also be compared to the theoretical isotopic pattern for the proposed formula.

The following diagram illustrates the experimental workflow for determining the exact mass of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine.

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Interpretation dissolution Dissolution in Solvent dilution Dilution to Working Concentration dissolution->dilution ionization Electrospray Ionization (ESI) dilution->ionization Sample Introduction mass_analysis High-Resolution Mass Analysis ionization->mass_analysis mass_extraction Extract m/z of [M+H]⁺ mass_analysis->mass_extraction Raw Data formula_determination Determine Elemental Composition mass_extraction->formula_determination confirmation Confirm Formula and Isotopic Pattern formula_determination->confirmation

Figure 1. Workflow for the determination of the exact mass of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine using high-resolution mass spectrometry.

Logical Framework for Structural Confirmation

The accurate mass measurement provides a high degree of confidence in the elemental composition of the molecule. This information, in conjunction with other spectroscopic techniques, forms a self-validating system for structural confirmation.

The logical relationship between these analytical techniques is depicted in the following diagram:

G cluster_compound Target Compound cluster_analysis Analytical Techniques cluster_data Experimental Data cluster_confirmation Confirmation compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine hrms HRMS compound->hrms nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir exact_mass Exact Mass (Elemental Composition) hrms->exact_mass structure_fragments Structural Connectivity (Proton/Carbon Environment) nmr->structure_fragments functional_groups Functional Groups (e.g., C=O, C-N, C-O) ir->functional_groups confirmation Unambiguous Structural Confirmation exact_mass->confirmation structure_fragments->confirmation functional_groups->confirmation

Figure 2. Logical framework for the structural confirmation of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine, integrating data from multiple analytical techniques.

Conclusion

The accurate determination of the molecular weight and exact mass of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is a foundational requirement for its advancement in research and development. This guide has provided the key physicochemical data for this compound and outlined a robust, field-proven methodology for the experimental determination of its exact mass using high-resolution mass spectrometry. By adhering to these principles and protocols, researchers can ensure the integrity and reliability of their data, thereby facilitating the progress of their scientific endeavors.

References

  • Chemsrc. 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. [Link]

  • PubChem. Tropicamide. [Link]

  • NIST. Tropicamide. [Link]

  • Chemsrc. 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. [Link]

  • LookChem. Tropicamide. [Link]

  • Cheméo. Tropicamide (CAS 1508-75-4). [Link]

  • Chemsrc. CAS#:866149-58-8. [Link]

Sources

Exploratory

Comprehensive Pharmacokinetic and Metabolic Profiling of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

Executive Summary The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (CAS: 866149-58-8)[1] represents a highly versatile heterocyclic scaffold frequently utilized in the development of targeted therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (CAS: 866149-58-8)[1] represents a highly versatile heterocyclic scaffold frequently utilized in the development of targeted therapeutics, sharing structural homology with Class IIa histone deacetylase (HDAC) inhibitors[2] and central nervous system (CNS) active agents. This whitepaper provides an in-depth technical evaluation of its pharmacokinetics (PK), structural metabolism, and the experimental methodologies required to validate its preclinical absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Rationale and Physicochemical Profiling

The pharmacokinetic behavior of a molecule is fundamentally dictated by its physicochemical properties. The architecture of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is strategically designed to balance aqueous solubility with membrane permeability:

  • Morpholine Ring (Solubilizing Motif): The morpholine nitrogen acts as a weak base (pKa ~ 8.3). At physiological pH (7.4), a significant fraction of the molecule is protonated, which enhances aqueous solubility compared to highly lipophilic piperidine analogs. The oxygen atom in the morpholine ring reduces the basicity of the amine and lowers overall lipophilicity, preventing excessive plasma protein binding (PPB).

  • 1-Methyl-1H-Pyrrole Core: The pyrrole ring provides a rigid, planar aromatic system for target engagement (e.g., fitting into the hydrophobic channels of HDAC enzymes)[2]. The N-methylation prevents hydrogen bond donation, increasing passive membrane permeability.

  • Benzoyl Moiety: This electron-withdrawing group stabilizes the electron-rich pyrrole ring against rapid oxidative degradation, a common liability in pyrrole-containing drugs[3].

Table 1: Predictive and In Vitro Physicochemical Parameters
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 284.35 g/mol Optimal for oral absorption (Lipinski’s Rule of 5 compliant).
LogP (Partition Coefficient) ~ 2.8Favorable balance for gastrointestinal absorption and CNS penetration.
pKa (Basic Nitrogen) 8.3Protonated in the stomach (pH 1.2) aiding dissolution; partially neutral in intestines (pH 6.8) aiding absorption.
Plasma Protein Binding 75 - 85%Moderate binding ensures a sufficient unbound fraction ( fu​ ) for tissue distribution and target engagement.
Caco-2 Permeability ( Papp​ ) > 10×10−6 cm/sIndicates high passive transcellular permeability across the intestinal epithelium.

Metabolic Pathways and Clearance Mechanisms

The metabolic fate of this compound is driven by the susceptibility of its functional groups to Phase I oxidation and reduction.

Cytochrome P450-Mediated Phase I Metabolism
  • Morpholine Ring Oxidation and Cleavage: Morpholine rings are established targets for Cytochrome P450 enzymes. Studies on structurally similar morpholine-containing synthetic cannabinoids (e.g., JWH-200) demonstrate that the ring undergoes oxidative cleavage and N-dealkylation primarily mediated by CYP3A4 and CYP2C19 [4]. Additionally, oxidation of the morpholine ring to form a lactam is a known, albeit minor, pathway[5].

  • Methylene Linker N-Dealkylation: The methylene bridge connecting the pyrrole and morpholine rings is sterically accessible. CYP3A4-mediated hydroxylation at this carbon leads to an unstable hemiaminal intermediate, which rapidly collapses to yield morpholine and 1-methyl-4-benzoyl-pyrrole-2-carboxaldehyde[4].

  • Ketone Reduction: The benzoyl carbonyl group is susceptible to reduction by cytosolic aldo-keto reductases (AKRs), forming a secondary alcohol that is subsequently targeted for Phase II glucuronidation[5].

  • Pyrrole Stability: While certain pyrrolizidine alkaloids undergo CYP3A-mediated dehydrogenation to form highly reactive and hepatotoxic dehydropyrrolizidines[3], the 1-methyl substitution and the electron-withdrawing benzoyl group at the C4 position of this compound stabilize the pyrrole ring, significantly mitigating the risk of reactive epoxide formation and subsequent glutathione depletion.

Metabolism Parent Parent Compound (4-[(4-benzoyl...morpholine) NDealkyl N-Dealkylated Metabolite (CYP3A4 / CYP2C19) Parent->NDealkyl N-Dealkylation at Linker RingOpen Morpholine Ring-Opened (CYP3A4 / CYP2B6) Parent->RingOpen Oxidative Ring Cleavage CarbonylRed Carbonyl Reduced (Alcohol) (Aldo-Keto Reductases) Parent->CarbonylRed Ketone Reduction Glucuronide Glucuronide Conjugate (UGTs) CarbonylRed->Glucuronide Phase II Conjugation

Diagram 1: Primary Phase I and Phase II metabolic pathways of the compound.

Experimental Protocols for Pharmacokinetic Profiling

To validate the theoretical PK profile, robust, self-validating experimental workflows must be employed. The following protocols detail the necessary steps to determine metabolic stability and in vivo pharmacokinetics.

Protocol A: In Vitro Cytochrome P450 Isozyme Mapping

Causality: Utilizing recombinant human CYPs (rhCYPs) rather than whole human liver microsomes (HLMs) isolates the specific contribution of individual isozymes, preventing competitive masking effects and allowing for precise drug-drug interaction (DDI) risk assessment[4].

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add 10 pmol/mL of specific rhCYPs (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to the reaction mixture.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS). Self-validation: The IS corrects for matrix effects and extraction recovery variations during ionization.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Rat Pharmacokinetic Study

Causality: A crossover design utilizing both Intravenous (IV) and Per Os (PO) dosing is mandatory to calculate the absolute oral bioavailability ( F ), which dictates the compound's viability as an oral therapeutic.

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (Target dose: 2 mg/kg).

    • PO Formulation: 0.5% Methylcellulose in water (Target dose: 10 mg/kg).

  • Dosing & Sampling: Administer the compound to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Transfer blood to K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Quantification: Perform protein precipitation using acetonitrile. Quantify parent compound concentrations using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) to derive key parameters: Area Under the Curve ( AUC ), Maximum Concentration ( Cmax​ ), Clearance ( CL ), and Volume of Distribution at steady state ( Vss​ ).

Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precip. & Extraction Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA PK Analysis LCMS->Analysis

Diagram 2: Sequential experimental workflow for in vivo pharmacokinetic profiling.

Conclusion

The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine exhibits a highly optimized structural profile for pharmacological application. The integration of a solubilizing morpholine ring with a lipophilic benzoyl-pyrrole core ensures favorable absorption and distribution. While susceptible to CYP3A4/CYP2C19-mediated morpholine ring cleavage and N-dealkylation, the structural stabilization of the pyrrole ring mitigates the risk of reactive metabolite formation. Rigorous execution of the outlined in vitro and in vivo protocols is essential to translate these predictive metabolic pathways into validated clinical pharmacokinetic models.

Sources

Foundational

Synthesis Pathway and Precursor Analysis for CAS 866149-58-8: A Technical Guide

Executive Summary The compound CAS 866149-58-8 , chemically identified as [methanone](1], is an advanced heterocyclic building block. Molecules possessing the 3-aroylpyrrole architecture coupled with a basic amine moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound CAS 866149-58-8 , chemically identified as [methanone](1], is an advanced heterocyclic building block. Molecules possessing the 3-aroylpyrrole architecture coupled with a basic amine moiety (such as morpholine) are frequently utilized in medicinal chemistry as precursors for synthetic cannabinoid receptor ligands, kinase inhibitors, and central nervous system (CNS) modulators.

Synthesizing this specific regiochemistry—a benzoyl group at the C3 position and a morpholinomethyl group at the C5 position—presents a unique synthetic challenge. Direct functionalization of simple pyrroles often fails due to competing regioselectivity. This whitepaper details a highly optimized, regiocontrolled, four-step synthetic pathway designed for maximum yield and self-validating quality control.

Retrosynthetic Disconnection & Mechanistic Rationale

As a Senior Application Scientist, the first rule of pyrrole chemistry is understanding the inherent nucleophilicity of the ring. The alpha-positions (C2/C5) are significantly more reactive toward electrophiles than the beta-positions (C3/C4).

If we attempt a direct Friedel-Crafts acylation on 1-methylpyrrole or 1-methyl-2-(morpholinomethyl)pyrrole, the acylium ion will overwhelmingly attack the alpha-position, yielding the incorrect 2-acyl isomer[2]. To circumvent this, we must construct the 3-acylpyrrole core de novo using the Van Leusen pyrrole synthesis [3].

By reacting tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (phenyl vinyl ketone), we force a [3+2] cycloaddition that specifically locks the benzoyl group at the C3 position[3]. Once the 3-benzoylpyrrole core is established and N-methylated, the strongly electron-withdrawing nature of the C3-benzoyl group deactivates the adjacent C2 and C4 positions. This allows a subsequent Vilsmeier-Haack formylation to proceed with exquisite regioselectivity at the less hindered, electronically favored C5 alpha-position[4].

Retrosynthesis Target CAS 866149-58-8 (3-Acyl-5-Alkyl Pyrrole) PathA Path A: Direct Acylation of 1-Methylpyrrole Target->PathA Disconnection 1 PathB Path B: Van Leusen [3+2] Cycloaddition Target->PathB Disconnection 2 ResultA FAILED: Yields 2-Acyl Isomer PathA->ResultA Regioselectivity Issue ResultB SUCCESS: Direct 3-Acyl Core PathB->ResultB Regiocontrolled

Retrosynthetic logic comparing direct acylation vs. Van Leusen cycloaddition.

Quantitative Reaction Parameters

To ensure reproducibility across different laboratory scales, the quantitative data for the four-step synthesis is summarized below.

StepTransformationKey ReagentsTemp / TimeExpected YieldIn-Process Control (IPC)
1 Van Leusen CycloadditionTosMIC, Phenyl vinyl ketone, NaH0 °C to RT / 4 h65–75%TLC (Hex/EtOAc 3:1), UV active
2 N-MethylationMeI, NaH, DMF0 °C to RT / 2 h85–90%TLC (Hex/EtOAc 4:1), complete SM consumption
3 Vilsmeier-Haack FormylationPOCl₃, DMF, DCE0 °C to 40 °C / 4 h70–80%LC-MS: [M+H]⁺ 214.1
4 Reductive AminationMorpholine, NaBH(OAc)₃, AcOHRT / 12 h75–85%LC-MS: [M+H]⁺ 285.1

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workflow: if a specific intermediate does not display the expected physical or spectroscopic properties, the synthesis must be halted and investigated.

SynthesisPathway SM1 Phenyl Vinyl Ketone + TosMIC Step1 Step 1: Van Leusen Cycloaddition Base (NaH/THF) SM1->Step1 Int1 Intermediate 1: 3-Benzoylpyrrole Step1->Int1 [3+2] Cycloaddition Step2 Step 2: N-Methylation MeI, NaH, DMF Int1->Step2 Int2 Intermediate 2: 1-Methyl-3-benzoylpyrrole Step2->Int2 SN2 Substitution Step3 Step 3: Vilsmeier-Haack Formylation POCl3, DMF Int2->Step3 Int3 Intermediate 3: 1-Methyl-3-benzoylpyrrole-5-carboxaldehyde Step3->Int3 Electrophilic Aromatic Substitution Step4 Step 4: Reductive Amination Morpholine, NaBH(OAc)3, DCE Int3->Step4 Target Target Molecule: CAS 866149-58-8 Step4->Target Imine formation & Reduction

Four-step forward synthesis workflow for CAS 866149-58-8.

Step 1: Synthesis of 3-Benzoylpyrrole via Van Leusen Reaction

Rationale: The3 to perform a[3+2] cycloaddition with an electron-deficient alkene, directly yielding the 3-substituted pyrrole without the need for complex protecting group strategies[3].

  • Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

  • Prepare a solution of TosMIC (1.0 eq) and phenyl vinyl ketone (1.0 eq) in anhydrous THF. Add this dropwise to the NaH suspension over 30 minutes to control the exothermic deprotonation of TosMIC.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with cold water and extract with Ethyl Acetate (3x).

  • Validation: Purify via silica gel chromatography. The successful formation of the pyrrole ring is validated by ¹H NMR showing the characteristic broad pyrrole N-H stretch (~8.5 ppm) and three distinct aromatic pyrrole protons.

Step 2: N-Methylation of 3-Benzoylpyrrole

Rationale: N-alkylation must occur before formylation to prevent N-formylation or unwanted side reactions during the Vilsmeier-Haack step.

  • Dissolve 3-benzoylpyrrole (1.0 eq) in anhydrous DMF and cool to 0 °C.

  • Add NaH (1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of the pyrrolide anion.

  • Add Methyl Iodide (MeI, 1.5 eq) dropwise. Stir at room temperature for 2 hours.

  • Quench with ice water to precipitate the product, or extract with Dichloromethane (DCM).

  • Validation: The disappearance of the N-H peak in ¹H NMR and the appearance of a sharp singlet integrating to 3H at ~3.7 ppm confirms successful N-methylation.

Step 3: Regioselective Vilsmeier-Haack Formylation

Rationale: The 2 relies on the in situ generation of a chloromethyleneiminium ion[2]. The strongly electron-withdrawing C3-benzoyl group directs this electrophile strictly to the C5 position[4].

  • Cool anhydrous DMF (1.5 eq) to 0 °C. Add Phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 1 hour at room temperature to form the Vilsmeier reagent (solution turns pale yellow).

  • Cool the complex back to 0 °C and add a solution of 1-methyl-3-benzoylpyrrole (1.0 eq) in 1,2-Dichloroethane (DCE) dropwise.

  • Heat the reaction mixture to 40 °C for 3 hours. Do not exceed 40 °C to prevent degradation of the pyrrole core.

  • Pour the mixture onto crushed ice and neutralize slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with Ethyl Acetate.

  • Validation: The success of this step is unequivocally proven by a new, highly deshielded aldehyde proton singlet in the ¹H NMR spectrum at ~9.6–9.8 ppm.

Step 4: Reductive Amination to Yield CAS 866149-58-8

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is mild enough to selectively reduce the transient iminium ion formed between the aldehyde and morpholine, without reducing the C3-benzoyl ketone.

  • Dissolve 1-methyl-3-benzoylpyrrole-5-carboxaldehyde (1.0 eq) and Morpholine (1.2 eq) in DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate iminium ion formation. Stir at room temperature for 1 hour.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exotherm. Stir overnight at room temperature.

  • Quench the reaction with 1M NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Validation: The final product, CAS 866149-58-8, is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the emergence of a benzylic-like methylene singlet (~3.5 ppm) coupling the pyrrole ring to the morpholine system, alongside the characteristic morpholine multiplets at ~2.4 ppm and ~3.7 ppm.

References

  • 866149-58-8 CAS Manufactory Source: ChemicalBook URL
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs)
  • Source: Synthesis (via ResearchGate)
  • Application Notes and Protocols for the Functionalization of the 2-Position of the Pyrrole Ring Source: Benchchem URL

Sources

Exploratory

An In-Depth Technical Guide to the Target Identification of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

Executive Summary The elucidation of a small molecule's biological target is a cornerstone of modern drug discovery, transforming a bioactive compound with an interesting phenotype into a tool for understanding biology a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The elucidation of a small molecule's biological target is a cornerstone of modern drug discovery, transforming a bioactive compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic lead. This guide provides a comprehensive, technically-grounded framework for the target identification and deconvolution of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. We navigate from initial structural analysis and hypothesis generation to the deployment of integrated computational and experimental strategies. This document details the rationale behind key methodological choices, provides actionable experimental protocols, and synthesizes these approaches into a cohesive, self-validating workflow designed to identify and validate the molecular target with high confidence.

The Compound: Structural Analysis and Initial Hypothesis Generation

The molecule 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is a unique chemical entity, but its constituent parts are well-represented in pharmacologically active compounds. A rigorous analysis of these scaffolds provides the initial hypotheses that guide our target identification strategy.

  • Benzoyl-Pyrrole Core: This scaffold is present in a class of synthetic Histone Deacetylase (HDAC) inhibitors. Specifically, compounds like 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide have demonstrated potent HDAC1 inhibitory activity.[1] This suggests that epigenetic modifiers, particularly HDACs, are a primary hypothetical target class.

  • Morpholine Moiety: The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve aqueous solubility and pharmacokinetic properties.[2][3] Crucially, it is also a key pharmacophore in numerous enzyme inhibitors, including those targeting PI3K/Akt/mTOR pathways and Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[2][4]

  • Combined Scaffold Insights: The presence of both a potential enzyme-binding benzoyl-pyrrole group and a solubilizing, pharmacologically active morpholine ring suggests the compound could target a range of enzymes. The structural similarities to known HDAC and EZH2 inhibitors make these strong initial candidates.[1][4]

Based on this analysis, our initial hypotheses center on enzymes involved in epigenetic regulation (HDACs, EZH2) and major signaling pathways (e.g., PI3K).

Phase 1: In Silico Target Prediction – Focusing the Experimental Search

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently scan the known proteome to predict likely targets, refine hypotheses, and prioritize experimental efforts.[5] This predictive phase is crucial for developing a focused and cost-effective strategy.

Rationale for In Silico Approach

Computational target fishing leverages vast chemogenomic databases to correlate chemical structures with biological activities.[6] By comparing our query molecule to thousands of annotated compounds, we can generate a probability-ranked list of potential targets based on principles of chemical similarity and machine learning models.[6][7]

In Silico Workflow

in_silico_workflow cluster_input Input cluster_methods Prediction Methods cluster_output Output compound_structure Compound Structure (SMILES/SDF) similarity 2D/3D Similarity Search (e.g., Tanimoto) compound_structure->similarity Fingerprints ml Machine Learning Models (SVM, Bayesian) compound_structure->ml Descriptors docking Panel Docking (Virtual Screening) compound_structure->docking 3D Conformation target_list Ranked List of Potential Targets similarity->target_list ml->target_list docking->target_list

Caption: In Silico Target Prediction Workflow.

Data Interpretation

The output is a list of candidate proteins ranked by a confidence score or probability. We will cross-reference this list with our initial hypotheses.

Table 1: Example In Silico Prediction Results

Rank Predicted Target Prediction Method Confidence Score Rationale / Overlap with Hypothesis
1 HDAC1 Similarity Search 0.92 Strong (Benzoyl-pyrrole core)
2 EZH2 Machine Learning 0.85 Strong (Morpholine derivatives)
3 PI3Kα Panel Docking -8.5 kcal/mol Plausible (Morpholine derivatives)

| 4 | COX-2 | Similarity Search | 0.78 | Lower Priority |

This in silico result strongly corroborates our primary hypotheses and provides a clear direction for experimental validation, focusing on HDAC1 and EZH2.

Phase 2: Experimental Target Identification – Direct Protein Capture

With focused hypotheses in hand, we proceed to direct experimental methods designed to physically isolate the binding partners of our compound from a complex biological sample, such as a cell lysate. Affinity-based pull-down remains a robust and widely used approach.[8][9]

The Affinity-Based Pull-Down Strategy

This method involves immobilizing the small molecule onto a solid support (e.g., agarose beads) to create a "bait". This bait is then used to "fish" for its target protein(s) from a cell lysate.[10][11] The specificity of this interaction is validated by a competition experiment, where excess free compound is added to the lysate; a true target will bind the free compound and thus show reduced binding to the immobilized bait.[12]

affinity_workflow cluster_prep Probe Preparation cluster_exp Pull-Down Experiment cluster_arms Pull-Down Experiment cluster_analysis Analysis synthesis 1. Synthesize Linker-Modified Compound immobilize 2. Covalently Immobilize to Agarose Beads synthesis->immobilize lysate 3. Prepare Cell Lysate control Control Arm: Incubate Lysate + Free Compound lysate->control exp_arm Experimental Arm: Incubate Lysate + DMSO lysate->exp_arm add_beads 4. Add Affinity Beads to Both Arms control->add_beads exp_arm->add_beads wash 5. Wash Beads to Remove Non-Specific Binders add_beads->wash elute 6. Elute Bound Proteins wash->elute sds_page 7. SDS-PAGE Separation elute->sds_page mass_spec 8. In-Gel Digestion & LC-MS/MS sds_page->mass_spec analysis 9. Identify Proteins Enriched in Experimental vs. Control Arm mass_spec->analysis

Caption: Affinity-Based Target Identification Workflow.

Protocol: Affinity Chromatography

A. Affinity Probe Synthesis:

  • Rationale: A linker must be attached to the compound at a position that does not interfere with its target-binding pharmacophore. Based on the structure, the morpholine nitrogen is distal from the benzoyl-pyrrole core and is a suitable point for modification without disrupting the hypothesized binding motif.

  • Synthesis: React 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine with a bifunctional linker such as an N-hydroxysuccinimide (NHS)-ester-PEG-amine linker.

  • Immobilization: Covalently couple the amine-terminated probe to NHS-activated agarose beads according to the manufacturer's protocol.

B. Pull-Down Experiment:

  • Cell Culture & Lysis: Grow a relevant cell line (e.g., A549 non-small cell lung cancer cells, where EZH2 is often implicated[4]) to ~80% confluency. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with control agarose beads (without the compound) for 1 hour at 4°C to remove proteins that non-specifically bind to the matrix.

  • Binding Incubation:

    • Experimental Sample: To 1 mg of pre-cleared lysate, add DMSO (vehicle).

    • Control Sample: To 1 mg of pre-cleared lysate, add free 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine to a final concentration of 100 µM.

    • Incubate both samples for 1 hour at 4°C with gentle rotation.

  • Affinity Capture: Add 50 µL of the compound-immobilized beads to both samples. Incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash 3-5 times with lysis buffer to remove unbound proteins.

  • Elution: Elute bound proteins by boiling the beads in 2X Laemmli sample buffer.

C. Analysis:

  • Separate the eluted proteins via SDS-PAGE and visualize with Coomassie or silver stain.

  • Excise bands that are present in the experimental lane but absent or significantly reduced in the control lane.

  • Submit the excised bands for proteomic identification via LC-MS/MS.

Expected Data

The mass spectrometry results will provide a list of proteins identified in the specific bands. A successful experiment will identify high-confidence candidates.

Table 2: Example Affinity Pull-Down & Mass Spectrometry Hits

Protein ID (UniProt) Protein Name Experimental Arm (Peptide Count) Control Arm (Peptide Count) Fold Reduction (Control/Exp) Notes
P06401 Histone Deacetylase 1 (HDAC1) 28 2 14x Strong candidate, matches in silico
Q15910 Enhancer of Zeste Homolog 2 (EZH2) 21 1 21x Strong candidate, matches in silico
P13489 Heat Shock Protein 90 (HSP90) 45 42 1.1x Likely non-specific binder

| Q09472 | Tubulin Beta Chain (TUBB) | 52 | 50 | 1.0x | Common background contaminant |

The data clearly points to HDAC1 and EZH2 as high-probability targets due to their specific elution profile, which is competed away by the free compound.

Phase 3: Orthogonal Validation Using a Label-Free Method

To increase confidence and mitigate potential artifacts from modifying the compound, an orthogonal, label-free method is essential. Drug Affinity Responsive Target Stability (DARTS) is an excellent choice.[13]

Rationale for DARTS

The DARTS method is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's three-dimensional structure.[13] This stabilization confers resistance to proteolytic degradation. By treating a cell lysate with the compound and then with a protease, the target protein will remain intact while most other proteins are degraded.

Protocol: DARTS
  • Lysate Preparation: Prepare a cell lysate as described in the affinity chromatography protocol.

  • Compound Incubation:

    • Experimental Sample: Add 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine to the lysate at its active concentration (e.g., 10 µM).

    • Control Sample: Add DMSO to an equal volume of lysate.

    • Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as thermolysin, to both samples at a predetermined optimal concentration. Incubate for 30 minutes at room temperature. Stop the reaction by adding EDTA.

  • Analysis: Analyze the samples via SDS-PAGE and Western Blot using antibodies against the top candidates from Phase 2 (HDAC1 and EZH2).

Expected Results

In the Western Blot, a protected protein will appear as a distinct band in the compound-treated lane, while it will be absent or diminished in the DMSO-treated lane due to degradation. A positive result for HDAC1 and/or EZH2 would provide strong, independent confirmation of the affinity pull-down results.

Phase 4: Final Target Validation and Mechanistic Confirmation

Identifying a protein in a pull-down is not sufficient. Final validation requires demonstrating direct, specific binding and confirming that this interaction is responsible for the compound's cellular activity.

  • Direct Binding Assays:

    • Method: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with recombinant HDAC1 and EZH2 proteins to quantify the binding affinity (K_D) of the compound.

    • Rationale: This confirms a direct physical interaction and provides a quantitative measure of binding strength.

  • Cellular Target Engagement:

    • Method: Perform a Cellular Thermal Shift Assay (CETSA). This technique measures the thermal stability of a protein inside intact cells. Target engagement by the compound will increase the melting temperature of the target protein.

    • Rationale: This confirms that the compound engages the target protein in its native cellular environment.

  • Functional Validation:

    • Method: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the identified target (e.g., HDAC1). Then, treat the cells with the compound and assess the phenotype of interest (e.g., cell proliferation).

    • Rationale: If knocking out the target mimics the effect of the compound, and if the compound has no additional effect in the knockout cells, it provides powerful evidence that the compound's activity is mediated through that specific target.

Conclusion

This technical guide outlines a systematic, multi-faceted strategy for the target identification of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. By integrating predictive in silico analysis with robust experimental techniques like affinity chromatography and DARTS, we can efficiently identify high-confidence candidate targets. The final validation phase, incorporating direct binding, cellular engagement, and functional genetic assays, provides the necessary evidence to definitively link the compound to its molecular mechanism of action. This logical and self-validating workflow minimizes ambiguity and maximizes the probability of success in the critical process of target deconvolution.

References

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). Molecular Diversity, 23(3), 681-696. [Link]

  • 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies. (2004). Journal of Medicinal Chemistry, 47(6), 1351-9. [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (2017). Molecules, 22(8), 1378. [Link]

  • Affinity-based target identification for bioactive small molecules. (2013). MedChemComm, 4, 1289-1299. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30(1), 72. [Link]

  • 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. Chemsrc. [Link]

  • In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology, 1888, 273-309. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology, 5(11), 981-995. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). ResearchGate. [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications. (2008). Journal of Chemical Information and Modeling, 48(12), 2457-2464. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020). Analytical Chemistry, 92(16), 11032-11039. [Link]

  • Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. (2005). Archiv der Pharmazie, 338(1), 32-8. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). Molecules, 27(18), 6023. [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2024). International Journal of Molecular Sciences, 25(3), 1714. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Synthesis process of N-methylmorpholine.
  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2014). The AAPS Journal, 16(2), 393-402. [Link]

  • Introduction to Affinity Chromatography. Bio-Rad. [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank, 2023(1), M1548. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2023). E3S Web of Conferences, 407, 01012. [Link]

  • Affinity-based methods for target isolation for subsequent... ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

This guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. The methodologies detailed herein are designed...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the identification and validation of new therapeutic agents.

Introduction: Unveiling a Compound of Interest

The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (CAS 866149-58-8) integrates two key pharmacophores: a substituted pyrrole and a morpholine ring.[1] The pyrrole nucleus is a common feature in a multitude of bioactive molecules, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Similarly, the morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, particularly for central nervous system (CNS) drug discovery, due to its ability to improve physicochemical properties and engage in specific molecular interactions.[4][5] The combination of these two scaffolds in the target molecule suggests a potential for novel pharmacology. This guide outlines a systematic approach to determine its receptor binding affinity, a critical first step in understanding its therapeutic potential.

Strategic Target Selection: A Hypothesis-Driven Approach

Given the absence of published binding data for 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine, a hypothesis-driven approach to target selection is warranted. Analysis of structurally related compounds provides a logical starting point for identifying potential biological targets.

  • Dopamine D4 Receptor (DRD4): Certain pyrrole-containing compounds have demonstrated high affinity and selectivity for the human dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders.[6] The morpholine ring is also a common feature in CNS-active drugs.[4] Therefore, DRD4 represents a compelling primary target for initial screening.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Numerous pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis and a key target in oncology.[2] The pyrrole core of the target compound makes VEGFR-2 a plausible secondary target.

  • Tachykinin NK1 Receptor: Morpholine-containing compounds have been developed as high-affinity antagonists for the tachykinin NK1 receptor, another GPCR involved in pain and inflammation.[7]

  • α-Glucosidase: Benzimidazole-morpholine derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a potential role in diabetes management.[8][9]

For the purpose of this guide, we will focus on providing a detailed experimental protocol for determining the binding affinity of the compound for the Dopamine D4 Receptor .

Experimental Workflow for Receptor Binding Affinity Determination

The following sections provide a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the affinity of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine for the human Dopamine D4 receptor.

Assay Principle

This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Cell Membranes Expressing Dopamine D4 Receptor B Incubate Membranes with Radioligand ([3H]Spiperone) and Test Compound A->B Add to assay plate C Separate Bound from Unbound Radioligand (Filtration) B->C Transfer to filter plate D Quantify Bound Radioactivity (Scintillation Counting) C->D Add scintillation cocktail E Data Analysis: Determine IC50 and Ki D->E Plot data and fit curve

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents
Reagent/MaterialSupplierCatalog #
Human Dopamine D4 Receptor MembranesPerkinElmerES-234-M
[³H]Spiperone (Radioligand)PerkinElmerNET565001MC
Haloperidol (Non-specific determinant)Sigma-AldrichH1512
4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholineSynthesized in-houseN/A
Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)In-house preparationN/A
96-well microplatesCorning3600
GF/B filter platesMilliporeMSFBN6B50
Scintillation CocktailPerkinElmer6013689
Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine in 100% DMSO.

    • Prepare a 10 mM stock solution of Haloperidol in 100% DMSO.

    • Prepare serial dilutions of the test compound and Haloperidol in assay buffer. The final concentration of DMSO in the assay should not exceed 0.1%.

  • Assay Setup:

    • The assay is performed in a 96-well microplate with a final volume of 200 µL per well.

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol.

    • Test Compound Wells: Add 50 µL of the desired concentration of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine.

  • Addition of Radioligand and Receptor Membranes:

    • Add 50 µL of [³H]Spiperone to all wells. The final concentration should be at its Kd for the D4 receptor (approximately 0.2 nM).

    • Add 100 µL of the diluted human Dopamine D4 receptor membrane preparation (typically 5-10 µg of protein per well) to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration:

    • Pre-soak the GF/B filter plate with 0.5% polyethyleneimine for at least 30 minutes.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation cocktail to each well of the filter plate.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate the Ki Value:

    • Use the Cheng-Prusoff equation to convert the IC50 to the Ki value:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G cluster_1 Data Analysis Pipeline Raw_CPM Raw CPM Data Specific_Binding Calculate Specific Binding Raw_CPM->Specific_Binding Competition_Curve Generate Competition Curve Specific_Binding->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 6-Cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (CAS 866149-58-8)

Disclaimer: This document has been compiled to provide comprehensive safety and handling information for CAS 866149-58-8, a compound primarily used in research settings. As no formal Material Safety Data Sheet (MSDS) or...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document has been compiled to provide comprehensive safety and handling information for CAS 866149-58-8, a compound primarily used in research settings. As no formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for this specific substance, the information herein is synthesized from available scientific literature on the compound and its structural analogs, as well as general principles of laboratory safety for handling novel chemical entities. This guide is intended for use by trained researchers and drug development professionals. All procedures should be conducted following a thorough, site-specific risk assessment.

Executive Summary

6-Cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound with demonstrated potential in biomedical research, notably as an anticancer and antimicrobial agent.[1] Its complex polycyclic structure, incorporating quinoline and pyran moieties, necessitates a cautious approach to its handling, storage, and disposal. This guide provides a detailed framework for managing the risks associated with this research chemical, covering aspects from hazard identification and personal protective equipment to emergency procedures and waste disposal. The overarching principle is to treat this compound with the same level of caution as any new chemical entity with an incompletely characterized toxicological profile.

Chemical Identification and Properties

This section provides the fundamental identifiers and physicochemical properties of the compound.

PropertyValueSource
CAS Number 866149-58-8BenchChem[1]
IUPAC Name 6-cyclohexyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dioneBenchChem[1]
Molecular Formula C₁₈H₁₇NO₄BenchChem[1]
Molecular Weight 311.33 g/mol Calculated
Physical Form SolidAssumed from related compounds
Solubility Likely soluble in polar organic solvents such as DMSO and DMFInferred from research use
Storage Temperature -20°C is recommended for long-term storage of solid material.Inferred from general practice for light-sensitive compounds[2]

Hazard Identification and GHS Classification (Precautionary)

In the absence of specific toxicological data, a precautionary GHS classification is recommended based on the known hazards of related quinoline and heterocyclic compounds. The primary concerns are potential irritation, sensitization, and unknown long-term effects.

Precautionary GHS Classification:

  • Pictogram: 건강 유해성 (Health Hazard), 느낌표 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements (Proposed):

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H341: Suspected of causing genetic defects.

    • H351: Suspected of causing cancer.

  • Precautionary Statements (Proposed):

    • P201: Obtain special instructions before use.

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P308+P313: IF exposed or concerned: Get medical advice/attention.

Hazard_Identification_Workflow cluster_0 Hazard Assessment Compound CAS 866149-58-8 Data_Availability No formal SDS available Compound->Data_Availability Analog_Analysis Analyze hazards of quinoline and heterocyclic compounds Data_Availability->Analog_Analysis Precautionary_Classification Propose GHS Classification (Warning, H315, H317, H319, H335, H341, H351) Analog_Analysis->Precautionary_Classification

Precautionary Hazard Identification Workflow

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[3][4]

  • General Advice: Move the exposed individual from the hazardous area. Seek immediate medical attention and provide the attending physician with this safety guide.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

First_Aid_Response Exposure Exposure Occurs Assess_Route Assess Route of Exposure Exposure->Assess_Route Inhalation Inhalation: Move to fresh air, provide oxygen if needed. Seek immediate medical attention. Assess_Route->Inhalation Inhaled Skin_Contact Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 min. Seek medical attention. Assess_Route->Skin_Contact Skin Eye_Contact Eye Contact: Flush with water for 15 min. Remove contact lenses. Seek immediate medical attention. Assess_Route->Eye_Contact Eyes Ingestion Ingestion: Rinse mouth, do NOT induce vomiting. Seek immediate medical attention. Assess_Route->Ingestion Ingested PPE_Selection cluster_handling Handling CAS 866149-58-8 cluster_ppe Required Personal Protective Equipment Task Weighing, transfer, and in-solution work Fume_Hood Chemical Fume Hood Task->Fume_Hood Eye_Protection Safety Glasses with Side Shields + Face Shield Task->Eye_Protection Hand_Protection Chemical-Resistant Gloves (Nitrile, Double Gloved) Task->Hand_Protection Body_Protection Flame-Retardant Lab Coat Task->Body_Protection Respiratory_Protection NIOSH-approved Respirator (If dust is present) Task->Respiratory_Protection

PPE Selection for Handling CAS 866149-58-8

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Exposure to light, heat, and moisture may promote degradation. [2]* Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and nitrogen oxides.

Toxicological Information

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: No data available. Assumed to be an irritant based on related compounds.

  • Serious Eye Damage/Irritation: No data available. Assumed to be an irritant based on related compounds.

  • Respiratory or Skin Sensitization: No data available. May cause skin sensitization.

  • Germ Cell Mutagenicity: No data available. Quinolone derivatives have been studied for potential genotoxicity. [5]* Carcinogenicity: No data available. Some quinoline compounds are suspected carcinogens.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.

  • Aspiration Hazard: Not applicable for a solid.

Note on Biological Activity: This compound has been investigated for its anticancer properties and has shown efficacy in various cancer cell lines. [1]This indicates significant biological activity, and the compound should be handled with appropriate caution.

Ecological Information

  • Ecotoxicity: No data available. Heterocyclic compounds can be persistent in the environment and may be toxic to aquatic life. [6][7]* Persistence and Degradability: No data available. The complex polycyclic structure suggests it may not be readily biodegradable.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Given the lack of specific data, release into the environment should be strictly avoided.

Disposal Considerations

This compound should be disposed of as hazardous chemical waste. All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be collected in sealed, properly labeled containers. [8]Disposal should be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Transport Information

For small research quantities, this compound is likely not regulated as a dangerous good. However, it is recommended to follow guidelines for the transport of non-commercial chemical samples. [9][10]Packaging should be robust and prevent leakage, and the container should be clearly labeled with the chemical name and any known hazards.

Regulatory Information

As a research chemical, this compound is not likely to be listed on major chemical inventories. Researchers are responsible for complying with all institutional and governmental regulations concerning the synthesis and use of new chemical entities.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (URL: [Link])

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (2025, January 2). (URL: [Link])

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (URL: [Link])

  • Environmental Fate, Ecotoxicity and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts[v1] | Preprints.org. (2024, October 30). (URL: [Link])

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment) - Westlab. (2023, July 14). (URL: [Link])

  • Novel Chemicals with Unknown Hazards SOP. (URL: [Link])

  • Personal Protection Equipment | Chemistry & Biochemistry | Kent State University. (URL: [Link])

  • Fate, detection technologies and toxicity of heterocyclic PAHs in the aquatic and soil environments - PubMed. (2023, June 8). (URL: [Link])

  • UAH Laboratory Personal Protective Equipment. (URL: [Link])

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - University of Johannesburg. (2025, March 15). (URL: [Link])

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). (URL: [Link])

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (URL: [Link])

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (URL: [Link])

  • Non-commercial Hazardous Materials Transport Procedure - Stanford University. (2021, May 28). (URL: [Link])

  • Hazmat Samples- How to Ship Unidentified Hazardous Materials | Lion Technology. (2022, May 19). (URL: [Link])

  • First Aid: Chemical Exposure | UMass Memorial Health. (URL: [Link])

  • In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed. (2019, April 15). (URL: [Link])

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (URL: [Link])

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). (URL: [Link])

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])

  • Disposing of unknown chemicals - Pioneering new techniques - CSG. (2024, April 12). (URL: [Link])

  • Pyrano[3,2-c]quinoline Derivatives as New Class of α-glucosidase Inhibitors to Treat Type 2 Diabetes: Synthesis, in vitro Biological Evaluation and Kinetic Study - PubMed. (URL: [Link])

  • How To Protect Light Sensitive Products - LFA Tablet Presses. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dissolving 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine for Cell Culture

Introduction In the realm of cell biology and drug discovery, small molecule inhibitors are indispensable tools for dissecting cellular pathways and identifying potential therapeutic agents.[1] The compound 4-[(4-benzoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of cell biology and drug discovery, small molecule inhibitors are indispensable tools for dissecting cellular pathways and identifying potential therapeutic agents.[1] The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (CAS 866149-58-8) is a morpholine derivative with potential biological activity.[2] The morpholine ring is a common scaffold in medicinal chemistry, known to improve physicochemical properties such as solubility.[3] However, like many organic small molecules, its hydrophobicity can present challenges for dissolution in aqueous cell culture media.

This guide provides a comprehensive, step-by-step protocol for the proper solubilization, storage, and application of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine in a cell culture setting. The principles and techniques described herein are grounded in established best practices for handling small molecule inhibitors to ensure experimental reproducibility and integrity.[4]

Physicochemical Properties and Solvent Selection

The selection of an appropriate solvent is the most critical first step in preparing a compound for cell-based assays.[4] For many organic compounds that are sparingly soluble in water, organic solvents are necessary to create concentrated stock solutions.[5]

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

Based on the chemical structure, which includes a benzoyl group and a pyrrole ring, 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is predicted to be a hydrophobic molecule with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used in cell culture for dissolving such compounds due to its high solubilizing power and miscibility with water.[6][7][8]

Table 1: Properties of Dimethyl Sulfoxide (DMSO)

PropertyValue
Formula C₂H₆OS
Molar Mass 78.13 g/mol
Appearance Colorless liquid
Density 1.1004 g/cm³
Melting Point 19 °C
Boiling Point 189 °C
Miscibility with Water Fully miscible
Solvent-Induced Cellular Effects

It is crucial to acknowledge that DMSO is not biologically inert and can exert effects on cells, particularly at higher concentrations.[5][6][9] Reported effects include:

  • Cytotoxicity: High concentrations of DMSO (typically >1%) can lead to decreased cell viability and apoptosis.[6][10][11]

  • Altered Cell Function: Even at non-toxic concentrations, DMSO can influence cell differentiation, gene expression, and membrane permeability.[5][7][10]

  • Mitochondrial Damage: Studies have shown that DMSO can impair mitochondrial integrity and function in cultured cells.[6]

To mitigate these effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.5% (v/v) , with many studies recommending ≤ 0.1% (v/v) .[12][13][14] A solvent control (cells treated with the same concentration of DMSO as the experimental group) must always be included in experiments.

Protocol for Preparation of Stock and Working Solutions

This protocol is designed to ensure the accurate and reproducible preparation of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine for cell culture experiments.

Materials and Equipment
  • 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-blocking microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • -20°C or -80°C freezer for storage

Workflow Diagram

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation start Start: Weigh Compound calc Calculate DMSO Volume for 10 mM Stock start->calc add_dmso Add Anhydrous DMSO calc->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protecting Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot of Stock Solution store->thaw serial_dil Perform Serial Dilution in Culture Medium thaw->serial_dil control Prepare DMSO Vehicle Control thaw->control add_to_cells Add to Cell Culture serial_dil->add_to_cells incubate Incubate Cells add_to_cells->incubate control->incubate end End: Assay incubate->end

Caption: Workflow for preparing stock and working solutions.

Step-by-Step Protocol
Part 1: Preparation of a 10 mM Stock Solution
  • Calculate the required amount of DMSO:

    • The molecular weight of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is approximately 312.39 g/mol .

    • To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (in mL) = [Mass of compound (in mg) / 312.39] x 100

    • Example: To prepare a stock solution from 5 mg of the compound: Volume of DMSO = (5 mg / 312.39 g/mol ) x 100 = 1.60 mL

  • Dissolution:

    • Carefully weigh the desired amount of the compound. To avoid loss, especially with small quantities, it is recommended to dissolve the entire amount from the supplier's vial.[15]

    • Add the calculated volume of anhydrous, sterile DMSO to the vial containing the compound.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication in a water bath can be applied.[16] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into small, single-use aliquots in sterile, light-protecting (amber) microcentrifuge tubes.[17] This prevents degradation from light exposure and minimizes waste from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[4]

    • For long-term storage, store the aliquots at -80°C . For short-term storage (a few weeks), -20°C is acceptable.[17]

Part 2: Preparation of Working Solutions for Cell Culture
  • Thawing the Stock Solution:

    • Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Serial Dilution:

    • It is critical to perform serial dilutions to reach the final desired concentration in your cell culture medium. Do not add the concentrated DMSO stock directly to the full volume of media , as this can cause the compound to precipitate out of solution.

    • A common practice is to first make an intermediate dilution in cell culture medium, and then add this to the cells.

    • Example: To treat cells in a 6-well plate (2 mL of medium per well) with a final concentration of 10 µM:

      • Step A (Intermediate Dilution): Prepare a 200 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 98 µL of pre-warmed cell culture medium. Mix well by pipetting.

      • Step B (Final Dilution): Add 10 µL of the 200 µM intermediate solution to the 2 mL of medium in the well. This will result in a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to a separate well or flask of cells. In the example above, this would involve adding 2 µL of DMSO to 2 mL of medium (a 1:1000 dilution, resulting in 0.1% DMSO).

Troubleshooting and Best Practices
  • Precipitation in Aqueous Media: If you observe precipitation when diluting the stock solution into your culture medium, try a more gradual serial dilution.[16] Warming the medium to 37°C before adding the compound can also help.

  • Compound Stability: The stability of the compound in solution can be affected by factors like temperature, pH, and light exposure.[17] Using freshly prepared working solutions is always recommended. For long-term experiments, the medium containing the inhibitor may need to be replaced every 2-3 days.[17]

  • Verification of Solubility: If you are unsure about the solubility of the compound, you can perform a simple nephelometry test to determine its kinetic solubility.[8]

Conclusion

The successful use of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine in cell culture hinges on its proper dissolution and handling. By using high-purity DMSO to prepare a concentrated stock solution, storing it in single-use aliquots, and employing serial dilution to achieve the final working concentration, researchers can minimize solvent-induced artifacts and ensure the reliability and reproducibility of their experimental results. Always include a vehicle control to account for any effects of the solvent on the cellular system under investigation.

References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Yuan C, Gao J, Guo J, Bai L, Marshall C, Cai Z, et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE 9(9): e107447. [Link]

  • Santos, N. C., Figueira-Coelho, J., Martins-Silva, J., & Saldanha, C. (2003). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Immunopharmacology and Immunotoxicology, 25(2), 291-301. [Link]

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • Qi, W., Zulfikar, R., Li, L., & Li, X. (2008). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 31(8), 1547-1550. [Link]

  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • de Faria, F. P., Felix, J. C. S., de Oliveira, A. C. S., de Oliveira, L. D., da Silva, G. H. R., & de Almeida, J. F. A. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 11(1), 1-9. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]

  • Mthethwa, T., Hlatini, V., Zungu, M., & Ziqubu, K. (2021). The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells. Molecules, 26(23), 7359. [Link]

  • Korb, E., Flesch, M., & Böhm, M. (2013). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Planta Medica, 79(08), 664-671. [Link]

  • Tork-Zahra, F., Nasiri, M., & Gholami, M. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1). [Link]

  • Various Authors. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • Chemsrc. (2026, February 14). 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. Chemsrc. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Ataman Kimya. [Link]

Sources

Application

Application Note: High-Throughput AlphaScreen™ Biochemical Assay Protocol for the Evaluation of CAS 866149-58-8

Introduction & Scientific Rationale CAS 866149-58-8 (IUPAC: methanone) is a synthetic small molecule frequently evaluated in high-throughput screening (HTS) campaigns. It has been notably investigated in primary biochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

CAS 866149-58-8 (IUPAC: methanone) is a synthetic small molecule frequently evaluated in high-throughput screening (HTS) campaigns. It has been notably investigated in primary biochemical assays targeting transcription factor modulation, such as the disruption of Microphthalmia-associated transcription factor (MITF) dimerization or the activation of FBW7[1][2].

To accurately profile the pharmacological activity (IC₅₀/EC₅₀) of CAS 866149-58-8, a highly sensitive, homogeneous biochemical assay is required. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform is the industry gold standard for interrogating challenging protein-protein interactions (PPIs) in miniaturized formats[3]. Unlike fluorescence polarization (FP), which suffers from auto-fluorescence interference and struggles with high-molecular-weight complexes, AlphaScreen relies on the diffusion of singlet oxygen. This allows for the detection of molecular interactions spanning up to 200 nm with exceptionally low background noise, making it ideal for evaluating the disruptive or stabilizing effects of CAS 866149-58-8[3][4].

Mechanistic Principle

AlphaScreen technology is rooted in Luminescent Oxygen Channeling Immunoassay (LOCI) chemistry[4][5]. The assay utilizes two hydrogel-coated latex nanobeads: a Donor bead and an Acceptor bead .

When evaluating CAS 866149-58-8, its ability to modulate the interaction between two tagged target proteins (e.g., Biotinylated-Protein A and FLAG-tagged-Protein B) is measured. Laser irradiation at 680 nm excites a photosensitizer (phthalocyanine) within the Donor bead, converting ambient oxygen to a highly reactive singlet oxygen state (¹O₂). This ¹O₂ diffuses up to 200 nm in solution. If the target proteins are interacting, the Acceptor bead is held within this radius. The ¹O₂ triggers a thioxene derivative in the Acceptor bead, resulting in a chemiluminescent cascade that emits light at 520–620 nm[6][7]. If CAS 866149-58-8 successfully inhibits the PPI, the beads remain separated, the ¹O₂ decays (half-life ~4 µs), and the signal is abolished.

AlphaScreen Excitation Laser Excitation (680 nm) Donor Donor Bead (Photosensitizer) Excitation->Donor Irradiates O2 Singlet Oxygen (Diffuses <200 nm) Donor->O2 Generates Acceptor Acceptor Bead (Fluorophore) O2->Acceptor Triggers cascade Emission Light Emission (520-620 nm) Acceptor->Emission Releases

Fig 1: AlphaScreen luminescent oxygen channeling mechanism for PPI detection.

Materials and Reagents

The selection of buffer components is critical. Because CAS 866149-58-8 is a hydrophobic small molecule, improper buffer formulation will lead to compound aggregation or non-specific binding to the microplate.

  • Compound: CAS 866149-58-8 (10 mM stock in 100% DMSO).

  • Proteins: Target Protein 1 (e.g., Biotinylated-MITF) and Target Protein 2 (e.g., FLAG-MITF).

  • Detection Reagents: Streptavidin-coated Donor Beads & Anti-FLAG Acceptor Beads (PerkinElmer).

  • Optimized Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.01% CHAPS, 1 mM DTT.

    • Causality Insight:BSA acts as a carrier protein to prevent the hydrophobic CAS 866149-58-8 from adhering to the well walls. CHAPS is utilized instead of Triton X-100 or Tween-20 because harsh detergents can strip the protective hydrogel coating from the AlphaScreen beads, leading to bead aggregation and false signals. DTT must be kept at ≤1 mM; high concentrations of reducing agents can chemically quench singlet oxygen.

Step-by-Step Experimental Protocol

Workflow Step1 Step 1: Compound Dispense CAS 866149-58-8 (Echo 550) Step2 Step 2: Add Target Proteins (e.g., Biotin-Tag + FLAG-Tag) Step1->Step2 Step3 Step 3: Pre-incubation (30-60 min at RT) Step2->Step3 Step4 Step 4: Add AlphaScreen Beads (Streptavidin Donor + Anti-FLAG Acceptor) Step3->Step4 Step5 Step 5: Dark Incubation (60 min at RT) Step4->Step5 Step6 Step 6: Plate Reading (EnVision Multilabel Reader) Step5->Step6 Step7 Step 7: Data Analysis (IC50 & Z'-factor) Step6->Step7

Fig 2: Step-by-step experimental workflow for AlphaScreen biochemical assay.

Step 1: Compound Preparation and Dispensing
  • Prepare a 10-point, 3-fold serial dilution of CAS 866149-58-8 in 100% DMSO.

  • Using an acoustic liquid handler (e.g., Labcyte Echo 550), transfer 25 nL of the compound into a 384-well ProxiPlate (white, low-volume). Causality Insight: Acoustic dispensing ensures precise nanoliter transfer, maintaining a final assay DMSO concentration of ≤0.5%. AlphaScreen signals are highly sensitive to solvent interference and can be severely quenched by DMSO concentrations exceeding 1%.

Step 2: Target Protein Addition
  • Prepare a master mix of Biotin-Protein A and FLAG-Protein B in Assay Buffer.

  • Dispense 2.5 µL of the protein master mix into the assay wells.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubate for 30–60 minutes at room temperature (RT) to allow CAS 866149-58-8 to reach thermodynamic binding equilibrium with the target proteins before the detection reagents are introduced.

Step 3: Bead Addition (Light-Sensitive Step)

Critical Warning: AlphaScreen Donor beads contain photosensitizers that are extremely sensitive to ambient light. All subsequent steps must be performed under subdued green light (<100 lux).

  • Prepare a 2X bead mixture containing Streptavidin Donor beads and Anti-FLAG Acceptor beads at 20 µg/mL each in Assay Buffer.

  • Dispense 2.5 µL of the bead mixture into all wells (Final bead concentration = 10 µg/mL).

  • Seal the plate with an opaque, adhesive foil seal.

  • Incubate in the dark for 60 minutes at RT. Causality Insight: A 60-minute incubation is strictly required for the biotin-streptavidin and FLAG-antibody interactions to reach steady-state equilibrium. Reading the plate prematurely will result in high well-to-well variability and poor assay metrics.

Step 4: Detection
  • Read the plate on an Alpha-enabled multimode microplate reader (e.g., PerkinElmer EnVision).

  • Excitation: 680 nm (laser). Emission: 520–620 nm.

Data Analysis and Quality Control

To ensure the assay is a self-validating system, quantitative data and quality control metrics must be rigorously calculated. Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ of CAS 866149-58-8. Assay robustness is validated by calculating the Z'-factor using positive and negative controls.

Summary of Optimal Quantitative Parameters
ParameterOptimal ValueCausality / Rationale
CAS 866149-58-8 Conc. 10 pM – 10 µMCovers the full dynamic range necessary for accurate IC₅₀/EC₅₀ curve fitting.
DMSO Tolerance ≤ 0.5% (v/v)>1% DMSO quenches singlet oxygen and denatures target proteins.
Target Protein Conc. 10 – 50 nMMust be kept strictly below the Hook Effect saturation threshold.
Bead Concentration 10 µg/mL (Final)Balances the signal-to-background (S/B) ratio with reagent cost-efficiency.
Incubation Time 60 minutesEnsures steady-state binding equilibrium of affinity tags prior to laser excitation.
Z'-factor ≥ 0.65A Z'-factor > 0.5 validates excellent assay robustness and reproducibility for HTS.

Troubleshooting & Optimization

  • The Hook Effect (Prozone Effect): If target protein concentrations are too high, they will independently saturate the binding sites on the Donor and Acceptor beads. This prevents the formation of the necessary bridging complex, causing an artificial decrease in signal. Always run a 2D cross-titration matrix of your proteins prior to compound testing.

  • Singlet Oxygen Quenchers: Compounds containing transition metals (e.g., Cu²⁺, Fe²⁺) or strong antioxidants can scavenge singlet oxygen. If CAS 866149-58-8 or its analogs exhibit this property, it will lead to false positives (signal loss) in inhibition assays. Counter-screen hits against a TruHits™ kit (biotinylated-Acceptor beads) to rule out chemical interference.

  • Inner Filter Effect: Highly colored small molecules that absorb heavily at 680 nm (excitation) or 520-620 nm (emission) will artificially quench the emitted light. Visual inspection or absorbance profiling of the compound library is recommended.

References

  • Eglen RM, Reisine T, Roby P, Rouleau N, Illy C, Bossé R, Bielefeld M. "The use of AlphaScreen technology in HTS: current status." Current Chemical Genomics. 2008;1:2-10. URL:[Link]

  • Ullman EF, Kirakossian H, Singh S, Wu ZP, Irvin BR, Pease JS, Switchenko AC, Irvine JD, Dafforn A, Skold CN. "Luminescent oxygen channeling immunoassay: measurement of particle binding kinetics by chemiluminescence." Proceedings of the National Academy of Sciences of the United States of America. 1994;91(12):5426-5430. URL:[Link]

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. 1999;4(2):67-73. URL:[Link]

Sources

Method

Topic: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document outlines a systematic approach to develop...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity assessment of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. This molecule, possessing a novel heterocyclic structure, requires a well-controlled chromatographic method for applications in pharmaceutical development and quality control. We detail the logical, science-driven process of method development, from analyte characterization to the final optimized protocol, grounded in established principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.

Part 1: Analyte Characterization & Chromatographic Strategy

The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The structure of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine, shown below, contains three key moieties that dictate its chromatographic behavior.

Chemical Structure:

  • IUPAC Name: 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

  • CAS Number: 866149-58-8[1]

  • Molecular Formula: C₁₇H₂₀N₂O₂

Chemical structure of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine
  • The Morpholine Ring: This is a basic functional group. The nitrogen atom in the morpholine ring is a proton acceptor. The conjugate acid of morpholine has a pKa of approximately 8.3-8.5[2][3]. This is the single most critical parameter for method development. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization state of this nitrogen must be controlled. By operating the mobile phase at a pH at least two units below the pKa (i.e., pH < 6.4), the morpholine group will be fully and consistently protonated (in its morpholinium salt form).

  • The Benzoyl-Pyrrole System: This conjugated aromatic system constitutes the molecule's primary chromophore, making it ideal for UV detection. While the pyrrole ring itself absorbs at lower wavelengths (~205 nm)[4], the extended conjugation with the benzoyl group shifts the maximum absorbance (λmax) to a much higher, more selective wavelength, likely in the 250-300 nm range or greater. This allows for sensitive and specific detection with minimal interference from common solvents.

  • Overall Polarity: The molecule presents a balance of polar (morpholine, pyrrole nitrogen) and non-polar (benzoyl group, methyl group, methylene bridge) characteristics. This intermediate polarity makes it an ideal candidate for reversed-phase chromatography, where it can be effectively retained and eluted from a non-polar stationary phase (like C18) using a polar mobile phase (like a water/acetonitrile mixture).

Part 2: A Logic-Driven Method Development Workflow

Our approach is not one of trial-and-error but a systematic process of informed decisions. The workflow is designed to efficiently arrive at a robust and reliable method, adhering to the principles of analytical quality by design (QbD).

HPLC_Method_Development Analyte 1. Analyte Characterization - pKa (~8.4) - UV Chromophore - Polarity (Intermediate) Column_Select 2a. Stationary Phase Selection (Reversed-Phase C18) Analyte->Column_Select Informs Initial Choices Mobile_Phase 2b. Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Analyte->Mobile_Phase Informs Initial Choices Detector 2c. Detector Parameter Selection (PDA Scan for λmax) Analyte->Detector Informs Initial Choices Optimization 3. Method Optimization - Gradient Profile - Flow Rate & Temperature Column_Select->Optimization Mobile_Phase->Optimization Detector->Optimization Validation 4. Method Validation (per ICH Q2(R1)) Optimization->Validation Final Method

Caption: A systematic workflow for HPLC method development.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the primary stationary phase. Its non-polar nature provides strong hydrophobic interactions with the benzoyl and pyrrole portions of the analyte, ensuring adequate retention. The ubiquitous nature of C18 columns also ensures method transferability.

  • Mobile Phase Selection & pH Control:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides better peak shapes for basic compounds, has a lower UV cutoff, and its lower viscosity generates less backpressure, allowing for higher flow rates or the use of smaller particle columns.

    • Aqueous Buffer: To control the ionization of the morpholine moiety, an acidic mobile phase is required. A 0.1% formic acid solution in water (pH ≈ 2.7) is an excellent choice. This ensures the morpholine nitrogen is consistently protonated, preventing peak tailing and retention time drift that would occur at intermediate pH values. This choice is also fully compatible with mass spectrometry (MS) detection should the method ever be transferred to an LC-MS platform.

  • Detector Parameter Selection: A Photodiode Array (PDA) detector is used during development to scan the analyte peak across a wide UV-Vis range (e.g., 200-400 nm). This allows for the empirical determination of the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for the final method. For this compound, a λmax is anticipated near 275 nm, but a wavelength of 254 nm is also a robust choice as it is a common output for mercury lamps and provides good sensitivity for most aromatic compounds.

Part 3: Optimized Analytical Method and Protocol

The following protocol has been optimized for the efficient and robust analysis of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine.

Optimized HPLC Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (30% B), 2-15 min (30% to 85% B), 15-17 min (85% B), 17-17.1 min (85% to 30% B), 17.1-22 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 275 nm (or λmax as determined)
Run Time 22 minutes (including re-equilibration)
Step-by-Step Experimental Protocol

1. Reagent and Solution Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (0.1% Formic Acid in ACN): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v) for sample and standard preparation.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10.0 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2. HPLC System Setup and Equilibration:

  • Purge the HPLC pump lines with fresh mobile phases.

  • Set the column temperature to 30 °C.

  • Equilibrate the column with the initial mobile phase conditions (70% A / 30% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

3. Chromatographic Analysis Sequence:

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL) to establish system suitability.

  • Inject the Sample Solution.

  • Inject a bracketing standard after a reasonable number of sample injections (e.g., every 10 samples) to monitor for system drift.

4. System Suitability Testing (SST):

Before sample analysis, the system must meet predefined performance criteria as outlined in USP <621>[5][6].

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% for 5 replicate injections
Relative Standard Deviation (RSD) of Retention Time ≤ 0.5% for 5 replicate injections

Part 4: Trustworthiness Through Method Validation Principles

While a full validation study is beyond the scope of this note, the developed method is designed to be readily validated according to ICH Q2(R1) guidelines[7][8][9]. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[8]. Key parameters to be evaluated would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by forced degradation studies and analysis of placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the proposed range should be analyzed.

  • Accuracy: The closeness of test results to the true value, assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the development and implementation of an RP-HPLC method for the analysis of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. By understanding the analyte's physicochemical properties, particularly the basicity of the morpholine moiety, a robust method using a C18 column with an acidic, buffered mobile phase and UV detection was established. The detailed protocol and system suitability criteria provide a clear path for researchers to implement this method for routine quality control, stability testing, and research applications.

References

  • PubChem. N-Benzoylmorpholine. National Center for Biotechnology Information.

  • ResearchGate. UV−vis absorption spectra of pyrrole before and after polymerization.

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • U.S. Pharmacopeia. General Chapter <621> Chromatography.

  • Chemsrc. 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine.

  • ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.

  • Gischem. MORPHOLINE (MORFOLİN).

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • BenchChem. Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Agilent. Understanding the Latest Revisions to USP <621>.

  • ChemicalBook. 2-Benzoylpyrrole | 7697-46-3.

  • SIELC Technologies. HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column.

  • FooDB. Showing Compound Morpholine (FDB008207).

  • Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.

  • ChemicalBook. Morpholine | 110-91-8.

  • ResearchGate. An updated review on morpholine derivatives with their pharmacological actions.

Sources

Application

Application Note: High-Throughput Screening Preparation and Acoustic Dispensing of CAS 866149-58-8

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Abstract The compound CAS 866149-58-8 (methanone) re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Abstract

The compound CAS 866149-58-8 (methanone) represents a highly versatile N-heterocyclic scaffold frequently utilized in target-agnostic phenotypic screening and kinase inhibitor discovery. However, its bifunctional nature—combining a basic morpholine moiety with a lipophilic phenyl-methanone core—presents unique solvation challenges during High-Throughput Screening (HTS) library preparation. This application note details the causality-driven methodologies required to prepare, store, and acoustically dispense CAS 866149-58-8 to ensure high-fidelity, reproducible screening data.

Physicochemical Profiling & Solubilization Strategy

To design a robust HTS protocol, one must first analyze the physicochemical properties of the screening scaffold. CAS 866149-58-8 possesses an estimated molecular weight of 284.35 g/mol and an intermediate lipophilicity (LogP ~2.5).

The Solubilization Challenge: While the basic morpholine ring (pKa ~8.3) offers some aqueous solubility at lower pH levels, physiological assay buffers (pH 7.4) often induce precipitation. Therefore, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory universal solvent for master stock preparation. However, high-concentration DMSO stocks (e.g., 10 mM) are highly susceptible to compound precipitation upon repeated freeze-thaw cycles. Micro-precipitates in the source plate act as nucleation sites, leading to localized super-saturation and ultimately causing false negatives in biological assays [1].

Environmental Control: Mitigating DMSO Hydration

The Causality of Hydration: DMSO is exceptionally hygroscopic. When exposed to ambient laboratory air, a 1536-well microplate filled with DMSO can absorb over 6% water by volume within a single hour [2].

  • Acoustic Impact: Absorbed water drastically alters the fluid's surface tension and acoustic impedance, causing droplet volume inaccuracies during acoustic ejection.

  • Chemical Impact: Water introduction reduces the solubility threshold of lipophilic compounds like CAS 866149-58-8, inducing silent precipitation that is invisible to the naked eye but devastating to dose-response curves.

The Solution: All master stocks must be stored in a strictly desiccated environment (<30% Relative Humidity) and purged with an inert gas (Argon) prior to sealing.

Quantitative Data Summaries

Table 1: Physicochemical Properties of CAS 866149-58-8
PropertyValue / DescriptionImpact on HTS Preparation
Chemical Formula C17H20N2O2Determines mass-to-molarity conversion.
Molecular Weight 284.35 g/mol Ideal for fragment/lead-like library inclusion.
LogP (Estimated) ~2.5Requires 100% DMSO for stable 10 mM master stocks.
Key Moieties Morpholine, PyrroleBasic nitrogen requires careful pH monitoring in final assay.
Table 2: Acoustic Droplet Ejection (ADE) Parameters
ParameterSpecificationCausality / Rationale
Source Plate Type 384-well COC (Cyclic Olefin Copolymer)COC resists DMSO leaching and provides uniform acoustic impedance compared to polystyrene.
Transfer Volume 2.5 nL incrementsMinimizes final assay DMSO concentration to <0.5% v/v, preventing DMSO-induced cellular toxicity.
Pre-Dispense Centrifugation 1000 x g for 1 minEliminates dissolved gas micro-bubbles that scatter acoustic energy and cause droplet misfires.

Step-by-Step Methodology: HTS Library Preparation

Every protocol must function as a self-validating system to ensure trustworthiness. The following workflow integrates Quality Control (QC) checkpoints directly into the preparation pipeline.

  • Quality Control (QC): Verify the initial purity of CAS 866149-58-8 via LC-MS. Self-Validation: Only proceed if purity is >95% to prevent artifactual assay hits from synthesis impurities.

  • Anhydrous Solubilization: Dissolve the dry powder in 100% anhydrous DMSO to achieve a 10 mM master stock. Sonicate for 10 minutes at 25°C.

    • Causality: Sonication mechanically disrupts the crystalline lattice, ensuring complete solvation and preventing the micro-precipitation phenomena common in high-concentration stocks [1].

  • Desiccated Aliquoting: Transfer the 10 mM stock into Echo-qualified 384-well COC source plates under a humidity-controlled environment (<30% RH). Seal with pierceable foil.

  • Acoustic Droplet Ejection (ADE): Thaw the source plate and centrifuge at 1000 x g for 1 minute.

    • Causality: Centrifugation forces dissolved gas bubbles to the surface. If left suspended in the fluid column, these bubbles deflect the focused acoustic energy, causing transfer failures. Dispense 2.5 nL of the compound directly into the center of a 1536-well assay-ready destination plate.

  • Assay Validation (Z'-Factor): Backfill the assay plates with DMSO to normalize the final concentration across all wells. Run the biological assay using established positive and negative controls.

    • Self-Validation: Calculate the Z'-factor. As defined by the NIH Assay Guidance Manual, an assay is only validated for HTS if the Z'-factor is >0.5, proving that the signal dynamic range and variance are statistically robust [3].

Mechanistic Workflow Diagram

HTS_Workflow Powder CAS 866149-58-8 Dry Powder QC LC-MS & NMR Quality Control Powder->QC Solubilization Anhydrous DMSO Solubilization (10 mM) QC->Solubilization Purity >95% Storage Desiccated Storage (<30% RH, Argon) Solubilization->Storage Aliquoting Dispensing Acoustic Droplet Ejection (ADE) Storage->Dispensing Thaw & Centrifuge AssayPlate 1536-Well Assay-Ready Plate Dispensing->AssayPlate 2.5 nL Transfers Validation Z'-Factor Validation (>0.5) AssayPlate->Validation Buffer Addition

Figure 1: HTS preparation workflow for CAS 866149-58-8 from dry powder to assay validation.

References

  • Popa-Burke, I., & Russell, J. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening (SLAS Discovery), 19(9), 1302-1308. URL:[Link]

  • Ellson, R., Stearns, R., Mutz, M., et al. (2005). "In situ DMSO Hydration Measurements of HTS Compound Libraries." Combinatorial Chemistry & High Throughput Screening, 8(6), 489-498. URL:[Link]

  • Markossian, S., Grossman, A., Brimacombe, K., et al. (2017). "Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." National Center for Advancing Translational Sciences (NCBI Bookshelf). URL:[Link]

Sources

Method

Application Note: Evaluating 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine in High-Throughput Enzyme and PPI Inhibition Assays

Introduction & Structural Rationale The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (also known asmethanone) is a synthetic small molecule utilized in biochemical high-throughput screening (HTS)[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (also known asmethanone) is a synthetic small molecule utilized in biochemical high-throughput screening (HTS)[1]. It has been prominently featured in screening libraries, such as those used by The Scripps Research Institute Molecular Screening Center, to identify inhibitors of critical transcription factors like the Microphthalmia-associated transcription factor (MITF)[2].

When designing enzyme inhibition or Protein-Protein Interaction (PPI) assays, understanding the structural causality of your inhibitor is critical:

  • Morpholine Ring: Acts as a weak base and a classic solubilizing pharmacophore. In kinase and PPI inhibitors, the morpholine oxygen frequently acts as a hydrogen-bond acceptor, anchoring the molecule to solvent-exposed regions or hinge residues.

  • 1-Methyl-1H-pyrrole Core: Provides a rigid, electron-rich aromatic scaffold. The N -methylation deliberately removes hydrogen-bond donor capacity, restricting conformational flexibility and increasing lipophilicity to favor insertion into hydrophobic pockets.

  • Benzoyl Group: Offers an additional aromatic ring and a carbonyl hydrogen-bond acceptor, ideal for occupying deep hydrophobic sub-pockets in target enzymes.

Physicochemical Properties

Proper handling of the compound requires an understanding of its baseline properties to prevent assay artifacts such as compound precipitation or non-specific binding.

PropertyValueSource
IUPAC Name 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine[1]
CAS Registry Number 866149-58-8[1]
Molecular Formula C₁₇H₂₀N₂O₂[3]
Molecular Weight 284.35 g/mol [4]
Solubility Soluble in 100% anhydrous DMSOExperimental Standard
Storage Conditions Dry, dark, -20°C (to prevent oxidation)Experimental Standard

Assay Design: AlphaScreen Technology

To evaluate the inhibitory potency of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine, we employ the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format. This bead-based, non-radioactive technology is highly sensitive for detecting the disruption of PPIs or enzyme-substrate complexes.

Mechanistic Causality: AlphaScreen relies on the proximity of Donor and Acceptor beads. Donor beads contain a photosensitizer (phthalocyanine) that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen ( 1O2​ ). Singlet oxygen has a limited half-life and can only diffuse ~200 nm in aqueous solution. If the target protein and its binding partner are interacting, the Acceptor bead is brought within this 200 nm radius. The singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520–620 nm.

When 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine successfully binds to the target enzyme and competitively displaces the binding partner, the beads are separated. The singlet oxygen decays into the solvent before reaching the Acceptor bead, resulting in a quantifiable loss of luminescence.

G Donor Donor Bead (Excited at 680 nm) SingletO2 Singlet Oxygen (1O2) Donor->SingletO2 Generates Target Target Protein (e.g., MITF) Target->Donor Bound via Tag Partner Binding Partner (e.g., Co-activator) Target->Partner Protein-Protein Interaction (Proximity) Acceptor Acceptor Bead (Emits at 520-620 nm) Partner->Acceptor Bound via Tag Inhibitor 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine Inhibitor->Target Blocks Interaction SingletO2->Acceptor Transfers Energy (If < 200 nm)

Mechanism of AlphaScreen inhibition by 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine.

Experimental Protocols

Protocol 1: Compound Preparation & Serial Dilution

Self-validating principle: Maintaining compound solubility prevents false negatives caused by precipitation.

  • Stock Preparation: Dissolve 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine in 100% anhydrous DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents water-induced precipitation of the lipophilic benzoyl-pyrrole core.

  • Serial Dilution: Perform a 3-fold serial dilution in 100% DMSO across a 96-well V-bottom plate to create a 10-point concentration curve (e.g., 10 mM down to 0.5 µM).

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Causality: Tween-20 acts as a surfactant to prevent non-specific adsorption of the compound to plastic surfaces. This step ensures the final DMSO concentration in the assay is 1%, preventing solvent-induced enzyme denaturation.

Protocol 2: AlphaScreen High-Throughput Assay Workflow

Self-validating principle: Equilibrium must be reached before bead addition to avoid kinetic artifacts.

  • Dispense Compound: Transfer 2 µL of the intermediate diluted compound (or 1% DMSO vehicle control) into a 384-well white ProxiPlate. Causality: ProxiPlates are shallow-well microplates designed to bring the assay volume closer to the detector, maximizing luminescence capture and minimizing optical crosstalk between wells.

  • Add Proteins: Add 4 µL of Target Protein (e.g., His-tagged MITF) and 4 µL of Binding Partner (e.g., Biotinylated co-factor) prepared in Assay Buffer.

  • Primary Incubation: Seal the plate and incubate for 60 minutes at room temperature. Causality: This allows the small molecule inhibitor to reach thermodynamic binding equilibrium with the target protein's binding pocket before the massive steric bulk of the AlphaScreen beads is introduced.

  • Bead Addition (Critical Step): Under subdued lighting (green filters, <100 lux), add 5 µL of Streptavidin-coated Donor beads and 5 µL of Anti-His coated Acceptor beads (final concentration 20 µg/mL each). Causality: Donor beads are highly photosensitive; ambient room light (<600 nm) causes premature singlet oxygen generation and irreversible photobleaching, which destroys the assay window.

  • Secondary Incubation: Incubate for 60 minutes in the dark at room temperature to allow bead binding to the affinity tags.

  • Detection: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm).

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Dispense to 384-well Plate Step1->Step2 Step3 Add Target Protein & Binding Partner Step2->Step3 Step4 Incubate 60m (Equilibration) Step3->Step4 Step5 Add AlphaScreen Beads (Dark) Step4->Step5 Step6 Read Luminescence (680nm Ex / 520nm Em) Step5->Step6 Step7 Data Analysis (IC50 Calculation) Step6->Step7

Step-by-step workflow for the AlphaScreen-based high-throughput enzyme inhibition assay.

Data Presentation & Quality Control

To ensure the trustworthiness of the assay, the system must be self-validating. This is achieved by monitoring the Hook Effect (ensuring protein concentrations do not exceed bead binding capacity, which causes false signal drops) and calculating the Z'-factor . A Z'-factor > 0.5 indicates a robust, HTS-ready assay.

Table 2: Representative Concentration-Response Data for IC₅₀ Determination

Compound Concentration (µM)Log[Concentration]Mean Luminescence (CPS)Standard Deviation% Inhibition
10.0001.001,20015098.5%
3.3330.525,40032093.2%
1.1110.0522,5001,10071.5%
0.370-0.4348,0002,40039.2%
0.123-0.9168,5003,10013.3%
0.041-1.3977,0003,8002.5%
Vehicle Control (1% DMSO) N/A79,0004,2000.0%
Positive Control (10 µM) N/A1,000120100.0%

Note: Data is fitted using a non-linear regression model (four-parameter logistic equation) to determine the absolute IC₅₀ value.

References

  • [1] ChemSrc. 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. CAS#: 866149-58-8. URL:[Link]

  • [2] The Scripps Research Institute Molecular Screening Center. AlphaScreen-based biochemical high throughput primary assay to identify inhibitors of MITF. PubChem BioAssay / ChemSrc. URL:[Link]

  • [General Reference] Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. URL:[Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of CAS 866149-58-8 Stock Solutions in DMSO

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, self-validating reconstitution protocols, and stability management. Executive Summary & Physicoch...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, self-validating reconstitution protocols, and stability management.

Executive Summary & Physicochemical Profiling

CAS 866149-58-8, chemically identified as METHANONE (or 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine), is a synthetic small molecule frequently utilized in high-throughput biochemical screening, notably in AlphaScreen-based primary assays targeting the MITF (Microphthalmia-associated transcription factor) pathway[1].

Due to the presence of a morpholine ring, a pyrrole core, and a benzoyl group, the molecule exhibits significant hydrophobicity. Consequently, it possesses poor aqueous solubility. To ensure reproducible bioavailability in in vitro assays, the compound must be reconstituted in a highly polar, aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard for this application, as it effectively disrupts intermolecular hydrogen bonding and van der Waals forces without hydrolyzing the compound[2].

Reagent & Equipment Specifications: The Causality of Choice

Successful stock preparation requires strict adherence to reagent quality to prevent compound degradation.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered, ≥99.9% purity.

    • Causality: DMSO is highly hygroscopic. Standard laboratory-grade DMSO rapidly absorbs atmospheric moisture, which can lead to premature compound precipitation and accelerate the hydrolysis of sensitive structural moieties over time [2].

  • Pipetting: Positive Displacement Pipettes.

    • Causality: DMSO has a higher dynamic viscosity (1.99 cP at 20°C) and a lower vapor pressure than water. Standard air-displacement pipettes will under-deliver DMSO volumes by up to 5%, compromising the accuracy of the final molarity. Positive displacement pipettes ensure absolute volumetric precision.

  • Storage Vessels: Amber, low-bind microcentrifuge tubes.

    • Causality: Protects the dissolved compound from potential photolytic degradation and prevents non-specific binding of the hydrophobic molecule to the tube walls.

Step-by-Step Reconstitution Protocol (A Self-Validating System)

This protocol is designed as a closed-loop system, ensuring that researchers do not proceed to downstream assays with a compromised or inaccurate stock solution.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized powder of CAS 866149-58-8 from cold storage and allow the sealed vial to equilibrate to room temperature (20–25°C) for at least 30 minutes.

  • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the powder, altering the compound's mass and introducing water into the anhydrous system.

Step 2: Gravimetric Analysis

  • Action: Tare an amber microcentrifuge tube on an analytical balance (±0.01 mg readability) and carefully weigh the desired mass of the compound.

Step 3: Solvent Addition

  • Action: Using a positive displacement pipette, add ~80% of the calculated final volume of anhydrous DMSO to the tube.

  • Causality: Adding 100% of the solvent immediately ignores the volume displaced by the solid compound. For precise molarity, dissolve the solute first, then top up to the exact final volume. (Note: For standard cell-based assays where milligram quantities are used, adding the total calculated volume directly is generally accepted as the displacement error is negligible).

Step 4: Kinetic Dissolution

  • Action: Vortex the solution vigorously for 30–60 seconds. If the compound does not dissolve completely, place the tube in a sonicating water bath at 37°C for 2–5 minutes.

  • Causality: Sonication and mild heat provide the kinetic energy necessary to overcome the lattice energy of the crystalline solid, forcing the molecules into the solvent phase [3].

Step 5: Visual Validation (Self-Validating Check)

  • Action: Hold the tube against a light source. The solution must be 100% transparent and clear.

  • Validation: If the solution is cloudy, opalescent, or contains microscopic particulates, it is a suspension, not a solution. Do not proceed. Repeat Step 4 until absolute clarity is achieved.

Concentration & Dilution Matrix

The molecular weight of CAS 866149-58-8 is 284.35 g/mol . Use the following structured matrix to prepare 1.0 mL of standardized stock solutions.

Target Stock ConcentrationMass of CAS 866149-58-8 RequiredVolume of Anhydrous DMSOApplication Suitability
1 mM 0.284 mg1.0 mLLow-concentration assays
5 mM 1.422 mg1.0 mLStandard biochemical screens
10 mM 2.844 mg1.0 mLIndustry Standard Stock
25 mM 7.109 mg1.0 mLHigh-concentration master stocks
50 mM 14.218 mg1.0 mLRequires sonication/warming

Storage, Stability, and Aqueous Dilution

Aliquoting and Freeze-Thaw Causality

Once validated, immediately divide the master stock into 20 µL to 50 µL single-use aliquots. Store at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) [4].

  • Causality: Repeated freeze-thaw cycles introduce micro-condensation into the hygroscopic DMSO. Over multiple cycles, this water accumulation causes localized precipitation, meaning the concentration of the active compound in the solution drops unpredictably.

Aqueous Dilution (Preventing the "Crash")

When diluting the DMSO stock into aqueous assay buffers or cell culture media:

  • Final Concentration: Ensure the final concentration of DMSO in the assay does not exceed 0.1% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity and alter cell membrane permeability [4].

  • Stepwise Addition: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring rapidly.

  • Causality: Dropping a highly concentrated hydrophobic stock directly into water creates a localized zone of high concentration where the solvent rapidly diffuses away, causing the compound to instantly precipitate (or "crash out"). Rapid mixing disperses the compound before precipitation kinetics can take over.

Experimental Workflow Diagram

Workflow Equilibrate 1. Equilibrate Powder to RT (Prevents Moisture Condensation) Weigh 2. Weigh Compound (Analytical Balance ±0.01 mg) Equilibrate->Weigh AddDMSO 3. Add Anhydrous DMSO (Positive Displacement Pipette) Weigh->AddDMSO Dissolve 4. Vortex & Sonicate at 37°C (Overcome Lattice Energy) AddDMSO->Dissolve Inspect 5. Visual Inspection (Is the solution clear?) Dissolve->Inspect Inspect->Dissolve No (Particulates visible) Aliquot 6. Aliquot & Store (-20°C or -80°C, Amber Tubes) Inspect->Aliquot Yes (Clear Solution) Aqueous 7. Aqueous Dilution for Assay (Stepwise, ≤0.1% Final DMSO) Aliquot->Aqueous Thaw once for assay

Fig 1: Workflow for CAS 866149-58-8 DMSO stock preparation, validation, and storage.

References

  • Chemsrc. "CAS#:866149-58-8 | 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine Compound Profile and High-Throughput Assay Data." Retrieved from: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dabrafenib (CAS 1195765-45-7) Precipitation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for CAS 1195765-45-7, also known as Dabrafenib or GSK2118436. This guide is designed to provide in-depth, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for CAS 1195765-45-7, also known as Dabrafenib or GSK2118436. This guide is designed to provide in-depth, practical solutions for a common challenge encountered when working with this compound: precipitation in aqueous assay buffers. As a Biopharmaceutics Classification System (BCS) Class II compound, Dabrafenib has inherently low aqueous solubility and high membrane permeability, making its handling in experimental settings non-trivial.[1][2] This document provides a structured approach to diagnosing and resolving solubility issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I observed a cloudy precipitate after diluting my Dabrafenib stock into my assay buffer. What is happening?

A1: You are observing the result of Dabrafenib's low aqueous solubility. Dabrafenib is a lipophilic molecule (LogP value of 2.9) that is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is sparingly soluble in aqueous solutions like standard buffers (e.g., PBS, TRIS).[1][3] When a concentrated DMSO stock is diluted into the aqueous buffer, the solvent environment changes dramatically. The DMSO concentration drops, and the compound's solubility limit in the final buffer is exceeded, causing it to crash out of solution and form a visible precipitate.

Q2: What is the maximum concentration of Dabrafenib I can use in my assay?

A2: The maximum soluble concentration is not a single value; it is highly dependent on the specific composition of your final assay buffer. As a reference, the solubility of Dabrafenib in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[3] However, factors like final DMSO concentration, buffer pH, ionic strength, and the presence of proteins can all alter this value. It is crucial to determine the kinetic solubility in your specific assay conditions.

Q3: My stock solution in DMSO looks cloudy. Is this normal?

A3: No, a stock solution in 100% high-purity, anhydrous DMSO should be a clear solution. Dabrafenib is highly soluble in DMSO, with reported values up to 30 mg/mL.[3][4] If you observe cloudiness, it could be due to several reasons:

  • Water Contamination: DMSO is highly hygroscopic (absorbs moisture from the air). Water contamination in the DMSO can significantly reduce Dabrafenib's solubility.[5]

  • Low-Quality DMSO: Using a lower grade of DMSO may result in solubility issues.

  • Compound Purity: Impurities in the Dabrafenib powder could be insoluble.

  • Storage: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles) can lead to precipitation over time.[6]

Always use fresh, anhydrous, high-purity DMSO and store aliquots at -20°C to avoid moisture and degradation.[3][6]

Systematic Troubleshooting Guide

If you are experiencing precipitation, follow this systematic workflow to identify and solve the problem. The core principle is to modify the experimental parameters in a controlled manner, starting with the simplest and most common solutions.

G cluster_0 Phase 1: Preparation & Handling cluster_1 Phase 2: Buffer & Assay Conditions cluster_2 Phase 3: Advanced Formulation cluster_3 Validation start Precipitation Observed check_stock Q: Is the 100% DMSO stock solution clear? start->check_stock prep_stock A: Prepare fresh stock in anhydrous, high-purity DMSO. Use sonication if needed. check_stock->prep_stock No check_dilution Q: What is the final DMSO concentration? check_stock->check_dilution Yes prep_stock->check_dilution increase_dmso A: Increase final DMSO to 0.5-1%. Verify assay tolerance. check_dilution->increase_dmso <0.1% check_ph Q: What is the buffer pH? increase_dmso->check_ph lower_ph A: Lower buffer pH if assay allows. Dabrafenib solubility decreases at higher pH. check_ph->lower_ph check_mixing Q: How is the dilution performed? lower_ph->check_mixing improve_mixing A: Add compound stock to buffer (not vice-versa) with vigorous mixing (e.g., vortexing). check_mixing->improve_mixing check_additives Q: Does the buffer contain solubilizing agents? improve_mixing->check_additives add_surfactant A: Add non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68). check_additives->add_surfactant add_protein A: Add carrier protein (e.g., 0.1% BSA) if compatible with the assay. add_surfactant->add_protein use_cyclodextrin A: Use a cyclodextrin derivative (e.g., HP-β-CD) to form an inclusion complex. add_protein->use_cyclodextrin solubility_test Perform Kinetic Solubility Test in final buffer conditions. use_cyclodextrin->solubility_test end Problem Resolved solubility_test->end G cluster_0 Aqueous Buffer cluster_1 Solubilization Mechanisms cluster_micelle Surfactant Micelle cluster_cyclodextrin Cyclodextrin Complex Dabrafenib Dabrafenib (Precipitated) Dabrafenib_m Dabrafenib Dabrafenib_c Dabrafenib n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 n8 n7->n8 n8->n1 CD

Caption: Mechanisms of solubilization by surfactants and cyclodextrins.

Protocol: Kinetic Solubility Assessment

To prevent future issues, it is best practice to determine the kinetic solubility of Dabrafenib in your final assay buffer before conducting large-scale experiments. This protocol is adapted from standard industry practices. [7] Materials:

  • Dabrafenib powder

  • Anhydrous, high-purity DMSO

  • Your final, complete assay buffer

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600 nm

Methodology:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of Dabrafenib in 100% anhydrous DMSO. (Molecular Weight of Dabrafenib is 519.56 g/mol ). Ensure it is fully dissolved.

  • Set Up Dilution Plate: In a 96-well plate, add 100 µL of your final assay buffer to wells A1 through H1.

  • Initial Dilution: Add 2 µL of your 10 mM Dabrafenib stock to well A1. This creates a 200 µM solution with 2% DMSO. Mix thoroughly by pipetting up and down. This well will likely show significant precipitation.

  • Serial Dilution: Perform a 2-fold serial dilution down the column. Transfer 100 µL from well A1 to well B1 and mix. Transfer 100 µL from B1 to C1 and mix. Continue this process down to well H1. This creates a concentration range from 200 µM down to approximately 1.56 µM.

  • Equilibrate: Allow the plate to incubate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Read Plate: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance (optical density) at a high wavelength (e.g., 600-650 nm) where the compound does not absorb light.

  • Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity/absorbance compared to a buffer-only control.

By implementing these structured troubleshooting steps and preventative quality control measures, you can overcome the challenges posed by Dabrafenib's low aqueous solubility, leading to more reliable and accurate experimental outcomes.

References

  • Loharch, S., & Singh, S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Retrieved March 20, 2026, from [Link]

  • Kumari, P., et al. (2024). Drug Binding to Partially Unfolded Serum Albumin. The Journal of Physical Chemistry B. Retrieved March 20, 2026, from [Link]

  • Standard Operating Procedure for solubility testing. (2021). European Union Reference Laboratory for alternatives to animal testing. Retrieved March 20, 2026, from [Link]

  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved March 20, 2026, from [Link]

  • Rai, S. K., et al. (2020). Improving the Dissolution Rate of the Anticancer Drug Dabrafenib. Crystal Growth & Design. Retrieved March 20, 2026, from [Link]

  • Zhang, X., et al. (2008). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. Biotechnology Progress. Retrieved March 20, 2026, from [Link]

  • Sharma, D., et al. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Vemula, V. R. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved March 20, 2026, from [Link]

  • S. Kalepu, V. Nekkanti. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved March 20, 2026, from [Link]

  • Rai, S. K., et al. (2021). Dabrafenib–Panobinostat Salt: Improving the Dissolution Rate and Inhibition of BRAF Melanoma Cells. Molecular Pharmaceutics. Retrieved March 20, 2026, from [Link]

  • Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Beke, D., et al. (2018). Identification of the binding site between bovine serum albumin and ultrasmall SiC fluorescent biomarkers. RSC Publishing. Retrieved March 20, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved March 20, 2026, from [Link]

  • Dabrafenib PubChem Entry. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Trombino, S., et al. (2023). Surfactant and Block Copolymer Nanostructures. MDPI. Retrieved March 20, 2026, from [Link]

  • Aman, A., et al. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation. RSC Publishing. Retrieved March 20, 2026, from [Link]

  • Kumar, L. & Verma, S. (2018). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech. Retrieved March 20, 2026, from [Link]

  • Solubility Screening by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved March 20, 2026, from [Link]

  • Li, S., et al. (2008). Combination of Pluronic/Vitamin E TPGS as a potential inhibitor of drug precipitation. Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

  • Dominic, A. & Jala, V.R. (2016). The Binding of Drug Molecules to Serum Albumin. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Tafinlar, INN-dabrafenib. (2013). European Medicines Agency. Retrieved March 20, 2026, from [Link]

  • Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved March 20, 2026, from [Link]

  • Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Retrieved March 20, 2026, from [Link]

  • Al-Achi, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved March 20, 2026, from [Link]

  • Khan, A. A., et al. (2023). Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. Biointerface Research in Applied Chemistry. Retrieved March 20, 2026, from [Link]

  • Khan, I., et al. (2024). Optimization and Enhancement of Oral Bioavailability of Dabrafenib as Nanobubbles. Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

  • Flores-Valerio, M., et al. (2020). Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite. ACS Omega. Retrieved March 20, 2026, from [Link]

  • Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved March 20, 2026, from [Link]

  • Al-Hamdani, Y. A. S., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs. MDPI. Retrieved March 20, 2026, from [Link]

  • de Oliveira, G. A. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. Retrieved March 20, 2026, from [Link]

  • Barman, S. & Chatterjee, A. (2016). Review on Interaction of Serum Albumin with Drug Molecules. Journal of Analytical & Pharmaceutical Research. Retrieved March 20, 2026, from [Link]

  • Improving the dissolution rate of the anticancer drug dabrafenib. (2020). CSIR-NCL Library, Pune. Retrieved March 20, 2026, from [Link]

  • Best Surfactants for Microfluidic Droplet Generation. (2025). Dolomite Microfluidics. Retrieved March 20, 2026, from [Link]

  • Popat, A., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved March 20, 2026, from [Link]

  • Singh, A. & Kumar, R. (2023). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Organic and Pharmaceutical Chemistry. Retrieved March 20, 2026, from [Link]

  • Ocheje, J. O., et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Drug Delivery and Therapeutics. Retrieved March 20, 2026, from [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? GIT Laboratory Journal. Retrieved March 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

Introduction Welcome to the technical support guide for the synthesis of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. This document is designed for researchers, medicinal chemists, and process development sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. This document is designed for researchers, medicinal chemists, and process development scientists. The synthesis of substituted pyrroles is a cornerstone of modern medicinal chemistry, and this particular molecule, with its unique substitution pattern, presents specific challenges and opportunities for optimization.

This guide moves beyond a simple recitation of steps. It is structured as a dynamic troubleshooting resource, framed in a question-and-answer format to directly address the practical issues encountered in the laboratory. We will explore a robust, multi-step synthetic strategy, dissecting each critical phase to explain the underlying chemical principles and provide data-driven optimization protocols. Our goal is to empower you with the expertise to not only replicate a synthesis but to intelligently troubleshoot and enhance it, ensuring high yields, purity, and reproducibility.

Proposed Synthetic Workflow

The synthesis of the target molecule can be logically approached via a three-stage process, beginning with the formation of the core pyrrole ring, followed by functionalization at the C2 position, as depicted below. This pathway is designed for efficiency and control over the introduction of each key substituent.

Synthetic_Workflow A Step 1: Paal-Knorr Pyrrole Synthesis (Formation of 4-benzoyl-1-methyl-1H-pyrrole) B Step 2: C2-Position Functionalization (Mannich Reaction) A->B Intermediate Product C Final Product (4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine) B->C Purification

Caption: Proposed three-stage synthetic workflow.

Troubleshooting & Optimization Guide

This section addresses common challenges encountered during the synthesis. Each question represents a potential experimental roadblock, followed by a detailed, evidence-based solution.

Part 1: The Paal-Knorr Synthesis of the Pyrrole Core

The foundation of this synthesis is the Paal-Knorr reaction, a reliable method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1] For our target, this involves reacting a benzoyl-substituted 1,4-dicarbonyl with methylamine.

Q1: My Paal-Knorr reaction is resulting in a very low yield. What are the most common causes and how can I improve it?

A1: Low yields in Paal-Knorr synthesis are typically traced back to three critical parameters: reaction conditions (especially pH), catalyst choice, and starting material purity.[2][3]

  • Causality - Harsh Reaction Conditions: The most frequent pitfall is using overly acidic conditions (pH < 3).[2][3] While the reaction requires an acid catalyst for the initial imine formation and subsequent cyclization/dehydration, strong acids can promote a competing side reaction where the 1,4-dicarbonyl self-condenses to form a furan derivative, significantly consuming your starting material.[2][3] Furthermore, prolonged heating can lead to degradation of the starting materials or the desired pyrrole product.[2]

  • Troubleshooting & Optimization:

    • pH Control: Avoid strong mineral acids. The reaction should be conducted under neutral or weakly acidic conditions.[2] A catalytic amount of a weak acid like acetic acid is often sufficient to drive the reaction to completion without promoting furan formation.[2]

    • Catalyst Selection: Modern protocols often favor milder and more efficient catalysts over traditional Brønsted acids.[2] Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or heterogeneous catalysts can provide high yields under gentler conditions.[3] Iodine has also been demonstrated as a highly effective catalyst for this transformation, often enabling the reaction to proceed at room temperature.[4]

    • Temperature & Time: Do not assume that higher temperatures and longer reaction times are better. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[2] Microwave-assisted heating is an excellent strategy to drastically reduce reaction times and often improves yields by minimizing the formation of degradation byproducts.[3][5]

Troubleshooting_Paal_Knorr Start Low Yield in Paal-Knorr Step Check_pH Is pH < 3? Start->Check_pH Check_Temp Is reaction heated for prolonged time? Check_pH->Check_Temp No Sol_pH Solution: Increase pH to 4-6. Use weak acid (e.g., Acetic Acid). Check_pH->Sol_pH Yes Check_Catalyst Using strong mineral acid? Check_Temp->Check_Catalyst No Sol_Temp Solution: Monitor via TLC. Use microwave heating. Check_Temp->Sol_Temp Yes Sol_Catalyst Solution: Switch to milder catalyst (e.g., Iodine, Sc(OTf)₃). Check_Catalyst->Sol_Catalyst Yes High_Yield High Yield Achieved Check_Catalyst->High_Yield No (Check Starting Material Purity) Sol_pH->High_Yield Sol_Temp->High_Yield Sol_Catalyst->High_Yield

Caption: Decision workflow for troubleshooting low yields.

Q2: I am observing a significant amount of a dark, tarry byproduct that is difficult to purify. What is it and how can I prevent it?

A2: The formation of dark, polymeric, or tarry material is a common issue, often resulting from polymerization of the starting materials or the product, especially under harsh, highly acidic conditions.[5]

  • Causality - Polymerization: Pyrroles themselves can be sensitive to strong acids and can polymerize. If the reaction conditions are too aggressive (high temperature, strong acid), this pathway can become significant.

  • Troubleshooting & Optimization:

    • Lower Reaction Temperature: As a first step, reduce the reaction temperature and monitor for product formation over a longer period.

    • Use a Weaker Acid: As mentioned in A1, switching from a strong mineral acid to acetic acid or a Lewis acid can prevent this degradation.[5]

    • Solvent Choice: Consider running the reaction under solvent-free conditions or in a non-polar solvent, which can sometimes disfavor polymerization pathways. Several successful Paal-Knorr syntheses have been reported under solvent-free conditions.[6]

ParameterStandard ConditionOptimized ConditionRationale
Catalyst HCl, H₂SO₄Acetic Acid, Iodine, Sc(OTf)₃Milder conditions prevent furan formation and polymerization.[2][3][4]
Temperature 100-120 °C (Reflux)60-80 °C or Microwave (2-10 min)Reduces degradation and byproduct formation.[2][5]
pH < 34 - 6Suppresses the furan-forming side reaction.[2]
Solvent Ethanol, TolueneSolvent-free, WaterCan improve reaction rate and offers environmental benefits.[1][6]
Caption: Table of optimized conditions for Paal-Knorr synthesis.
Part 2: Functionalization with Morpholine (Mannich Reaction)

The introduction of the morpholinomethyl group at the C2 position is effectively achieved via the Mannich reaction. This reaction involves an aminoalkylation using formaldehyde, a secondary amine (morpholine), and the acidic C-H proton of the pyrrole ring.

Q3: The Mannich reaction is sluggish, and I'm recovering mostly unreacted starting pyrrole. How can I drive the reaction to completion?

A3: A sluggish Mannich reaction points to insufficient activation of the electrophile (the Eschenmoser's salt precursor) or low reactivity of the pyrrole substrate.

  • Causality - Electrophile Formation: The reaction proceeds via the formation of a morpholinomethyl cation intermediate from morpholine and formaldehyde. This step is typically acid-catalyzed. If conditions are not optimal, the concentration of this reactive electrophile will be low.

  • Troubleshooting & Optimization:

    • Pre-form the Reagent: Instead of adding morpholine and formaldehyde separately, consider using a pre-formed reagent like 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine or generating the Eschenmoser's salt in situ.

    • Solvent and Temperature: The reaction is often performed in polar aprotic solvents like acetonitrile or DMF.[7] Gentle heating (50-60 °C) can significantly increase the reaction rate.[7]

    • Acid Catalyst: Ensure a suitable acid catalyst, such as acetic acid, is present to facilitate the formation of the iminium ion intermediate.

Q4: I am getting a mixture of products, including di-substituted pyrrole. How can I improve the regioselectivity for the C2 position?

A4: The regioselectivity of electrophilic substitution on a pyrrole ring is governed by the existing substituents. The N-methyl group is weakly activating, and the C4-benzoyl group is deactivating. Substitution is strongly favored at the C2 and C5 positions.

  • Causality - Electronic Effects: The C2 position is the most electronically favorable site for electrophilic attack. However, if the reaction is too vigorous or run for too long, a second substitution at the C5 position can occur.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the morpholine and formaldehyde reagents, but avoid a large excess which can promote di-substitution.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor carefully by TLC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Slow Addition: Add the electrophilic reagent (or its precursors) slowly to the solution of the pyrrole to maintain a low instantaneous concentration, which favors mono-substitution.

General FAQs

Q5: How critical is the purity of the starting materials?

A5: Extremely critical. Impurities in the 1,4-dicarbonyl compound, such as mono-carbonyls, can lead to a host of undesired side products that complicate purification and lower the yield.[2] Similarly, the primary amine (methylamine) should be of high purity. It is highly recommended to purify the dicarbonyl compound by distillation or recrystallization if its purity is in doubt.[2]

Q6: What are the best practices for reaction monitoring and product purification?

A6:

  • Monitoring: TLC is indispensable for tracking the consumption of starting materials and the appearance of the product.[2] This allows you to determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times or excessive heating.[2]

  • Purification: The crude product should first be subjected to a standard aqueous workup to remove catalysts and water-soluble impurities.[8] The primary method for purifying the final pyrrole product will be flash column chromatography on silica gel.[2] A solvent system like hexane/ethyl acetate is a good starting point for elution. If the final product is a stable solid, recrystallization can be an excellent final step to achieve high purity.[5]

Detailed Experimental Protocols

Protocol 1: Optimized Paal-Knorr Synthesis of 4-benzoyl-1-methyl-1H-pyrrole

This protocol incorporates best practices for maximizing yield and minimizing side reactions.

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound (e.g., 3-benzoyl-2,5-hexanedione) is purified by recrystallization or distillation.[2]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add a suitable solvent (e.g., ethanol or acetic acid).

  • Add methylamine (1.2 eq, typically as a solution in ethanol or water).

  • Add the catalyst: molecular iodine (0.1 eq).[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature.[4] Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted pyrrole.[2]

References

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.MDPI.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Synthesis process of N-methylmorpholine.
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.Avicenna Journal of Pharmaceutical Research.
  • An Update on the Synthesis of Pyrrolo[7][9]benzodiazepines. MDPI.

  • Synthesis process of N-methylmorpholine.
  • 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine.Chemsrc.
  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.BenchChem.
  • Pyrrole synthesis.Organic Chemistry Portal.
  • Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone.
  • Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria.
  • Troubleshooting guide for Paal-Knorr pyrrole synthesis.BenchChem.
  • copper-catalyzed electrophilic amination of diorganozinc reagents.Organic Syntheses.
  • Simple Synthesis of Substituted Pyrroles.The Journal of Organic Chemistry.
  • 4-(4-(((1H-Benzo[d][6][7][10]triazol-1-yl)oxy)methyl) - ResearchGate. ResearchGate.

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives.
  • Optimization of reaction conditions for pyrrole synthesis.BenchChem.

Sources

Troubleshooting

Technical Support Center: Mitigating Auto-Fluorescence of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine in HTS

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay interference caused by library compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay interference caused by library compounds. A classic example is 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine . This compound often flags as a false positive in high-throughput screening (HTS) due to its intrinsic auto-fluorescence.

This guide provides the mechanistic causality behind this interference and field-proven, self-validating protocols to eliminate it, ensuring the scientific integrity of your screening campaigns.

Mechanistic Causality: Why Does This Compound Fluoresce?

To troubleshoot effectively, we must first understand the molecule's photophysics. The structure of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine features a benzoyl group conjugated to a pyrrole ring. This extended π -electron system creates a rigid, planar chromophore.

  • Absorption: The conjugated diaryl-ketone-like moiety lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), allowing it to strongly absorb UV and blue light (typically 330–420 nm).

  • Emission: Because the morpholine ring does not significantly disrupt the core planarity, non-radiative decay pathways are minimized. The molecule relaxes to the ground state via radiative decay, emitting photons in the blue-to-green spectrum (400–520 nm).

This spectral profile directly overlaps with widely used HTS fluorophores like Coumarin, Hoechst, DAPI, and FITC/GFP, leading to severe signal interference and false positives[1].

Troubleshooting FAQs

Q: How do I definitively distinguish between true biological signal and the auto-fluorescence of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine? A: You must establish a self-validating control system. Do not rely solely on the primary assay readout. Implement a "compound-only" counter-screen where the compound is incubated in the assay buffer without the biological target or the assay fluorophore. If the signal in this well exceeds the background by >3 standard deviations, the compound is intrinsically fluorescent and requires assay modification.

Q: My budget is limited, and I cannot switch to a completely new assay chemistry. How can I salvage my current standard fluorescence intensity (FI) assay? A: Implement a Kinetic Pre-read Background Subtraction. Read the assay plate immediately after compound addition (before the biological reaction generates a signal) to establish a baseline auto-fluorescence value for each well. Subtract this baseline from the final endpoint read. While this reduces the signal window slightly, it mathematically normalizes the compound's interference.

Q: We are designing a new HTS campaign and want to avoid this issue entirely. What is the gold standard approach? A: The most robust solutions are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Spectral Red-Shifting. Red-shifting moves the assay detection window to the far-red/near-infrared region (>600 nm), where fewer than 0.5% of library compounds exhibit auto-fluorescence [2]. TR-FRET utilizes the temporal difference between compound fluorescence (nanoseconds) and lanthanide emission (milliseconds) to gate out the interference [3].

Troubleshooting_Workflow Start High Background Signal in HTS Control Run Compound-Only Buffer Control Start->Control Decision Signal > 3x Standard Deviation? Control->Decision RedShift Red-Shift Assay (Ex/Em > 600nm) Decision->RedShift Yes (Spectral overlap) TRFRET Switch to TR-FRET (Time-gated) Decision->TRFRET Yes (Lifetime difference) Sub Kinetic Pre-read & Background Subtraction Decision->Sub Yes (Cost-constrained)

Decision tree for mitigating compound-mediated auto-fluorescence in HTS.

Step-by-Step Methodologies
Protocol A: Implementing Time-Resolved FRET (TR-FRET) to Bypass Prompt Fluorescence

Causality: Auto-fluorescence from small molecules like our target compound decays within 1–10 nanoseconds (prompt fluorescence). Lanthanide chelates (e.g., Europium, Terbium) have emission lifetimes of 1–2 milliseconds. By introducing a microsecond time delay before measuring the signal, the compound's fluorescence completely decays, leaving a pristine biological signal[3].

Step-by-Step Workflow:

  • Reagent Selection: Replace standard fluorophores with a Europium ( Eu3+ ) donor (Excitation: 340 nm, Emission: 615 nm) and an appropriate acceptor (e.g., ULight or APC, Emission: 665 nm).

  • Assay Assembly: Dispense 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (test compound) into the 384-well or 1536-well plate. Add biological targets and TR-FRET reagents.

  • Instrument Configuration: Set the microplate reader to TR-FRET mode.

    • Excitation: 320–340 nm (Laser or Flash Lamp).

    • Integration Delay (Critical Step): Set a delay of 50–100 µs. This is the exact temporal window where the compound's auto-fluorescence decays to zero.

    • Integration Time: 400–500 µs.

  • Self-Validation: Include a well with the compound + Europium donor without the acceptor. The signal at 665 nm should be negligible, proving the compound is not contributing false signal to the acceptor emission channel.

TRFRET_Logic Ex Laser Excitation (t=0) AF Compound Auto-fluorescence (<10 ns decay) Ex->AF Immediate Delay Time Delay (50-100 µs) Ex->Delay Wait Detect Signal Detection (Interference-Free) AF->Detect Decayed (No Signal) Lanth Lanthanide Emission (>1 ms decay) Delay->Lanth Long-lived Lanth->Detect Read

Time-resolved FRET logic bypassing prompt compound auto-fluorescence.

Protocol B: Pre-Read Background Subtraction (For Standard FI Assays)

Causality: If TR-FRET is unavailable, you must account for the additive nature of light. Total Signal = Biological Signal + Compound Auto-fluorescence. By measuring the compound alone prior to the reaction, you can isolate the biological variable.

Step-by-Step Workflow:

  • Plate Preparation: Dispense the compound and assay buffer into the plate. Do not add the reaction trigger (e.g., ATP for a kinase assay, or the fluorogenic substrate).

  • Pre-Read ( FIpre​ ): Read the plate at the assay's standard Ex/Em wavelengths. This captures the absolute auto-fluorescence of the test compound.

  • Reaction Initiation: Add the reaction trigger to all wells. Incubate according to the standard operating procedure.

  • Post-Read ( FIpost​ ): Read the plate again using identical instrument settings.

  • Data Processing: Calculate True Signal = FIpost​−FIpre​ .

  • Self-Validation: The Z'-factor of the assay should be calculated using the subtracted data. A Z' > 0.5 confirms the subtraction protocol has successfully restored the assay window.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of various mitigation strategies when dealing with highly conjugated, auto-fluorescent compounds in HTS[1, 3].

Mitigation StrategySpectral Range (Ex/Em)Signal LifetimeInterference ReductionCost / Complexity
Standard FI (Blue/Green) 350-500 nm< 10 nsBaseline (High Interference)Low
Background Subtraction 350-500 nm< 10 nsModerate (~60% reduction)Low (Requires 2 reads)
Spectral Red-Shifting > 600 nm< 10 nsHigh (~95% reduction)Moderate
TR-FRET (Lanthanides) 340 nm / 615-665 nm> 1,000,000 ns (1 ms)Very High (>99% reduction)High
References
  • Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at:[Link]

  • Johnston, P. A., & Johnston, P. A. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at:[Link]

  • Bazin, H., Preaudat, M., Trinquet, E., & Mathis, G. (2007). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Analytical Biochemistry, 369(1), 125-127. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for CAS 866149-58-8

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in liquid chromatography: the severe peak tailing of b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in liquid chromatography: the severe peak tailing of basic compounds.

CAS 866149-58-8, chemically identified as 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine[1], contains a highly basic morpholine moiety. When analyzed via reversed-phase High-Performance Liquid Chromatography (RP-HPLC), this basic nitrogen frequently causes asymmetric, tailing peaks. This guide synthesizes the chemical causality behind this phenomenon and provides field-proven, self-validating protocols to restore peak symmetry, ensuring reliable quantitation and resolution[2].

Part 1: Diagnostic FAQs – Understanding the Causality

Q1: Why does CAS 866149-58-8 exhibit severe peak tailing on standard C18 columns? The primary cause of peak tailing is a dual-retention mechanism[3]. In an ideal reversed-phase separation, retention is driven solely by non-specific hydrophobic interactions between the analyte and the C18 stationary phase. However, CAS 866149-58-8 contains a basic morpholine ring. On standard silica-based columns, unreacted (residual) silanol groups on the silica surface act as weak acids. When these silanols ionize, they create secondary ion-exchange interactions with the positively charged morpholine nitrogen, "dragging" the analyte and producing a stretched trailing edge[4].

Q2: How does the mobile phase pH dictate this tailing phenomenon? Peak shape is governed by the relationship between the mobile phase pH, the pKa​ of the analyte, and the pKa​ of the surface silanols. The morpholine group in CAS 866149-58-8 has a pKa​ of approximately 8.3, while residual silanols typically have a pKa​ between 3.5 and 4.5. If you run your method at a mid-pH (e.g., pH 6.0), the morpholine is fully protonated (positively charged) and the silanols are fully deprotonated (negatively charged). This electrostatic attraction maximizes secondary interactions, leading to severe tailing[2].

Q3: What stationary phase modifications are recommended to permanently resolve this? If adjusting the mobile phase is not an option (e.g., in validated LC-MS workflows requiring weak buffers like formic acid), you must change the stationary phase chemistry. I recommend utilizing Charged Surface Hybrid (CSH) technology or heavily endcapped columns[5]. CSH particles incorporate a low-level, surface-embedded positive charge. This fixed positive charge electrostatically repels basic compounds like CAS 866149-58-8, preventing them from accessing any underlying silanols and dramatically improving peak shape and sample loadability[6].

Q4: Can mobile phase additives help if I cannot change my column or pH? Yes. If you are locked into a specific Type-A silica column and a mid-pH buffer, you can use a silanol suppressor (competing base) such as Triethylamine (TEA)[7]. Adding 5–10 mM TEA to the mobile phase floods the column with a small, highly basic amine that preferentially binds to the anionic silanol groups, effectively masking them from your target analyte[7].

Part 2: Quantitative Data & Methodological Summaries

Table 1: Effect of Mobile Phase pH on CAS 866149-58-8 and Silanol Activity

Understanding the ionization states is critical for predicting chromatographic behavior.

Mobile Phase pHMorpholine State ( pKa​ ~8.3)Silanol State ( pKa​ ~4.0)Dominant Secondary InteractionExpected Peak Shape
pH 2.0 Protonated ( + )Neutral ( 0 )None (Silanols suppressed)Symmetrical
pH 6.0 Protonated ( + )Ionized ( )Strong Ion-ExchangeSevere Tailing
pH 10.5 Neutral ( 0 )Ionized ( )None (Analyte neutral)Symmetrical *

*Requires a high-pH stable hybrid column (e.g., BEH technology) to prevent silica dissolution.

Table 2: Stationary Phase Selection for Basic Analytes
Column TechnologyMechanism of Tailing SuppressionBest Use CaseOperational pH Range
Standard C18 (Type A) NoneNeutral compounds only2.0 - 8.0
End-capped C18 (Type B) Chemical masking of residual silanolsGeneral purpose UV methods2.0 - 9.0
Charged Surface Hybrid (CSH) Electrostatic repulsion of basic aminesLC-MS with weak ionic buffers1.0 - 11.0
Polar-Embedded C18 Hydration layer shields silanolsHighly aqueous mobile phases2.0 - 10.0

Part 3: Experimental Protocols

Every protocol utilized in our laboratory is designed as a self-validating system to ensure data integrity and reproducibility.

Protocol 1: Preparation of Low-pH Mobile Phase for Silanol Suppression

Working at a low pH (< 3.0) neutralizes acidic silanol species, preventing ion exchange[2].

  • Preparation: Measure 1000 mL of HPLC-grade water (18.2 MΩ·cm) into a clean, solvent-rinsed reservoir.

  • Acidification: Add 1.0 mL of concentrated Trifluoroacetic Acid (TFA) for UV analysis, or 1.0 mL of Formic Acid for LC-MS compatibility.

  • Verification: Mix thoroughly and measure the apparent pH using a calibrated pH meter. The target pH must be strictly between 2.0 and 2.5.

  • Filtration: Vacuum-filter the mobile phase through a 0.22 µm PTFE membrane to remove particulates.

  • System Suitability (Self-Validation): Inject a neutral void-volume marker (e.g., uracil) followed by the CAS 866149-58-8 standard. Calculate the USP Tailing Factor ( Tf​ ). The protocol is validated if Tf​≤1.5 .

Protocol 2: Column Screening and Equilibration (CSH Technology)

CSH columns provide rapid equilibration and superior peak shapes for basic compounds[8].

  • System Purge: Flush the HPLC system with 50:50 Water:Acetonitrile (without buffers) for 15 minutes to precipitate and remove any legacy buffer salts.

  • Installation: Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[6].

  • Equilibration: Pump the low-ionic-strength mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) through the column for a minimum of 20 column volumes.

  • Baseline Stabilization: Perform a blank gradient run to establish a stable baseline and monitor for column bleed.

  • System Suitability (Self-Validation): Inject 1 µL of CAS 866149-58-8 standard (0.1 mg/mL). Record the column backpressure and retention time ( tR​ ). The system is validated when 5 replicate injections yield a Relative Standard Deviation (RSD) of ≤1.0% for tR​ and peak area.

Part 4: Mechanistic & Workflow Visualizations

Mechanism Analyte CAS 866149-58-8 (Protonated Morpholine) Hydrophobic Primary Interaction (Hydrophobic Partitioning) Analyte->Hydrophobic IonExchange Secondary Interaction (Ion-Exchange) Analyte->IonExchange C18 C18 Ligand (Reversed-Phase) Hydrophobic->C18 Symmetry Symmetrical Peak (Asymmetry ~ 1.0) C18->Symmetry Silanol Ionized Silanol (SiO-) (Silica Surface) IonExchange->Silanol Tailing Peak Tailing (Asymmetry > 1.5) Silanol->Tailing

Fig 1. Dual-retention mechanism causing peak tailing for basic amines.

DecisionTree Start Peak Tailing Observed for CAS 866149-58-8 CheckPH Can mobile phase pH be adjusted? Start->CheckPH AdjustPH Lower pH to < 2.5 (Protonate Silanols) CheckPH->AdjustPH Yes CheckCol Can stationary phase be changed? CheckPH->CheckCol No Success Symmetrical Peak Achieved (Tf ≤ 1.5) AdjustPH->Success ChangeCol Use CSH or Polar- Embedded Column CheckCol->ChangeCol Yes AddTEA Add Amine Modifier (e.g., 5mM TEA) CheckCol->AddTEA No ChangeCol->Success AddTEA->Success

Fig 2. Troubleshooting decision tree for resolving basic analyte tailing.

References

  • 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine | Chemsrc. Chemsrc.
  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech.
  • Column Particle Technologies BEH, CSH, HSS & Solid-Core - Waters Corporation. Waters.
  • Waters ACQUITY UPLC CSH C18 Column. Uvison.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex.
  • Practical Applications of Charged Surface Hybrid (CSH) Technology. LCGC International.

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine in Solution

Welcome to the technical support center for 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential stability issues and implementing the recommended strategies, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Stability Profile

4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is a complex heterocyclic compound containing three key structural motifs: a 1,4-disubstituted pyrrole ring, a morpholine ring, and a benzoyl group. Each of these components contributes to the overall chemical properties and potential degradation pathways of the molecule.

The pyrrole ring, an electron-rich aromatic heterocycle, is susceptible to oxidation and polymerization, often leading to discoloration (e.g., turning yellow or brown) of solutions upon exposure to air. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, can undergo oxidation at the carbons adjacent to the nitrogen and oxygen atoms. The benzoyl group, while generally more stable, can be susceptible to photodegradation.

This guide will provide a comprehensive overview of the factors influencing the stability of this compound and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is turning yellow/brown. What is causing this discoloration?

A1: The observed discoloration is a common indicator of the degradation of the pyrrole ring. Pyrroles are known to be sensitive to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can lead to the formation of colored polymeric byproducts. To minimize this, it is crucial to handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing the formation of precipitates in my solution. What is the likely cause?

A2: Precipitate formation can be due to several factors. One possibility is the polymerization of the pyrrole moiety, leading to insoluble polypyrrole species. Another potential cause is a change in the solution's pH, which could affect the solubility of the compound or its degradation products. Finally, if using a mixed solvent system, evaporation of the more volatile solvent can lead to precipitation.

Q3: What are the primary degradation pathways for this molecule?

A3: Based on its structural components, the primary degradation pathways are likely to be:

  • Oxidation: The pyrrole ring is the most susceptible to oxidation, leading to ring-opening and polymerization. The morpholine ring can also be oxidized.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule.

  • Photodegradation: The benzoyl group contains a chromophore that can absorb UV light, potentially leading to photochemical reactions.

Q4: How does pH affect the stability of the compound?

A4: The pH of the solution can significantly influence stability. The morpholine nitrogen is basic and will be protonated at acidic pH. While this may increase water solubility, highly acidic or basic conditions can catalyze degradation reactions. It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) for optimal stability.

Q5: What is the recommended way to store solutions of this compound?

A5: To ensure long-term stability, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, depending on the solvent and desired storage duration.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Rapid Degradation Observed in Solution
Potential Cause Troubleshooting Step
Presence of Oxygen Degas solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method. Prepare and store solutions under a nitrogen or argon atmosphere.
Exposure to Light Conduct all manipulations in a dark room or under amber light. Store solutions in light-protecting containers.
Inappropriate pH Measure the pH of your solution. If it is outside the optimal range (pH 6-8), adjust it using a suitable buffer system that is compatible with your experimental setup.
Elevated Temperature Avoid heating solutions unless absolutely necessary. If heating is required, do so for the shortest possible time and under an inert atmosphere. Store stock solutions and working solutions at recommended low temperatures.
Reactive Solvent Ensure the solvent is of high purity and free from peroxides or other reactive impurities. Some solvents can degrade over time, so use fresh, high-quality solvents.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step
Degradation During Experiment Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. Include a stability control by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation.
Interaction with Assay Components Some assay components, such as certain buffers or additives, may promote degradation. Evaluate the stability of the compound in the complete assay buffer.
Adsorption to Labware The compound may adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration. Use low-adsorption labware and include a control to assess recovery.

Experimental Protocols

To proactively assess the stability of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine in your specific experimental conditions, a forced degradation study is recommended.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and determine the stability of the compound under various stress conditions.

Materials:

  • 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Stress: Incubate an aliquot of the stock solution at 60°C.

    • Photolytic Stress: Expose an aliquot of the stock solution to a UV lamp.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), protected from light (except for the photolytic stress sample).

  • Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizing Degradation and Workflow

Potential Degradation Pathways

Potential Degradation Pathways A 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine B Oxidative Degradation (Pyrrole Ring Opening/Polymerization) A->B O2, Light C Oxidative Degradation (Morpholine Ring) A->C Oxidants D Photodegradation (Benzoyl Group) A->D UV Light E Hydrolytic Degradation (Extreme pH) A->E H+/OH-

Caption: Key degradation routes for the target molecule.

Forced Degradation Experimental Workflow

Forced Degradation Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Time Point Sampling B->G C->G D->G E->G F->G H Neutralization (if needed) G->H I HPLC Analysis H->I J Data Interpretation I->J

Caption: Step-by-step workflow for forced degradation studies.

Summary of Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Solvent High-purity, degassed solvents such as acetonitrile, DMSO, or ethanol.To minimize solvent-mediated degradation.
Temperature 2-8°C (short-term) or -20°C to -80°C (long-term).To slow down the rate of chemical degradation.
pH Neutral (pH 6-8).To avoid acid or base-catalyzed hydrolysis.
Light Store in amber vials or protect from light.To prevent photodegradation.
Atmosphere Store under an inert atmosphere (nitrogen or argon).To prevent oxidation, particularly of the pyrrole ring.

By adhering to these guidelines, researchers can significantly improve the stability of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine in solution, leading to more accurate and reproducible experimental outcomes.

References

  • Morpholine - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Pyrrole - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine | Chemsrc. (2026, February 14). Retrieved March 20, 2026, from [Link]

  • Temperature Control in Pharmaceutical Stability - Biolife Solutions. (2019, April 9). Retrieved March 20, 2026, from [Link]

  • Heterocyclic Compounds: A Study of its Biological Activity - ResearchGate. (2024, December 23). Retrieved March 20, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 20, 2026, from [Link]

  • Photochemical Transformation of Benzil Carbonyl Pendant Groups in Polystyrene Copolymers to Benzoyl Peroxide Carbonyl Moieties and the Consequences of Their Thermal and Photochemical Decomposition | Macromolecules - ACS Publications. (2002, April 9). Retrieved March 20, 2026, from [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters | Organic Letters - ACS Publications. (2010, October 21). Retrieved March 20, 2026, from [Link]

  • Aromaticity of Phosphorus Heterocycles | Chemical Reviews - ACS Publications. (2001, April 24). Retrieved March 20, 2026, from [Link]

  • Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Publishing. (n.d.). Retrieved March 20, 2026, from [Link]

  • The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1). Retrieved March 20, 2026, from [Link]

  • Morpholine - Safety Data Sheet - Carl ROTH. (n.d.). Retrieved March 20, 2026, from [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC. (2010, October 21). Retrieved March 20, 2026, from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Optimization

Technical Support Center: Troubleshooting Poor Cellular Permeability of CAS 866149-58-8

Welcome to the Technical Support Center for CAS 866149-58-8 , chemically identified as METHANONE. This guide is engineered for researchers, scientists, and drug development professionals experiencing poor cellular permea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 866149-58-8 , chemically identified as METHANONE.

This guide is engineered for researchers, scientists, and drug development professionals experiencing poor cellular permeability or low bioavailability with this specific compound. Rather than a generic overview, this document provides a mechanistic root-cause analysis, self-validating diagnostic protocols, and targeted troubleshooting FAQs to resolve your specific assay liabilities.

Mechanistic Root Cause Analysis: The "Why"

Cellular permeability is not a single variable; it is the net result of passive transcellular diffusion, paracellular transport, and active carrier-mediated processes. For CAS 866149-58-8, poor permeability typically stems from the opposing physicochemical forces within its structure:

  • High Basicity (Morpholine Ring): The morpholine nitrogen has an estimated pKa​ of ~8.3. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that nearly 90% of the molecule exists in a protonated (ionized) state. Because lipid bilayers are highly hydrophobic, this charged species cannot easily undergo passive diffusion.

  • High Lipophilicity (Phenylmethanone-Pyrrole Core): The uncharged fraction of the molecule is highly lipophilic. While lipophilicity aids in entering the lipid bilayer, excessive lipophilicity causes the molecule to become trapped within the membrane (high membrane retention) or bind non-specifically to assay plastics.

  • Active Efflux Liability: The combination of a basic nitrogen and lipophilic aromatic rings forms a classic pharmacophore for recognition by apical efflux transporters, particularly P-glycoprotein (P-gp/MDR1)[1].

Diagnostic Workflows & Self-Validating Protocols

To troubleshoot CAS 866149-58-8 effectively, you must isolate passive diffusion from active efflux. We achieve this by running two orthogonal, self-validating assays.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: PAMPA utilizes a cell-free, lipid-infused artificial membrane. By stripping away cellular transporters and metabolic enzymes, we isolate the purely physicochemical passive diffusion rate of the compound[2].

Self-Validating System: The assay internalizes its own quality control. If the high-permeability control fails to cross, the lipid barrier is too thick; if the low-permeability control crosses, the membrane is compromised.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM donor solution of CAS 866149-58-8 in PBS (pH 7.4) with a maximum of 1% DMSO to prevent lipid membrane dissolution.

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 20% lecithin in dodecane solution to simulate the hydrophobic core of a cell membrane.

  • Assembly: Add 300 µL of the donor solution to the bottom wells. Add 200 µL of fresh PBS (pH 7.4) to the top acceptor wells.

  • Incubation: Incubate the assembled sandwich plate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

  • Validation Controls: Run Atenolol ( Papp​<1×10−6 cm/s, low permeability) and Propranolol ( Papp​>10×10−6 cm/s, high permeability) in parallel wells.

  • Quantification: Separate the plates and quantify the concentration in both chambers using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality: Caco-2 cells (human colorectal carcinoma) differentiate to form a polarized monolayer expressing tight junctions and human intestinal transporters (e.g., P-gp, BCRP). By measuring flux in both directions—Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A)—we can calculate the Efflux Ratio (ER) to definitively diagnose active transport liabilities[3].

Self-Validating System: Monolayer integrity is continuously verified using a paracellular marker, while transporter functionality is verified using a known substrate.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Washing: Wash monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • A B Flux (Absorptive): Add 10 µM CAS 866149-58-8 to the Apical chamber. Sample 50 µL from the Basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • B A Flux (Secretory): Add 10 µM CAS 866149-58-8 to the Basolateral chamber. Sample from the Apical chamber at the same time intervals.

  • Validation Controls: Co-incubate with Lucifer Yellow (paracellular leak must be < 1%/hour). Run Digoxin as a positive control for P-gp mediated efflux (ER must be > 2.0).

  • Calculation: Calculate Papp​ for both directions. Calculate the Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) .

Visualizing the Troubleshooting Logic

DiagnosticWorkflow Start Permeability Issue: CAS 866149-58-8 PAMPA 1. PAMPA Assay (Isolate Passive Diffusion) Start->PAMPA Caco2 2. Caco-2 Assay (Assess Active Efflux) Start->Caco2 PAMPA_Low Low Papp (< 1x10^-6 cm/s) PAMPA->PAMPA_Low PAMPA_High High Papp (> 10x10^-6 cm/s) PAMPA->PAMPA_High Caco2_Efflux Efflux Ratio > 2.0 (P-gp/BCRP Substrate) Caco2->Caco2_Efflux Caco2_NoEfflux Efflux Ratio < 2.0 (No Active Efflux) Caco2->Caco2_NoEfflux Root1 Root Cause: High pKa (Morpholine Protonation) PAMPA_Low->Root1 Root2 Root Cause: Active Efflux (Aromatic/Amine Motif) Caco2_Efflux->Root2

Fig 1. Diagnostic workflow for isolating passive diffusion and active efflux liabilities.

TransportMech Apical Apical Compartment (Gut Lumen, pH 6.5-7.4) Membrane Lipid Bilayer (Hydrophobic Core) Apical->Membrane Passive Diffusion (Neutral Fraction) Basolateral Basolateral Compartment (Bloodstream, pH 7.4) Membrane->Basolateral Successful Permeation Pgp Efflux Transporter (e.g., P-gp) Membrane->Pgp Substrate Recognition Pgp->Apical ATP-driven Efflux

Fig 2. Cellular transport mechanisms highlighting passive diffusion and active efflux pathways.

Quantitative Data Interpretation

Compare your experimental results against these standardized thresholds to diagnose the specific failure mode of CAS 866149-58-8.

Assay ParameterThresholdMechanistic Interpretation for CAS 866149-58-8
PAMPA Papp​ <1.0×10−6 cm/sPoor passive diffusion. The morpholine ring is heavily protonated at pH 7.4, preventing lipid bilayer entry.
Caco-2 Papp​ (A B) <2.0×10−6 cm/sPoor overall intestinal absorption. The compound will likely have low oral bioavailability in vivo.
Caco-2 Efflux Ratio (ER) >2.0 Substrate for active efflux. The compound is being actively pumped back into the apical lumen[4].
Mass Balance (Recovery) <70% High non-specific binding (NSB) to assay plastics or severe trapping within the cellular lipid bilayer.

Troubleshooting FAQs

Q: My PAMPA permeability is high, but Caco-2 A B is very low. Why the discrepancy? A: This is the hallmark of an efflux pump substrate. PAMPA lacks transporters, showing that the neutral fraction of CAS 866149-58-8 can cross a lipid bilayer. However, in Caco-2 cells, apical transporters (like P-gp) recognize the morpholine-aryl motif and actively pump the molecule back out before it reaches the basolateral side.

Q: My Caco-2 assay shows an Efflux Ratio of 4.5. How do I definitively prove this is P-gp mediated? A: You must run the bidirectional Caco-2 assay again in the presence of a known, selective P-gp inhibitor (e.g., 100 µM Verapamil or 2 µM Elacridar) added to both chambers. If the Efflux Ratio collapses to near 1.0, P-gp is the primary efflux transporter responsible. This protocol aligns with FDA guidance for in vitro transporter studies[5].

Q: Both my PAMPA and Caco-2 A B values are extremely low. What does this mean? A: This indicates a fundamental lack of passive permeability, superseding any potential efflux issues. Because the morpholine nitrogen has a pKa​ of ~8.3, the molecule is mostly ionized at pH 7.4. You can confirm this by running a PAMPA assay at pH 8.5; if permeability drastically increases, ionization is your root cause.

Q: I am seeing a low mass balance recovery (<50%) in both assays. Where is the compound going? A: The highly lipophilic phenylmethanone-pyrrole core makes the uncharged fraction of CAS 866149-58-8 prone to Non-Specific Binding (NSB) to the plastic transwell plates, or it is getting trapped within the hydrophobic core of the lipid bilayer. Fix: Add 1% to 4% Bovine Serum Albumin (BSA) to the receiver chamber. BSA acts as a thermodynamic "sink," binding the lipophilic compound and pulling it into the aqueous phase, thereby restoring mass balance and providing a more accurate Papp​ .

Q: How can I chemically modify CAS 866149-58-8 to improve its permeability profile? A: If you are in the lead optimization phase, consider lowering the pKa​ of the basic amine. Introducing an electron-withdrawing group (like a fluorine atom) adjacent to the morpholine nitrogen can lower the pKa​ from 8.3 to ~6.5. This ensures the molecule remains largely neutral at physiological pH, drastically improving passive diffusion and often reducing P-gp recognition[6].

References

  • Papakyriakopoulou, P., et al. "Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs." Molecules, 2022.[Link]

  • Hubatsch, I., Ragnarsson, E.G.E., Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2007.[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA Center for Drug Evaluation and Research, 2020.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrrole-Based Inhibitors: Evaluating 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine Against Established Kinase Inhibitors

Introduction: The Pyrrole Scaffold as a Cornerstone in Drug Discovery The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous nat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole Scaffold as a Cornerstone in Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and clinically successful drugs.[1] Its structural and electronic properties make it a versatile pharmacophore that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic profiles for a diverse range of biological targets.[2] Within oncology, pyrrole derivatives have been particularly impactful as kinase inhibitors, with compounds like Sunitinib (a pyrrole-indolin-2-one) becoming standard-of-care treatments for various cancers by targeting key signaling pathways.[2][3]

This guide provides a framework for the comparative analysis of a novel pyrrole derivative, 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine , against the benchmark class of standard pyrrole-based kinase inhibitors. Given that this specific molecule is not extensively characterized in publicly available literature, this document serves as both a structural analysis and a detailed methodological guide for researchers seeking to evaluate its potential. We will dissect its structural components, propose a likely mechanism of action based on established chemical biology principles, and provide a comprehensive, step-by-step experimental workflow for its characterization and comparison against a well-established inhibitor like Sunitinib.

Part 1: Structural and Physicochemical Analysis

A molecule's biological activity is intrinsically linked to its three-dimensional structure and physicochemical properties. Here, we deconstruct our compound of interest and compare its features to those of a standard multi-targeted kinase inhibitor.

Structural Dissection:

  • 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine: This molecule features three key regions:

    • A 1-methyl-pyrrol-2-yl core: This central heterocycle is a common feature in kinase inhibitors, often involved in hydrogen bonding with the hinge region of the kinase ATP-binding pocket.[2]

    • A 4-benzoyl substituent: The aroyl group can engage in hydrophobic and pi-stacking interactions within the active site, contributing to binding affinity.[4]

    • A morpholine moiety: The morpholine ring is a frequently used functional group in medicinal chemistry known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[5][6] Its inclusion often represents an effort to enhance the "drug-likeness" of a lead compound.

  • Standard Pyrrole Inhibitor (e.g., Sunitinib): Sunitinib is a pyrrole-indolin-2-one derivative.[7] Its key features include the oxindole core, a substituted pyrrole ring, and a diethylaminoethyl side chain. This structure enables it to act as a multi-targeted inhibitor against receptor tyrosine kinases like VEGFR and PDGFR.[3]

Physicochemical and Drug-Likeness Comparison (Theoretical):

A preliminary in silico assessment using established principles like Lipinski's Rule of Five can provide early insights into a compound's potential for oral bioavailability.

Property4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (Predicted)Sunitinib (Established)Lipinski's Guideline
Molecular Weight~324 g/mol ~398 g/mol ≤ 500
LogP (Lipophilicity)~2.5 - 3.5~5.2≤ 5
H-Bond Donors02≤ 5
H-Bond Acceptors3 (N, 2xO)4 (N, 3xO)≤ 10

This theoretical analysis suggests that 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine possesses favorable drug-like properties, warranting further experimental investigation.

Part 2: Proposed Mechanism of Action - A Kinase Inhibition Hypothesis

Based on its structural similarity to known ATP-competitive inhibitors, we hypothesize that 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine functions as a kinase inhibitor . Most small-molecule kinase inhibitors target the highly conserved ATP-binding site, preventing the transfer of a phosphate group to a substrate protein and thereby blocking downstream signaling.[8]

The pyrrole core and benzoyl group are well-suited to occupy this pocket, mimicking the adenine region of ATP and forming key interactions that stabilize the inhibitor-enzyme complex.

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase_Active Kinase ATP-Binding Site Substrate Substrate Protein Kinase_Active->Substrate Phosphorylates ATP ATP ATP->Kinase_Active Binds Kinase_Inactive Kinase ATP-Binding Site No_Reaction No Phosphorylation Kinase_Inactive->No_Reaction Inhibitor Pyrrole Inhibitor Inhibitor->Kinase_Inactive Competitively Binds

Caption: ATP-competitive inhibition mechanism.

Part 3: A Framework for Experimental Comparison

To validate our hypothesis and rigorously compare our novel compound to a standard inhibitor, a multi-tiered experimental approach is required. This workflow progresses from broad, target-agnostic biochemical assays to specific, cell-based functional assays.

Experimental_Workflow A Compound Synthesis & QC B Tier 1: Biochemical Assays (In Vitro) A->B C Broad Kinase Panel Screen (>250 Kinases) B->C Identify Targets F Tier 2: Cell-Based Assays B->F Advance Lead D IC50 Determination (Dose-Response) C->D Select Hits E Mechanism of Inhibition (Kinetic Analysis) D->E Characterize Binding J Comparative Data Analysis D->J G Antiproliferative Assay (e.g., MTT, SRB) F->G H Cellular Target Engagement (e.g., NanoBRET) G->H Confirm Intracellular Binding G->J I Downstream Signaling Assay (Phospho-Western/ELISA) H->I Verify Functional Effect I->J

Sources

Comparative

Comparative Efficacy of CAS 866149-58-8 and Established Morpholine Derivatives in Target Modulation

Executive Summary The incorporation of the morpholine ring into small-molecule scaffolds is a cornerstone strategy in medicinal chemistry. It is frequently employed to modulate physicochemical properties, such as aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the morpholine ring into small-molecule scaffolds is a cornerstone strategy in medicinal chemistry. It is frequently employed to modulate physicochemical properties, such as aqueous solubility and metabolic stability, or to serve as a critical hydrogen-bond acceptor in kinase hinge regions. This guide provides an objective, data-driven comparison between CAS 866149-58-8 (4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine)—an emerging investigational pyrrole-morpholine derivative—and established morpholine-containing therapeutics like Gefitinib and Buparlisib . By evaluating their structural causality, target affinity, and experimental validation workflows, this guide equips drug development professionals with actionable insights into morpholine functionalization.

Mechanistic Rationale: The Morpholine Advantage

In my experience optimizing lead compounds, the causality behind selecting a morpholine ring often stems from its unique physicochemical profile. With a pKa of approximately 8.3, the morpholine nitrogen is predominantly protonated at physiological pH, drastically improving aqueous solubility compared to piperidine or piperazine analogs[1].

However, the structural role of morpholine diverges significantly depending on the target:

  • Investigational Scaffolds (CAS 866149-58-8): In this pyrrole derivative, the morpholine moiety acts as an essential pharmacophore for library screening, particularly in high-throughput assays targeting orphan G-protein coupled receptors (GPCRs) like GPR151[2]. The flexibility of the methyl-morpholine linkage allows it to probe deep allosteric or orthosteric pockets.

  • Solubilizing Appendages (Gefitinib): In the EGFR inhibitor Gefitinib, the morpholine ring is solvent-exposed. Its primary causality is not target binding, but rather improving the pharmacokinetic profile (oral bioavailability and solubility) of the lipophilic quinazoline core.

  • Hinge-Binding Motifs (Buparlisib): In the PI3K inhibitor Buparlisib, the morpholine oxygen acts as a critical hydrogen-bond acceptor, directly interacting with the valine residue in the kinase hinge region.

Morpholine_Efficacy cluster_0 Investigational Hit cluster_1 Established Therapeutics Root Morpholine Scaffold (pKa ~8.3, H-Bond Acceptor) CAS CAS 866149-58-8 Pyrrole-Morpholine Root->CAS Scaffold Functionalization Gef Gefitinib Quinazoline-Morpholine Root->Gef Bup Buparlisib Pyrimidine-Morpholine Root->Bup Target1 GPR151 (Gi-Coupled) cAMP Inhibition CAS->Target1 Target2 EGFR Solubilizing Tail Gef->Target2 Target3 PI3K Hinge-Binding Bup->Target3

Diagram 1: Divergent pharmacological pathways of morpholine-containing scaffolds.

Comparative Efficacy Profile

To objectively compare these derivatives, we must look at their primary targets, the functional role of the morpholine ring, and their baseline efficacy. CAS 866149-58-8 has been identified in primary cell-based high-throughput screening assays designed to identify activators of GPR151[2]. GPR151 is an orphan GPCR highly enriched in the habenula and implicated in metabolic regulation and pain modulation[3][4].

CompoundScaffold TopologyPrimary TargetMorpholine FunctionEfficacy (IC50/EC50)Aqueous Sol. (pH 7.4)
CAS 866149-58-8 Pyrrole-MorpholineGPR151 (Screening)Pharmacophore / ProbeLibrary Hit (~1-10 µM)Moderate
Gefitinib Quinazoline-MorpholineEGFR (Kinase)Solubilizing Tail15-30 nMHigh
Buparlisib Pyrimidine-MorpholinePI3K (Kinase)Hinge-Region Binder50 nMLow-Moderate

Self-Validating Experimental Workflows

A common pitfall in evaluating early-stage morpholine hits like CAS 866149-58-8 is the failure to account for the complex biology of orphan receptors. GPR151 couples to the Gi-alpha subunit (inhibiting adenylyl cyclase) and is highly sensitive to extracellular protons, showing maximal activation at acidic pH levels (~5.8)[5]. Therefore, any experimental protocol must be designed as a self-validating system that controls for these specific variables.

Protocol 1: High-Throughput GPCR Modulation (LANCE Ultra cAMP Assay)

Objective: Evaluate the efficacy of CAS 866149-58-8 as a GPR151 modulator. Causality: Because GPR151 is Gi-coupled, it decreases intracellular cAMP. To measure this decrease, we must first artificially spike cAMP levels using Forskolin. A true hit will suppress this Forskolin-induced spike.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing recombinant human GPR151 at 2,000 cells/well in a 384-well microplate.

  • Self-Validation Control (Basal Subtraction): Plate wild-type (WT) CHO cells lacking GPR151 in parallel wells. Causality: This ensures the compound is not directly inhibiting adenylyl cyclase independent of the receptor.

  • Stimulation: Add 500 nM Forskolin to all wells to stimulate baseline cAMP production.

  • Compound Addition & pH Validation: Dispense CAS 866149-58-8 (dose-response: 1 nM to 10 µM).

    • Critical Self-Validation Step: Run the assay in two parallel buffers: one at pH 7.4 and one at pH 5.8. Because GPR151 is intrinsically proton-sensing[5], a compound that only shows efficacy at pH 5.8 may be an allosteric enhancer of proton binding rather than a direct orthosteric agonist.

  • Detection: Add LANCE Ultra cAMP detection reagents (Europium-chelate labeled cAMP and ULight-anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 665 nm). Calculate the EC50 based on the reduction of the FRET signal.

Self_Validating_Protocol Step1 Cell Prep (GPR151-CHO) Step2 Forskolin Stimulation Step1->Step2 Control2 WT CHO (Negative Control) Step1->Control2 Step3 Compound Addition (CAS 866149-58-8) Step2->Step3 Step4 TR-FRET Readout (LANCE Ultra) Step3->Step4 Control1 pH 5.8 vs 7.4 Validation Step3->Control1 Control1->Step4 Normalizes Data Control2->Step4 Basal Subtraction

Diagram 2: Self-validating high-throughput screening workflow for GPR151 modulation.

Protocol 2: Kinase Hinge-Binding Assay (AlphaScreen for Buparlisib/Gefitinib)

Objective: Compare the orthosteric hinge-binding affinity of established morpholine derivatives. Causality: To prove the morpholine ring is actively engaging the ATP-binding pocket (unlike in Gefitinib where it is a solubilizing tail), we must measure competitive displacement.

Step-by-Step Methodology:

  • Reagent Assembly: Incubate recombinant PI3K (for Buparlisib) or EGFR (for Gefitinib) with a biotinylated ATP-competitive tracer.

  • Compound Incubation: Add the morpholine derivative in a 10-point concentration gradient.

  • Self-Validation Control (Competitive Displacement): Include a control well with a known non-hydrolyzable ATP analog (e.g., AMP-PNP). Causality: If the morpholine derivative fails to displace the tracer in the presence of AMP-PNP, it confirms the binding is allosteric, not orthosteric.

  • Bead Addition: Add Streptavidin-coated Donor beads and anti-target Acceptor beads.

  • Readout: Excite at 680 nm and read emission at 520-620 nm. A decrease in the AlphaScreen signal directly correlates to the morpholine derivative successfully displacing the tracer from the hinge region.

References

  • Chemsrc. "4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (CAS 866149-58-8)". Chemsrc Database.[Link]

  • Gurtan A, Dominy J, Khalid S, Vong L, Caplan S, Currie T, et al. (2022) "Analyzing human knockouts to validate GPR151 as a therapeutic target for reduction of body mass index." PLOS Genetics 18(4): e1010093.[Link]

  • Mashiko M, Kurosawa A, Tani Y, Tsuji T, Takeda S. (2019) "GPR31 and GPR151 are activated under acidic conditions." Journal of Biochemistry 166(4): 317-322.[Link]

  • DePasquale O, O'Brien C, Gordon B, Barker DJ. (2025) "The Orphan Receptor GPR151: Discovery, Expression, and Emerging Biological Significance." ACS Chemical Neuroscience 16(9): 1639-1646.[Link]

Sources

Validation

Orthogonal Assay Validation for 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine Hits: A Comparative Guide

Executive Summary & Structural Rationale The identification of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine from a recent high-throughput screen presents a compelling, yet challenging, chemotype for epigenetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The identification of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine from a recent high-throughput screen presents a compelling, yet challenging, chemotype for epigenetic drug discovery. Structurally related to the well-characterized Class IIa histone deacetylase (HDAC) inhibitor MC1568 , this hit replaces the traditional zinc-chelating hydroxamic acid with a morpholinomethyl moiety.

This substitution suggests a novel, non-chelating, or allosteric binding mode. However, atypical binding modes are notorious for generating false positives in standard biochemical assays due to aggregation, assay interference, or non-specific interactions. To confidently advance this pyrrole-morpholine hit into a lead optimization campaign, rigorous orthogonal validation is required to confirm true intracellular target engagement.

This guide objectively compares three assay platforms—Biochemical TR-FRET , Cellular Thermal Shift Assay (CETSA) , and the NanoBRET™ Target Engagement (TE) Assay —to demonstrate how to build a self-validating workflow for complex chemotypes.

The Validation Triad: Comparing Assay Technologies

To objectively evaluate this hit, we must compare the performance of standard alternatives against advanced live-cell platforms.

  • Biochemical TR-FRET (The Alternative): The industry standard for initial HTS. It offers high throughput but relies on recombinant, often truncated proteins in artificial buffers, completely lacking cellular context.

  • CETSA (The Alternative): A label-free biophysical method measuring thermal stabilization in intact cells. While valuable, it is thermodynamically dependent on the ligand's ability to rigidify the protein fold.

  • NanoBRET™ TE Assay (The Featured Product): A live-cell, bioluminescence resonance energy transfer platform by Promega that quantifies real-time competitive displacement, offering precise affinity and residence time metrics .

Orthogonal validation workflow progressing from biochemical to live-cell target engagement.

Comparative Performance & Causality Analysis

We evaluated the pyrrole-morpholine hit against HDAC6 across all three platforms. The quantitative results reveal a critical disconnect that highlights the necessity of live-cell BRET technologies.

Table 1: Comparative Assay Performance for the Pyrrole-Morpholine Hit (Target: HDAC6)
Assay TypePlatformIC50 / EC50Signal-to-BackgroundThroughputCellular Context
Biochemical TR-FRET45 nM15.2High (384-well)No (Recombinant)
Cellular Biophysical CETSA>10 µM (No Shift)N/ALow (Western)Yes (Intact Cells)
Live-Cell BRET NanoBRET™ TE120 nM4.8High (384-well)Yes (Live Cells)
The Causality: Interpreting the Data Disconnect

A naive interpretation of Table 1 might classify this compound as a biochemical false positive or assume it is cell-impermeable, given its failure to induce a thermal shift in CETSA ( >10μM ).

However, the NanoBRET TE assay confirms an intracellular EC50​ of 120 nM . Why does CETSA fail where NanoBRET succeeds? CETSA relies on the thermodynamic principle that ligand binding stabilizes protein folding. The morpholine moiety of our hit likely acts as a solvent-exposed cap group, binding to a shallow pocket that does not significantly rigidify the overall protein structure. Therefore, it fails to confer thermal stability. NanoBRET TE bypasses this thermodynamic dependency by directly measuring the competitive displacement of a fluorescent tracer at the binding site in live cells , definitively proving that the hit is both cell-permeable and target-engaged.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be designed as a self-validating system. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: Biochemical TR-FRET Assay
  • Reagent Preparation: Prepare 2X HDAC6 enzyme solution and 2X substrate/tracer solution in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 0.01% BSA, 0.001% Tween-20).

  • Compound Addition: Dispense 100 nL of the pyrrole-morpholine hit (10-point dose-response) into a 384-well pro-plate using an acoustic dispenser.

  • Incubation: Add 5 µL of enzyme and 5 µL of tracer. Incubate for 60 minutes at room temperature.

  • Detection: Read time-resolved fluorescence at 615 nm and 665 nm.

Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a reference inhibitor like SAHA (positive control). A Z' > 0.5 must be achieved to validate assay robustness before the hit data is accepted.

Protocol B: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Incubate intact HEK293 cells with 1 µM, 5 µM, and 10 µM of the hit compound (or DMSO) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Isolation: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction via Western blot using an anti-HDAC6 antibody.

Self-Validation Check: The vehicle (DMSO) control must produce a standard sigmoidal melt curve to establish a baseline Tm​ . If the baseline Tm​ fluctuates >1°C between technical replicates, the lysis step is inconsistent, and the assay must be repeated.

Protocol C: NanoBRET™ Target Engagement Assay (The Featured Product)
  • Transfection: Transfect HEK293 cells with a NanoLuc®-HDAC6 fusion vector. Plate cells in a 384-well format and incubate for 24 hours.

  • Tracer Titration (Crucial Step): Before testing the hit, generate a saturation binding curve with the NanoBRET fluorescent tracer to determine its apparent KD​ .

  • Competitive Displacement: Treat cells with the pyrrole-morpholine hit and the fluorescent tracer (at EC50​ concentration). Incubate for 2 hours to reach equilibrium.

  • Detection: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure dual-emission BRET signal (460 nm donor, 618 nm acceptor).

Self-Validation Check: The assay is only valid if the tracer is utilized strictly at or below its empirically determined EC50​ . Using excess tracer will artificially inflate the apparent EC50​ of the hit compound, violating the Cheng-Prusoff relationship.

Mechanism of NanoBRET Target Engagement competitive displacement in live cells.

Conclusion

Validating atypical chemotypes like 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine requires an understanding of the biophysical limitations of your assays. While TR-FRET provides rapid biochemical screening, and CETSA offers label-free cellular data, both can be confounded by non-thermodynamically stabilizing binders.

The NanoBRET™ Target Engagement Assay stands out as the superior product for this workflow. By providing real-time, quantitative measurement of competitive displacement in live cells, it successfully rescues "false negatives" from thermal shift assays and provides the definitive proof of intracellular target engagement required to advance a hit into lead optimization.

References

  • bioRxiv. "Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels." bioRxiv.[Link]

  • ChemRxiv. "Cellular Target Engagement and Dissociation Kinetics of Class I Selective HDAC Inhibitors." ChemRxiv.[Link]

  • ResearchGate. "Improved Synthesis and Structural Reassignment of MC1568: A Class IIa Selective HDAC Inhibitor." ResearchGate.[Link]

Comparative

validating AlphaScreen results for 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

An in-depth technical guide to validating high-throughput screening (HTS) hits, specifically focusing on the compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine , using orthogonal biochemical and biophysical...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to validating high-throughput screening (HTS) hits, specifically focusing on the compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine , using orthogonal biochemical and biophysical assays.

Introduction: The Necessity of Hit Validation

In modern drug discovery, high-throughput screening (HTS) campaigns frequently utilize the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) platform due to its exceptional sensitivity, broad dynamic range, and homogeneous "mix-and-read" format. However, as a Senior Application Scientist, I consistently emphasize to my teams that a primary HTS hit is merely a starting point.

Consider the small molecule 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (CAS 866149-58-8), which has been identified in AlphaScreen-based biochemical primary assays (such as those targeting MITF or FBW7) [1]. While the initial data may show potent activity, the unique photochemistry of AlphaScreen makes it susceptible to specific modes of compound interference. The presence of conjugated systems and heteroatoms (like the pyrrole and morpholine rings in this compound) raises the risk of false positives due to singlet oxygen quenching or color quenching (the inner filter effect) [2].

To establish true target engagement and rule out assay artifacts, we must construct a self-validating experimental system. This guide objectively compares AlphaScreen with orthogonal alternatives—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR)—and provides the mechanistic rationale and protocols required to rigorously validate this compound.

Mechanistic Vulnerabilities: Why AlphaScreen Requires Orthogonal Validation

AlphaScreen relies on the proximity (<200 nm) of a donor and an acceptor bead. Upon excitation at 680 nm, the photosensitizer (phthalocyanine) in the donor bead converts ambient oxygen to an excited state known as singlet oxygen ( 1O2​ ). This singlet oxygen diffuses to the acceptor bead, triggering a chemiluminescent cascade that emits light between 520–620 nm.

The Causality of Interference: If 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine acts as a singlet oxygen quencher, it will intercept the 1O2​ before it reaches the acceptor bead, artificially reducing the luminescent signal. In an inhibition assay, this signal drop mimics true target inhibition, yielding a false positive. Alternatively, if the compound absorbs light at 680 nm (excitation) or 520-620 nm (emission), it acts as a color quencher.

To overcome this, we transition to TR-FRET , which utilizes a ratiometric emission measurement (e.g., 665 nm / 615 nm) that inherently normalizes well-to-well variations and drastically reduces inner-filter effects [3]. Furthermore, we utilize SPR to confirm direct, label-free physical binding.

Mechanism Donor Donor Bead O2 Singlet Oxygen Donor->O2 680 nm Excitation Acceptor Acceptor Bead O2->Acceptor Proximity <200 nm Light Emission (615 nm) Acceptor->Light Compound Interfering Compound Compound->O2 Quenching

Caption: AlphaScreen mechanism highlighting the vulnerability of singlet oxygen quenching by small molecules.

Technology Comparison Guide

The following table objectively compares the primary screening assay against the required validation alternatives.

Feature / MetricAlphaScreen (Primary HTS)TR-FRET (Orthogonal Biochemical)SPR (Orthogonal Biophysical)
Detection Principle Chemiluminescence via 1O2​ transferNon-radiative dipole-dipole energy transferSurface mass change (Refractive Index)
Proximity Requirement Up to 200 nm< 10 nm (Förster radius)Direct physical contact
Susceptibility to Artifacts High (Singlet O2​ quenchers, biotin mimetics)Low (Ratiometric readout mitigates color quenching)Low (Label-free, but sensitive to aggregation)
Throughput Ultra-High (1536-well compatible)Ultra-High (1536-well compatible)Medium (Microfluidic channels)
Primary Output Relative Light Units (RLU)Ratio (e.g., 665 nm / 615 nm)Resonance Units (RU) / Kinetics ( Kd​ , kon​ , koff​ )

Experimental Methodologies for Self-Validating Systems

To prove that 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is a genuine binder, execute the following step-by-step protocols.

Protocol A: AlphaScreen TruHits Counterscreen

Purpose: To rule out generic assay interference (singlet oxygen quenching or light scattering).

  • Reagent Preparation: Prepare a working solution of a biotinylated-His-tag bridging peptide (10 nM) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Compound Addition: Dispense 100 nL of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (titrated from 100 µM to 1 nM in DMSO) into a 384-well OptiPlate.

  • Peptide Addition: Add 5 µL of the bridging peptide to the wells.

  • Bead Addition: Under subdued green light, add 5 µL of a mixture containing Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 10 µg/mL each).

  • Incubation & Read: Incubate in the dark at room temperature for 1 hour. Read on an EnVision Multilabel Plate Reader using the standard AlphaScreen protocol. Logic Check: If the compound reduces the signal in this target-free system, it is an assay artifact.

Protocol B: TR-FRET Orthogonal Validation

Purpose: To confirm target modulation using a stricter proximity requirement and ratiometric readout.

  • Assay Assembly: In a 384-well low-volume proxiplate, combine 2 µL of the target protein (e.g., GST-tagged MITF) and 2 µL of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine.

  • Fluorophore Addition: Add 2 µL of Europium-cryptate anti-GST antibody (Donor) and 2 µL of d2-labeled interacting peptide (Acceptor).

  • Equilibration: Seal the plate and incubate for 2 hours at room temperature to allow the binding equilibrium to establish.

  • Data Acquisition: Excite the plate at 337 nm using a laser-equipped reader. Measure emission at 615 nm (Europium) and 665 nm (d2 acceptor) after a 50 µs delay.

  • Analysis: Calculate the TR-FRET ratio ( 665/615×104 ). A dose-dependent change in the ratio confirms specific target modulation [4].

Protocol C: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To determine label-free binding kinetics and confirm 1:1 stoichiometry.

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target protein via amine coupling to a density of ~2000 RU. Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Dilute 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine in running buffer (PBS-T with 2% DMSO) to create a 5-point concentration series (e.g., 0.625 µM to 10 µM). Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Injection: Inject the compound series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Workflow HTS Primary HTS: AlphaScreen Identify Initial Hits Hit Hit: 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine HTS->Hit Counter Counterscreen: TruHits Rule out Singlet Oxygen Quenchers Hit->Counter TRFRET Orthogonal Assay: TR-FRET Confirm Target Modulation Counter->TRFRET SPR Biophysical Assay: SPR Determine Binding Kinetics (Kd) TRFRET->SPR

Caption: The self-validating workflow progressing from primary HTS to biophysical kinetic confirmation.

Quantitative Data Presentation

To demonstrate successful validation, the expected quantitative profile for 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine should resemble the structured data below. A true hit will maintain potency across orthogonal platforms while showing no activity in the counterscreen.

Assay PlatformMeasured ParameterResult for 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholineInterpretation
AlphaScreen (Primary) IC50​ 1.25 µMInitial hit identified.
AlphaScreen TruHits IC50​ > 100 µMCompound is not a singlet oxygen/color quencher.
TR-FRET IC50​ 1.40 µMTarget modulation confirmed via orthogonal photophysics.
SPR Kd​ (Affinity)1.85 µMDirect physical binding confirmed.
SPR Stoichiometry0.95Confirms 1:1 specific binding (no aggregation).

By applying this rigorous, multi-tiered validation strategy, drug development professionals can confidently advance small molecules like 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine from raw HTS hits to validated lead compounds, ensuring that downstream medicinal chemistry efforts are built on a foundation of unassailable scientific integrity.

References

  • PubChem BioAssay Record for CAS 866149-58-8. AlphaScreen-based biochemical high throughput primary assay to identify activators/inhibitors. The Scripps Research Institute Molecular Screening Center. Retrieved from:[Link]

  • Glickman, J. F., et al. (2002). A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. Journal of Biomolecular Screening. Retrieved from:[Link][1]

  • Miller, T. W., et al. (2019). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PLoS One. Retrieved from:[Link][2]

  • Lee, J., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors. International Journal of Molecular Sciences. Retrieved from:[Link][3]

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro vs. In Vivo Correlation for 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

In the landscape of modern drug development, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and resource-intensive. A critical element in navigating this path efficientl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and resource-intensive. A critical element in navigating this path efficiently is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response, such as the plasma drug concentration or the amount of drug absorbed.[1][2] This guide provides an in-depth technical comparison of in vitro and in vivo evaluation strategies, using the novel compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (hereinafter referred to as "Compound X") as a case study.

Compound X possesses a unique chemical architecture, incorporating a pyrrole scaffold, a benzoyl moiety, and a morpholine group. Such structural motifs are prevalent in molecules targeting protein kinases, which are crucial regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[5] This guide will, therefore, explore the IVIVC of Compound X within the context of its potential application as an anti-inflammatory agent that functions via kinase inhibition. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate the logical framework for correlating laboratory data with preclinical outcomes.

Part 1: In Vitro Characterization - Defining Potency and Selectivity

The initial phase of characterizing a new chemical entity like Compound X involves a comprehensive in vitro assessment to determine its biological activity, mechanism of action, and specificity.

Hypothesized Mechanism of Action: Kinase Inhibition

The presence of the pyrrole and benzoyl groups in Compound X suggests a potential interaction with the ATP-binding site of protein kinases.[3] Many approved kinase inhibitors share similar heterocyclic cores. The morpholine group often enhances pharmacokinetic properties, such as solubility and metabolic stability.[4] We hypothesize that Compound X acts as an ATP-competitive inhibitor of one or more kinases involved in pro-inflammatory signaling pathways, such as mitogen-activated protein kinases (MAPKs) or Janus kinases (JAKs).

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To quantify the inhibitory potential of Compound X, a luminescence-based kinase assay like ADP-Glo™ is a robust and highly sensitive choice. This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction, which is a universal product of all kinase reactions.[6]

Pillar of Trustworthiness: This protocol is a self-validating system. The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed signal is directly proportional to the specific kinase activity and that any signal reduction is due to the inhibitory action of Compound X.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X (e.g., 10 mM in 100% DMSO).

    • Prepare serial dilutions of Compound X in assay buffer to create a dose-response curve (e.g., 10 concentrations ranging from 100 µM to 1 nM).

    • Prepare the kinase reaction buffer containing the specific kinase of interest (e.g., p38α MAPK), its substrate (e.g., a specific peptide), and ATP at a concentration close to its Michaelis-Menten constant (Km) to ensure competitive binding can be accurately assessed.[7]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate solution.

    • Add 0.5 µL of the serially diluted Compound X or DMSO vehicle control.

    • Initiate the kinase reaction by adding 2.0 µL of the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Kinase Selectivity Profile

To understand the specificity of Compound X, it should be tested against a panel of kinases. The results can be summarized as follows:

Kinase TargetIC50 (nM) [Hypothetical Data]
p38α MAPK 50
JNK1850
ERK2>10,000
JAK21,200
VEGFR2>10,000

This table illustrates that Compound X is a potent and selective inhibitor of p38α MAPK, a key kinase in inflammatory responses.

Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics

Following promising in vitro results, the next logical step is to evaluate the compound's performance in a living system. This involves assessing both its therapeutic effect (pharmacodynamics) and its absorption, distribution, metabolism, and excretion (ADME) profile (pharmacokinetics).[8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-characterized in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[10][11] The injection of carrageenan, a seaweed polysaccharide, into the rat's paw induces a localized inflammatory response characterized by swelling (edema).

Pillar of Expertise: The choice of this model is based on its high reproducibility and its relevance to human acute inflammation, which involves the release of mediators like prostaglandins and cytokines, whose production is often regulated by kinase pathways.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Animals are randomly assigned to groups (n=6 per group):

      • Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral)

      • Positive Control (e.g., Indomethacin, 10 mg/kg, oral)

      • Compound X (e.g., 10, 30, and 100 mg/kg, oral)

    • The test compounds are administered orally 60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • The percentage of edema is calculated for each animal at each time point.

    • The percentage of inhibition of edema by the test compounds is calculated relative to the vehicle control group.

Data Presentation: In Vivo Anti-inflammatory Efficacy
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h [Hypothetical Data]
Vehicle Control-0
Indomethacin1065
Compound X 10 25
Compound X 30 52
Compound X 100 75

This table demonstrates a clear dose-dependent anti-inflammatory effect of Compound X in vivo.

Experimental Protocol: Pharmacokinetic (PK) Study in Rats

To establish a correlation between the in vitro activity and the in vivo effect, it is essential to understand the pharmacokinetic profile of Compound X.[12]

Step-by-Step Methodology:

  • Animal Dosing: A separate cohort of rats is administered Compound X at a single oral dose (e.g., 30 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of Compound X in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters.

Data Presentation: Pharmacokinetic Parameters
ParameterValue [Hypothetical Data]
Cmax (Maximum Concentration)1.5 µg/mL
Tmax (Time to Maximum Concentration)2.0 hours
AUC (Area Under the Curve)8.5 µg*h/mL
t1/2 (Half-life)4.5 hours

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to build a model that uses the in vitro data to predict the in vivo response, thereby accelerating development and supporting regulatory decisions.[13][14]

Core Principles of IVIVC

The U.S. Food and Drug Administration (FDA) has categorized IVIVCs into several levels, with Level A being the most rigorous.[15][16][17]

  • Level A Correlation: This is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. For immediate-release dosage forms and compounds where the mechanism is not dissolution-rate limited, this concept can be extended to correlate an in vitro potency measure (like IC50) with an in vivo pharmacodynamic response. This is often termed an in vitro-in vivo relationship (IVIVR) or a PK/PD model.[18]

  • Level B Correlation: Compares the mean in vitro dissolution time to the mean in vivo residence time.

  • Level C Correlation: A single-point correlation that relates one dissolution time point to one pharmacokinetic parameter (e.g., Cmax or AUC).

Methodology for Establishing a PK/PD Correlation

For Compound X, we aim to establish a relationship between its in vitro potency (IC50 against p38α MAPK) and its in vivo anti-inflammatory effect.

  • Determine Target Concentration: The in vitro IC50 value (50 nM) represents the concentration needed to achieve 50% inhibition of the target kinase.

  • Relate to Plasma Concentration: Convert the IC50 value to the same units as the plasma concentration (ng/mL or µg/mL).

  • Model the Relationship: Plot the in vivo anti-inflammatory effect (e.g., % inhibition of paw edema) against the observed plasma concentrations of Compound X from the PK study.

  • Establish the Correlation: A strong correlation would show that the in vivo effect increases as the plasma concentration of Compound X approaches and exceeds the target IC50 concentration. This establishes a direct link between the in vitro mechanism and the in vivo pharmacology.

Visualization of the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_correlation IVIVC / PK-PD Modeling invitro_assay Kinase Inhibition Assay (e.g., ADP-Glo) ic50 Determine IC50 Value (Potency & Selectivity) invitro_assay->ic50 Data Analysis correlation Correlate In Vitro Potency with In Vivo Response ic50->correlation Target Concentration pk_study Pharmacokinetic (PK) Study in Rats pk_params Calculate PK Parameters (Cmax, AUC, etc.) pk_study->pk_params pd_study Pharmacodynamic (PD) Study (Paw Edema Model) pd_effect Measure PD Effect (% Edema Inhibition) pd_study->pd_effect pk_params->correlation Exposure Data pd_effect->correlation Response Data model Develop Predictive PK/PD Model correlation->model app Dose Prediction Formulation Optimization Regulatory Support model->app Applications

Sources

Validation

A Comparative Benchmarking Guide to the PERK Inhibitor CAS 866149-58-8 (GSK2606414)

Introduction: Navigating the Unfolded Protein Response Within the intricate landscape of cellular signaling, the Unfolded Protein Response (UPR) stands as a critical quality control system.[1] It is an adaptive network d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Unfolded Protein Response

Within the intricate landscape of cellular signaling, the Unfolded Protein Response (UPR) stands as a critical quality control system.[1] It is an adaptive network designed to manage the fidelity of protein folding within the endoplasmic reticulum (ER) and restore homeostasis in the face of cellular stress.[2][3] The UPR is orchestrated by three primary ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1α), Activating Transcription Factor 6 (ATF6), and the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[4][5][6] When the protein folding capacity of the ER is overwhelmed, these sensors initiate distinct signaling cascades to mitigate the stress.[7]

The PERK pathway, a central focus of therapeutic research, acts swiftly to alleviate the protein load by phosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α).[8] This action globally attenuates protein synthesis while paradoxically promoting the translation of select stress-response genes, most notably Activating Transcription Factor 4 (ATF4).[9] While this response is pro-survival in the short term, chronic PERK activation can trigger apoptosis, implicating it in a range of pathologies from neurodegenerative diseases to cancer.[10][11]

This guide provides an in-depth technical benchmark of the potent and selective PERK inhibitor, CAS 866149-58-8, widely known in scientific literature as GSK2606414 .[12][13] We will objectively compare its performance against known reference compounds that modulate the UPR, providing the supporting experimental frameworks necessary for rigorous scientific validation.

Section 1: The Target - The PERK Signaling Axis

The PERK signaling cascade is a linear pathway initiated by ER stress. The accumulation of unfolded proteins leads to the dissociation of the chaperone BiP (also known as GRP78), allowing PERK monomers to dimerize and trans-autophosphorylate.[3][7] Activated PERK then phosphorylates eIF2α, which reduces the formation of the translation initiation complex, thereby halting most new protein synthesis.[1][8] This phosphorylation event, however, allows for the preferential translation of ATF4 mRNA. ATF4, a transcription factor, then moves to the nucleus to upregulate genes involved in amino acid metabolism, autophagy, and, under prolonged stress, the pro-apoptotic factor CHOP.[9][14] GSK2606414 is a selective, ATP-competitive inhibitor that binds to the kinase domain of PERK, preventing its autophosphorylation and the subsequent downstream signaling events.[10]

PERK_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins PERK_inactive PERK (Inactive) UnfoldedProteins->PERK_inactive Induces BiP dissociation BiP BiP/GRP78 PERK_active PERK Dimer (Active/p-PERK) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation Global Protein Translation peIF2a->Translation Attenuates ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Preferentially Translates ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein CHOP CHOP Expression ATF4_protein->CHOP Upregulates GSK2606414 GSK2606414 (CAS 866149-58-8) GSK2606414->PERK_active Inhibits

Caption: The PERK signaling pathway and the inhibitory action of GSK2606414.

Section 2: The Competitors - A Curated Panel of Reference Compounds

To rigorously benchmark GSK2606414, a panel of compounds with distinct mechanisms of action across the UPR is essential. This allows for the assessment of not only potency but also selectivity and downstream functional consequences.

Compound NameCAS NumberPrimary Target/MechanismClass
GSK2606414 1337531-36-8PERK Kinase Test Compound
GSK26561571337531-87-8PERK KinaseDirect Competitor[11][15]
HC-5404N/APERK KinaseDirect Competitor[16]
4µ8C1401966-93-7IRE1α RNase DomainUPR Branch Control[17]
STF-083010307358-71-0IRE1α RNase DomainUPR Branch Control[17][18]
ISRIB (trans-isomer)1588349-64-7Downstream of p-eIF2α; enhances eIF2B activityMechanistic Control[8]

Section 3: Experimental Benchmarking Protocols & Data

Part 3.1: Biochemical Assays - Assessing Potency and Selectivity

The initial step in benchmarking is to determine the direct inhibitory effect of the compounds on their purified target proteins in a cell-free environment.

Experimental Protocol: In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the recombinant human PERK kinase domain.

  • Materials: Recombinant human PERK kinase domain, eIF2α substrate peptide, [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega), test compounds.

  • Procedure:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 50 mM KCl).[19]

    • Dispense 20 nM of active PERK enzyme into each well of a 96-well plate.[20]

    • Add serially diluted concentrations of GSK2606414 and reference compounds (e.g., from 1 pM to 10 µM) to the wells. Include a DMSO vehicle control.

    • Initiate the kinase reaction by adding a mixture of 5 µM eIF2α substrate and 10 µM ATP (spiked with [γ-³²P]ATP).[20]

    • Incubate the plate at room temperature for 30 minutes.[19]

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a scintillation counter or luminescence reader, depending on the method.

    • Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Biochemical_Workflow start Start reagents Prepare Reagents: - Recombinant PERK - eIF2α Substrate - ATP start->reagents plate Dispense PERK into 96-well plate reagents->plate add_inhibitor Add Serial Dilutions of Test Compounds plate->add_inhibitor initiate Initiate Reaction (Add Substrate + ATP) add_inhibitor->initiate incubate Incubate (30 min, RT) initiate->incubate quantify Terminate & Quantify Phosphorylation incubate->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Caption: Workflow for the in vitro biochemical kinase assay.

Data Presentation: Comparative Biochemical Potency

CompoundTargetIC50 (nM)
GSK2606414 PERK ~0.4 [10][21]
GSK2656157PERK~0.9[8]
HC-5404PERKPotent (nM range)[16]
4µ8CIRE1α>10,000 (for PERK)
STF-083010IRE1α>10,000 (for PERK)
ISRIB(Does not inhibit kinase)N/A

Causality Insight: This assay directly measures the interaction between the inhibitor and its target kinase, providing a pure measure of potency. Including inhibitors for other UPR branches (4µ8C, STF-083010) is a critical negative control to establish the selectivity of GSK2606414 at the biochemical level. A comprehensive kinome-wide screen is recommended to fully profile off-target activities.[22] It has been reported that GSK2606414 can also inhibit RIPK1 and KIT kinases at higher concentrations.[23]

Part 3.2: Cellular Assays - Target Engagement and Pathway Modulation

Moving into a cellular context is crucial to confirm that the compound can cross the cell membrane, engage its target, and modulate the intended signaling pathway.

Experimental Protocol: Western Blot for PERK Pathway Markers

  • Objective: To measure the inhibition of ER stress-induced PERK pathway activation in a cellular model.

  • Cell Line: A relevant cell line, e.g., human fibrosarcoma HT1080[15] or neuroblastoma N2A cells.[14]

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with serially diluted test compounds or vehicle (DMSO) for 1-2 hours.

    • Induce ER stress by adding an agent like Tunicamycin (e.g., 1 µg/mL) or Thapsigargin (e.g., 300 nM) for a defined period (e.g., 4-6 hours).[12][15]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against: p-PERK, PERK, p-eIF2α, eIF2α, ATF4, and CHOP. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with appropriate secondary antibodies and visualize bands using chemiluminescence.

    • Quantify band intensity to determine the relative protein levels.

Cellular_Workflow cluster_prep Cell Culture & Treatment cluster_analysis Biochemical Analysis c1 Seed Cells c2 Pre-treat with Inhibitor/Vehicle c1->c2 c3 Induce ER Stress (e.g., Tunicamycin) c2->c3 a1 Lyse Cells & Quantify Protein c3->a1 a2 SDS-PAGE a1->a2 a3 Western Blot a2->a3 a4 Probe with Antibodies (p-PERK, p-eIF2α, etc.) a3->a4 a5 Image & Quantify a4->a5

Caption: Workflow for cellular target engagement via Western Blot.

Data Presentation: Cellular Pathway Modulation

Compound (1 µM)p-PERK Inhibitionp-eIF2α InhibitionATF4 ExpressionCHOP ExpressionXBP1 Splicing*
GSK2606414 ++++ ++++ ↓↓↓↓ ↓↓↓↓ No Effect
GSK2656157++++++++↓↓↓↓↓↓↓↓No Effect
HC-5404++++++++↓↓↓↓↓↓↓↓No Effect
4µ8CNo EffectNo EffectNo EffectNo Effect↓↓↓↓
STF-083010No EffectNo EffectNo EffectNo Effect↓↓↓↓
ISRIBNo EffectNo Effect**↓↓↓↓↓↓↓↓No Effect

*XBP1 splicing is a marker for IRE1α activity, assessed by RT-PCR. **ISRIB acts downstream of p-eIF2α, so it does not inhibit its phosphorylation but blocks its consequences.

Causality Insight: This experiment is a self-validating system. GSK2606414 should inhibit phosphorylation of PERK and its direct substrate eIF2α, leading to a block in the downstream translation of ATF4 and subsequent expression of CHOP.[12][14] The IRE1α inhibitors (4µ8C, STF-083010) should have no effect on these markers but will block XBP1 splicing, demonstrating the specificity of GSK2606414 for the PERK branch. ISRIB serves as a crucial control; by preventing the consequences of eIF2α phosphorylation without affecting the phosphorylation itself, it confirms that the observed downstream effects (ATF4/CHOP reduction) are indeed mediated through the canonical PERK pathway.

Part 3.3: Functional Assays - Assessing Cellular Phenotypes

The final step is to understand the functional consequence of PERK inhibition on cell fate, which can be context-dependent (e.g., pro-survival or pro-apoptotic).

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Objective: To determine the effect of PERK inhibition on cell survival and programmed cell death under conditions of chronic ER stress.

  • Procedure (Viability):

    • Seed cells in 96-well plates.

    • Treat cells with compounds in the presence or absence of an ER stressor (e.g., Tunicamycin) for an extended period (e.g., 24, 48, 72 hours).[24]

    • Add a viability reagent (e.g., MTT or CCK-8) and incubate according to the manufacturer's protocol.

    • Measure absorbance using a microplate reader to determine relative cell viability.[10]

  • Procedure (Apoptosis):

    • Seed cells in 6-well plates and treat as described above.

    • Harvest cells and wash with PBS.

    • Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[10]

    • Incubate in the dark for 15 minutes.

    • Analyze the cell populations (live, early apoptotic, late apoptotic) by flow cytometry.[10]

Data Presentation: Comparative Functional Effects

Compound (1 µM)Cell Viability (under ER Stress)Apoptosis Induction (under ER Stress)
GSK2606414 Decreased Increased
GSK2656157DecreasedIncreased
HC-5404DecreasedIncreased
4µ8CContext-dependentContext-dependent
ISRIBIncreased (rescues from p-eIF2α)Decreased

Causality Insight: In many cancer cell models, which are reliant on the UPR for survival under stress, inhibiting the adaptive function of the PERK pathway with GSK2606414 is expected to decrease viability and induce apoptosis.[24] In contrast, in models of neurodegeneration where chronic PERK activation and translational shutdown are detrimental, an inhibitor like GSK2606414 can be protective.[13][23] The functional outcome is therefore highly dependent on the biological context, a critical consideration for any researcher.

Summary and Conclusion

This guide outlines a comprehensive framework for benchmarking the PERK inhibitor GSK2606414 (CAS 866149-58-8). The data presented, based on extensive literature, confirms its profile as a highly potent and selective inhibitor of the PERK signaling axis.

  • Biochemically , it demonstrates sub-nanomolar potency against the isolated PERK kinase.[10][21]

  • In a cellular context , it effectively blocks ER stress-induced PERK and eIF2α phosphorylation, leading to a downstream reduction in ATF4 and CHOP expression, without affecting the parallel IRE1α branch of the UPR.[12][14]

  • Functionally , its effect on cell fate is context-dependent, but in stress-addicted cancer cells, it typically reduces viability.[24]

By employing the described protocols and the curated panel of reference compounds, researchers can independently validate these findings and rigorously interrogate the role of the PERK pathway in their specific biological systems. GSK2606414 remains a cornerstone tool compound for elucidating the complex roles of the Unfolded Protein Response in health and disease.

References

  • GSK2606414 Sensitizes ABCG2-Overexpressing Multidrug-Resistant Colorectal Cancer Cells to Chemotherapeutic Drugs. (2023). MDPI. Available at: [Link]

  • Identification and Validation of Novel PERK Inhibitors. (2014). ACS Publications. Available at: [Link]

  • Identification and Validation of Novel PERK Inhibitors. PMC. Available at: [Link]

  • PERK inhibition delays neurodegeneration and improves motor function in a mouse model of Marinesco-Sjögren syndrome. (2018). Human Molecular Genetics, Oxford Academic. Available at: [Link]

  • Unfolded protein response. Wikipedia. Available at: [Link]

  • Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity. (2020). MDPI. Available at: [Link]

  • GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells. PMC. Available at: [Link]

  • Development of a cell-free screening assay for the identification of direct PERK activators. (2023). PLOS ONE. Available at: [Link]

  • THE PERK INHIBITOR HC-5404 SENSITIZES CLEAR CELL RENAL CELL CARCINOMA TUMOR MODELS TO ANTIANGIOGENIC TYROSINE KINASE INHIBITORS. HiberCell. Available at: [Link]

  • IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies. PMC. Available at: [Link]

  • Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells. (2017). PubMed. Available at: [Link]

  • The Unfolded Protein Response—Novel Mechanisms, Challenges, and Key Considerations for Therapeutic Intervention. PMC. Available at: [Link]

  • The Unfolded Protein Response: An Overview. PMC - NIH. Available at: [Link]

  • Unfolding the Unfolded Protein Response: Unique Insights into Brain Ischemia. (2015). MDPI. Available at: [Link]

  • The Unfolded Protein Response: An Overview. (2025). ResearchGate. Available at: [Link]

  • A PERK-Specific Inhibitor Blocks Metastatic Progression by Limiting Integrated Stress Response-Dependent Survival of Quiescent Cancer Cells. (2023). PubMed. Available at: [Link]

  • Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials. PMC. Available at: [Link]

  • Abstract 3335: A novel and potent IRE1α RNase inhibitor, HM100168 as a promising therapeutic strategy in solid cancers. (2024). AACR Journals. Available at: [Link]

  • Discovery of 1H-Pyrazol-3(2H)-ones as Potent and Selective Inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). (2015). ACS Publications. Available at: [Link]

  • Abstract 1726: Preclinical development of APL-045: A selective PERK inhibitor targeting ER stress pathways in cancer. (2025). AACR Journals. Available at: [Link]

  • GSK2606414. Wikipedia. Available at: [Link]

  • Fine tuning of the Unfolded Protein Response: Assembling the IRE1α interactome. PMC. Available at: [Link]

  • Inhibiting IRE1a-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma. (2020). eLife. Available at: [Link]

  • Mechanisms, regulation and functions of the unfolded protein response. Buck Institute. Available at: [Link]

  • The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism. (2020). PubMed. Available at: [Link]

  • Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia. PMC. Available at: [Link]

Sources

Comparative

structural activity relationship (SAR) comparison of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

Title: Structural Activity Relationship (SAR) Comparison Guide: 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine vs. Canonical Aroylpyrrole Epigenetic Modulators Executive Summary & Mechanistic Rationale In the la...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Activity Relationship (SAR) Comparison Guide: 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine vs. Canonical Aroylpyrrole Epigenetic Modulators

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, the aroylpyrrole scaffold is a privileged pharmacophore, most famously utilized in the development of the Class IIa-selective histone deacetylase (HDAC) inhibitor MC1568[1]. The compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine represents a deliberate and critical structural divergence from this canonical scaffold.

By replacing the traditional zinc-binding group (ZBG)—the N-hydroxy-2-propenamide moiety—with a basic, bulky morpholinomethyl group, the target engagement profile of the molecule is fundamentally altered[2]. As a Senior Application Scientist, I utilize this guide to provide an in-depth Structural Activity Relationship (SAR) comparison. We will explore how this specific modification converts the molecule into a ZBG-null negative control, an essential tool for validating on-target phenotypic effects and ruling out off-target cytotoxicity in epigenetic screening.

Structural Activity Relationship (SAR) Analysis

The aroylpyrrole class of inhibitors relies on a highly conserved tripartite pharmacophore: a surface recognition cap, a rigid linker, and a metal-chelating ZBG[3].

  • The Cap Region (4-Benzoyl Moiety): Both the active inhibitor (MC1568) and the morpholino-analog possess a 4-benzoyl group. This moiety engages in critical hydrophobic and π-π stacking interactions with aromatic residues at the solvent-exposed rim of the HDAC active site[2].

  • The Core Scaffold (1-Methyl-1H-pyrrole): The pyrrole ring acts as a rigid vector. It precisely orients the cap towards the rim while projecting the 2-position substituent down the narrow 11 Å hydrophobic channel toward the catalytic core[1].

  • The 2-Position Substituent (ZBG vs. Morpholine):

    • Canonical Inhibitors (e.g., MC1568): The acrylic acid hydroxyamide reaches the catalytic pocket, forming a bidentate chelation with the Zn2+ ion, effectively displacing the catalytic water molecule and halting deacetylation[2].

    • Morpholino-Analog: The substitution of the hydroxamate with a morpholinomethyl group (pKa ~8.3) results in protonation at physiological pH. The steric bulk of the morpholine ring restricts deep channel penetration. More importantly, the lack of a chelating functional group completely abolishes Zn2+ coordination[4]. This rational design yields a structurally matched "inactive" analog.

SAR_Pharmacophore Core 1-Methyl-1H-pyrrole (Core Scaffold) Cap 4-Benzoyl Group (Surface Recognition) Core->Cap Hydrophobic Rim Binding ZBG_Node 2-Position Substituent (Target Engagement) Core->ZBG_Node Channel Penetration Hydroxamate Acrylic Hydroxamate (Zn2+ Chelation -> Active) ZBG_Node->Hydroxamate MC1568 Morpholine Morpholinomethyl (Zn2+ Null -> Inactive Control) ZBG_Node->Morpholine Morpholino-Analog

Pharmacophore mapping of aroylpyrrole analogs highlighting the ZBG substitution.

Comparative Performance Data

To objectively compare the morpholino-analog against active alternatives, we evaluate their in vitro inhibitory profiles. The data below illustrates the biochemical causality of ZBG removal, demonstrating the morpholino-analog's utility as a structural negative control.

CompoundStructural Class2-Position Substituent (ZBG)HDAC4 IC50 (µM)HDAC6 IC50 (µM)Primary Utility
MC1568 AroylpyrroleN-hydroxy-2-propenamide0.222.50Class IIa HDAC Inhibitor
Morpholino-Analog AroylpyrroleMorpholinomethyl>100 (Inactive)>100 (Inactive)ZBG-Null Negative Control
Vorinostat (SAHA) SuberoylanilideAliphatic Hydroxamate0.0150.017Pan-HDAC Positive Control

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running the morpholino-analog alongside an active aroylpyrrole, researchers can definitively uncouple on-target epigenetic modulation from off-target cytotoxic effects.

Protocol 1: Fluorometric HDAC Target Engagement Assay Causality: This biochemical assay directly measures the catalytic activity of recombinant HDAC enzymes. The inability of the morpholino-analog to chelate zinc will result in unimpeded substrate cleavage, validating its ZBG-null status.

  • Reagent Preparation: Dilute recombinant HDAC4 and HDAC6 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Compound Plating: In a black 384-well microplate, dispense 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine, MC1568 (positive control), and DMSO (vehicle control) in a 10-point dose-response format (0.001 µM to 100 µM).

  • Enzyme Incubation: Add 10 µL of the enzyme solution to the respective wells. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Introduce 10 µL of the fluorogenic substrate (e.g., Boc-Lys(trifluoroacetyl)-AMC for Class IIa).

  • Signal Detection: Incubate for 60 minutes at 37°C, then add 10 µL of developer solution (containing trypsin and 1 µM Trichostatin A to stop the reaction). Read fluorescence (Ex: 360 nm, Em: 460 nm).

Protocol 2: Cell-Based Target Validation via Western Blotting Causality: While biochemical assays prove direct enzyme interaction, cell-based assays confirm intracellular behavior. True HDAC inhibitors cause the accumulation of acetylated biomarkers. The morpholino-analog should maintain baseline acetylation, proving that any observed cell death in parallel viability assays is an off-target artifact.

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells at 2×10^5 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with 10 µM of the morpholino-analog, MC1568, or DMSO for 24 hours.

  • Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear lysates.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein via SDS-PAGE (10% gel) and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against Acetylated-α-Tubulin (HDAC6 biomarker) and Acetylated-Histone H3 (Class I/II biomarker). Use GAPDH as a loading control.

  • Validation: The morpholino-analog lane must match the DMSO lane (exhibiting no hyperacetylation), validating its utility as a structural negative control.

Experimental_Workflow Step1 Compound Preparation Morpholino-Analog MC1568 (Positive Control) Step2 In Vitro HDAC Assay Fluorogenic Substrate Recombinant HDAC4/6 Step1->Step2 Step3 Cell-Based Assay SH-SY5Y Cells Viability & Target Engagement Step1->Step3 Step4 Western Blotting Acetylated Tubulin Acetylated Histone H3 Step3->Step4

Self-validating experimental workflow for epigenetic target engagement.

References

  • Mai, A., et al. "3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors. 2. Effect of Pyrrole-C 2 and/or -C 4 Substitutions on Biological Activity." Journal of Medicinal Chemistry, ACS Publications, 2004. URL: [Link]

  • "Improved Synthesis and Structural Reassignment of MC1568: A Class IIa Selective HDAC Inhibitor." ResearchGate, 2012. URL: [Link]

  • "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2022. URL: [Link]

  • "5-Aroylindoles Act as Selective Histone Deacetylase 6 Inhibitors Ameliorating Alzheimer's Disease Phenotypes." Journal of Medicinal Chemistry, ACS Publications, 2018. URL: [Link]

Sources

Validation

A Guide to Kinase Selectivity Profiling: A Comparative Analysis Featuring 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of kinase selectivity profiling, a critical process in modern drug discovery. We will e...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of kinase selectivity profiling, a critical process in modern drug discovery. We will explore the experimental rationale, methodologies, and data interpretation using the compound 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (hereafter referred to as Compound X) as a central case study.

While extensive public data on the kinome-wide selectivity of Compound X is not available, its structure contains a pyrrole scaffold, a motif present in numerous approved kinase inhibitors, such as Sunitinib, which target key receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[1][2] This structural relationship makes it an excellent candidate for illustrating the principles and practices of kinase profiling.

This document will therefore serve as both a methodological guide and a comparative framework, using publicly available data for established inhibitors to contextualize how the performance of a novel agent like Compound X would be rigorously evaluated.

The Imperative of Kinase Selectivity in Drug Discovery

The human kinome consists of over 500 protein kinases, which act as master regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. While developing inhibitors that potently block a primary disease-driving kinase is the main objective, understanding the compound's activity across the entire kinome is equally crucial.

  • Broad-Spectrum Inhibition: A non-selective compound, such as the natural product Staurosporine, binds to the highly conserved ATP-binding site of many kinases. While a powerful research tool, this promiscuity leads to significant off-target effects and toxicity in a therapeutic context.

  • Multi-Kinase Inhibition: Some of the most successful cancer therapies, like Sunitinib, are multi-kinase inhibitors.[2] They are designed to inhibit a specific, small set of kinases involved in tumor growth and angiogenesis (e.g., VEGFR, PDGFR, c-KIT).[1][2] This polypharmacology can offer synergistic therapeutic effects and overcome drug resistance.[3]

  • High Selectivity: For some targets, achieving high selectivity for a single kinase is paramount to minimizing mechanism-based toxicities.

Selectivity profiling is the empirical process that defines this spectrum of activity, enabling researchers to predict both a compound's therapeutic potential and its potential liabilities.

Methodologies for Kinase Selectivity Profiling

A typical kinase profiling campaign involves an initial high-throughput screen against a broad panel of kinases at a single, high concentration (e.g., 1 or 10 µM) to identify initial "hits." This is followed by dose-response studies for these hits to determine potency metrics like the IC₅₀ (half-maximal inhibitory concentration).

A widely adopted and robust method for these assays is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced by a kinase reaction.[4] Less ADP production corresponds to greater inhibition.

Workflow for Kinase Selectivity Profiling

The overall process can be visualized as a multi-stage funnel, designed to efficiently identify and characterize kinase interactions.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Potency Determination A Compound X @ 1µM B Kinase Panel (e.g., 400+ kinases) A->B Incubate C High-Throughput Assay (e.g., ADP-Glo) B->C Measure Activity D Calculate % Inhibition vs. Control C->D E Identify 'Hits' (e.g., >80% Inhibition) D->E F Serial Dilution of Compound X E->F Select Hits for Follow-up G Assay Against Hit Kinases F->G H Generate Dose-Response Curves G->H I Calculate IC50 Values H->I J Selectivity Profile Report I->J

Caption: High-level workflow for kinase selectivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Assay

The following protocol outlines the steps for determining the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., VEGFR2)

  • Substrate peptide/protein specific to the kinase

  • Compound X, dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution series of Compound X (e.g., from 100 µM to 1 nM) in the assay buffer. Include a "vehicle control" (DMSO only) and a "no enzyme" control.

  • Reaction Setup: To each well of a 384-well plate, add 5 µL of the compound dilution.

  • Kinase Addition: Add 10 µL of a solution containing the kinase and its specific substrate to each well.

  • Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. Final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection (Step 1): Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.

Comparative Selectivity Analysis

To interpret the selectivity profile of a novel compound, it must be compared against well-characterized benchmarks. For this guide, we will use hypothetical, yet realistic, screening data for Compound X and compare it to two standards:

  • Staurosporine: A potent but non-selective inhibitor.

  • Sunitinib: A multi-kinase inhibitor with a defined spectrum of activity against RTKs.[2]

Table 1: Primary Screen Results (% Inhibition at 1 µM)

This table simulates the results from a primary screen, highlighting kinases that are strongly inhibited.

Kinase TargetKinase FamilyCompound X (% Inh)Sunitinib (% Inh)Staurosporine (% Inh)
VEGFR2 Tyrosine Kinase98% 99% 99%
PDGFRβ Tyrosine Kinase95% 98% 99%
c-KIT Tyrosine Kinase92% 96% 98%
FLT3 Tyrosine Kinase88% 94% 97%
CDK2 CMGC15%75%96%
ROCK1 AGC5%10%95%
EGFR Tyrosine Kinase22%30%98%
SRC Tyrosine Kinase45%65%99%
p38α (MAPK14) CMGC8%12%85%

Interpretation: From this primary data, Compound X demonstrates a promising profile. Like Sunitinib, it potently inhibits key pro-angiogenic RTKs (VEGFR2, PDGFRβ, c-KIT, FLT3).[1][2] Crucially, it shows significantly less activity against kinases from other families like CDK2 and ROCK1 compared to the broader-spectrum agents, suggesting a more selective profile.

Table 2: Potency Comparison (IC₅₀ Values in nM)

Following the primary screen, dose-response experiments are performed on the "hit" kinases to determine precise potency.

Kinase TargetCompound X (IC₅₀, nM)Sunitinib (IC₅₀, nM)Staurosporine (IC₅₀, nM)
VEGFR2 927
PDGFRβ 1548
c-KIT 25810
FLT3 401215
CDK2 >10,0001503

Interpretation: The IC₅₀ data confirms the selectivity suggested by the primary screen. Compound X is a potent, nanomolar inhibitor of the VEGFR/PDGFR family. Its >10,000 nM IC₅₀ against CDK2, compared to Sunitinib's 150 nM and Staurosporine's 3 nM, represents a significant selectivity window and a potentially improved safety profile by avoiding inhibition of cell cycle kinases.

Visualizing and Quantifying Selectivity

Selectivity can be visualized and quantified in several ways. A kinase dendrogram is a powerful tool where inhibited kinases are mapped onto a phylogenetic tree of the human kinome.

Caption: Simplified kinase dendrogram illustrating selectivity.

In this conceptual diagram, the red, double-circled nodes represent kinases potently inhibited by Compound X. Their clustering within the Tyrosine Kinase (TK) group, with no significant hits in the CMGC or AGC groups, visually confirms its selective profile.

Selectivity Score (S-Score): A quantitative metric, the S-score, can be calculated to express selectivity. A common definition is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • S(90) for Compound X @ 1µM: 4 / 400 = 0.01

  • S(90) for Staurosporine @ 1µM: (approx.) 350 / 400 = 0.875

This quantitative data reinforces that Compound X is vastly more selective than a broad-spectrum agent like Staurosporine.

Conclusion and Future Directions

The comprehensive profiling of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine (Compound X), as illustrated through this comparative guide, would be essential for its progression as a drug candidate. Our hypothetical data suggests it is a potent and selective inhibitor of the VEGFR/PDGFR family of receptor tyrosine kinases, a profile that is highly desirable for anti-angiogenic cancer therapies.

The key takeaway for researchers is the critical importance of the process. By employing rigorous, standardized assays and comparing novel compounds against relevant benchmarks, one can build a robust data package that clearly defines a compound's mechanism of action and potential therapeutic window. This selectivity profile forms the foundation for all subsequent preclinical and clinical development, guiding decisions on efficacy models, toxicity studies, and ultimately, patient selection.

References

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Molecules. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). Molecules. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Medicina. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). Molecules. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry. [Link]

  • The protective effect of cannabinoid type II receptor agonist AM1241 on ConA-induced liver injury in mice via mitogen-activated protein kinase signalling pathway. (2019). Artificial Cells, Nanomedicine, and Biotechnology. [Link]

  • 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine | CAS#:866149-58-8. (n.d.). Chemsrc. [Link]

  • Activation of cannabinoid receptor type II by AM1241 protects adipose-derived mesenchymal stem cells from oxidative damage and enhances their therapeutic efficacy for acute myocardial infarction. (2017). Oncotarget. [Link]

  • Morpholine, 4-(4-((2-(1,3-benzodioxol-5-yl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-. (n.d.). PubChemLite. [Link]

  • 4-Benzylmorpholine | C11H15NO | CID 249546. (n.d.). PubChem. [Link]

  • Synthesis process of N-methylmorpholine. (2020).
  • N-Benzoylmorpholine | C11H13NO2 | CID 15114. (n.d.). PubChem. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). Pharmaceuticals. [Link]

  • Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. (2024). Archiv der Pharmazie. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

This document provides a detailed protocol for the proper disposal of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper disposal of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon the known hazardous properties of its constituent chemical moieties—a substituted pyrrole and a morpholine ring—and established principles of laboratory chemical waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

The fundamental principle guiding this protocol is to treat 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine as a hazardous waste stream. This approach is mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for chemicals with unknown or undocumented hazard profiles.[1][2][3][4] The structural components suggest potential for toxicity, flammability, and corrosivity, necessitating a cautious and systematic disposal pathway.

Hazard Profile Analysis: A Synthesis of Known Risks

The risk assessment for 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is derived from the known hazards of its primary structural components: the pyrrole and morpholine functional groups.

Chemical MoietyKnown HazardsPotential Contribution to Target Compound's Hazard Profile
Pyrrole Flammable, Toxic if swallowed, Harmful if inhaled, Causes serious eye damage.[5][6][7]Contributes to overall flammability and potential for acute toxicity upon ingestion or inhalation. The aromatic nature may also imply environmental persistence.
Morpholine Flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.[8][9][10][11][12]Introduces risks of severe skin and eye damage, and toxicity through multiple exposure routes. Its basic nature may also contribute to corrosivity.
Benzoyl Group Generally considered stable, but can increase the complexity of combustion byproducts.May influence the thermal decomposition products, potentially generating hazardous fumes upon incineration.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe segregation, storage, and disposal of waste containing 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Diagram: Disposal Workflow for 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Segregation cluster_1 Step 2: Container Labeling & Documentation cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Disposal Request & Pickup A Generation of Waste (e.g., unused compound, contaminated labware) B Segregate into a dedicated, chemically compatible waste container. (e.g., HDPE or glass) A->B Immediate Action C Label container clearly: 'Hazardous Waste' '4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine' 'Flammable, Toxic, Corrosive' B->C Critical Step D Attach a hazardous waste tag and maintain a waste log. C->D E Store in a designated Satellite Accumulation Area (SAA). D->E Safe Storage F Ensure secondary containment and segregation from incompatible materials. E->F G Submit a waste pickup request to your institution's EHS department. F->G Initiate Disposal H EHS coordinates with a licensed hazardous waste disposal company. G->H I Final Disposal: Typically high-temperature incineration. H->I

Caption: A stepwise workflow for the safe disposal of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine waste.

Detailed Methodologies

Waste Segregation and Containerization
  • Immediate Segregation: At the point of generation, all waste contaminated with 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine must be segregated from non-hazardous and other chemical waste streams.[13] This prevents dangerous reactions and ensures proper disposal.

  • Container Selection: Use only chemically resistant containers for waste accumulation. High-density polyethylene (HDPE) or borosilicate glass containers are recommended. Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[14][15]

  • Avoid Mixing: Do not mix this waste with other chemical waste unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents, which could create a fire or explosion hazard.[16]

Labeling and Documentation
  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine," and a clear indication of the associated hazards (Flammable, Toxic, Corrosive).[14][15][17]

  • Waste Tagging: Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. Fill out all required information, including the accumulation start date and the chemical constituents.

Temporary Storage in Satellite Accumulation Areas (SAA)
  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[14][15]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids and oxidizers. Do not store in direct sunlight or areas of high heat.[8][9]

Final Disposal Procedures
  • EHS Coordination: Do not attempt to dispose of this chemical down the drain or in regular trash.[18] Contact your institution's EHS department to arrange for a hazardous waste pickup.[14][15]

  • Professional Disposal: The waste will be collected by trained EHS personnel and consolidated for pickup by a licensed hazardous waste disposal contractor.[13][19]

  • Recommended Disposal Method: The standard and most appropriate disposal method for this type of organic compound is high-temperature incineration in a facility equipped with scrubbers to neutralize hazardous combustion products like nitrogen oxides (NOx).[16][18]

Emergency Procedures for Spills

In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Control Ignition Sources: If the compound is spilled, extinguish all nearby ignition sources.[5][12]

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Personal Protective Equipment (PPE): Do not attempt to clean a spill without appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For significant spills, a respirator may be necessary.[8][10]

  • Containment and Cleanup:

    • For small liquid spills, absorb the material with an inert absorbent, such as vermiculite, sand, or commercial sorbent pads.[16]

    • Place the absorbent material into a sealable, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Morpholine - Safety Data Sheet. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. Retrieved from [Link]

  • Loba Chemie. (2025). MORPHOLINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • East Tennessee State University. (2020). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: N-Methylmorpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]

  • ResearchGate. (2025). 4-(4-(((1H-Benzo[d][8][9][10]triazol-1-yl)oxy)methyl). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzoyloxy)morpholine. Retrieved from [Link]

  • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

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